molecular formula C21H25ClN2O4S B193072 N-Demethyldiltiazem hydrochloride CAS No. 130606-60-9

N-Demethyldiltiazem hydrochloride

Cat. No.: B193072
CAS No.: 130606-60-9
M. Wt: 437.0 g/mol
InChI Key: GIYQYIVUHPJUHS-FDOHDBATSA-N
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Description

A metabolite of Diltiazem.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQYIVUHPJUHS-FDOHDBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019739
Record name N-Demethyldiltiazem hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130606-60-9
Record name N-Demethyldiltiazem hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyldiltiazem hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLDILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

N-Demethyldiltiazem, a primary active metabolite of the calcium channel blocker diltiazem, plays a significant role in the overall pharmacological profile of its parent compound. As such, a comprehensive understanding of the physicochemical properties of its hydrochloride salt is critical for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the solubility and stability of N-Demethyldiltiazem hydrochloride, offering both foundational knowledge and practical insights for its application in a laboratory setting.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is the bedrock of any successful research or development endeavor.

PropertyDataReference(s)
Chemical Name (2S,3S)-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]thiazepin-3-yl acetate hydrochloride[3]
Molecular Formula C21H25ClN2O4S[3][4][5][6]
Molecular Weight 436.95 g/mol [3][4][7][8]
Appearance White to Off-White Solid[4]
Melting Point 156-158°C[4]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere[3][4]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. For this compound, solubility is not a static value but is influenced by the surrounding chemical environment.

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds like this compound is significantly affected by pH. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated and more readily solvated by water. Conversely, in neutral to alkaline conditions, the less soluble free base form will predominate. This pH-dependent solubility is a key consideration for oral dosage form development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[9][10][11] Studies on the parent compound, diltiazem hydrochloride, have shown a significant decrease in solubility as the pH increases from acidic to neutral.[9][12]

Experimental Protocol: Equilibrium pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 2.4, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Add an excess of this compound to each buffer and agitate at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: Filter the saturated solutions and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Solubility in Organic Solvents
SolventQualitative SolubilityReference(s)
ChloroformSlightly Soluble[4]
MethanolSlightly Soluble[4]
WaterSlightly Soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[13][14]

It is important to experimentally determine the quantitative solubility in relevant solvents for specific applications.

Stability Profile: Ensuring Integrity

The chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. Stability studies are designed to understand how the molecule behaves under various environmental stresses.

Stability in Biological Matrices

Studies have shown that N-demethyldiltiazem can be unstable in biological samples. For instance, a significant decrease in the concentration of N-demethyldiltiazem (an average loss of 24%) was observed when whole blood was kept at room temperature for just one hour before centrifugation.[1] This highlights the critical importance of proper sample handling and storage to ensure accurate pharmacokinetic and metabolic data. To mitigate this instability, it is recommended that blood samples be immediately centrifuged after collection or kept on ice for up to one hour.[1] For longer-term storage, plasma samples should be promptly frozen at -80°C.[1] Even when stored at -20°C, deterioration of N-demethyldiltiazem in plasma has been observed after 12 weeks.[15]

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[16][17][18][19] These studies involve exposing the drug substance to conditions more severe than those encountered during routine storage and handling.[17][18][19]

Logical Workflow for Forced Degradation Studies

Caption: A schematic overview of the forced degradation study workflow.

Experimental Protocol: General Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, oxidizing agent). For thermal and photostability, both solid and solution samples should be evaluated.

  • Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize or quench the reaction at specified time points.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, techniques like mass spectrometry (MS) can be employed to identify the structure of the degradation products.

Long-Term Stability

Long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[20] These studies provide the data necessary to establish a shelf-life and recommended storage conditions for the drug substance and subsequent drug product.

Analytical Methodologies: The Key to Accurate Measurement

A robust and validated analytical method is fundamental to obtaining reliable solubility and stability data.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase.

  • Method Parameters (Example):

    • Column: Zorbax C8 (5µ, 4.6 mm × 250 mm)[21]

    • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 60:40)[21]

    • Flow Rate: 1.0 mL/min[21]

    • Detection: UV at 240 nm[21]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

This technical guide has provided a comprehensive overview of the critical aspects of this compound's solubility and stability. A thorough understanding and experimental determination of these properties are essential for any scientific endeavor involving this compound, from early-stage research to the development of safe and effective pharmaceutical products. The provided protocols and workflows offer a solid foundation for initiating these crucial investigations.

References

A comprehensive list of references is available for further reading and in-depth exploration of the topics discussed.

Sources

An In-depth Technical Guide to N-Demethyldiltiazem Hydrochloride as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyldiltiazem hydrochloride, a principal and pharmacologically active metabolite of the widely prescribed benzothiazepine calcium channel blocker, diltiazem, plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides a comprehensive exploration of the core mechanisms, pharmacological profile, and experimental characterization of this compound. We delve into its molecular interactions with L-type calcium channels, present comparative data on its potency, and provide detailed, field-proven protocols for its investigation. This document is designed to serve as a vital resource for professionals in cardiovascular pharmacology and drug development, offering both foundational knowledge and practical insights into the scientific evaluation of this important metabolite.

Introduction: The Significance of an Active Metabolite

Diltiazem is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1] Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme in its N-demethylation.[2] This process yields several metabolites, among which N-demethyldiltiazem (also known as N-monodesmethyldiltiazem) is a major circulating and pharmacologically active entity.[3][4] Understanding the specific contributions of N-demethyldiltiazem to the overall therapeutic window of diltiazem is crucial for a complete pharmacological assessment. This guide elucidates the nuanced yet significant role of this compound as a calcium channel blocker in its own right.

Core Mechanism of Action: Inhibition of L-Type Calcium Channels

The primary mechanism of action of this compound mirrors that of its parent compound: the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels (Caᵥ1.2).[5] These channels are pivotal in the excitation-contraction coupling of cardiac and vascular smooth muscle cells.[1] By binding to a specific site on the α1 subunit, the pore-forming unit of the L-type calcium channel, N-demethyldiltiazem stabilizes the channel in a less permeable state, thereby reducing the influx of Ca²⁺ during membrane depolarization.[6] This leads to a cascade of physiological effects, including vasodilation and a reduction in heart rate and contractility.[1][7]

The binding site for benzothiazepines like diltiazem and its N-demethylated metabolite is located within the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[6][8] This binding is allosterically coupled to the binding sites of other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines.[8]

Figure 1: Mechanism of L-Type Calcium Channel Blockade Depolarization Membrane Depolarization LTypeChannel_Open L-Type Ca²⁺ Channel (Open State) Depolarization->LTypeChannel_Open Activates Ca_Influx Ca²⁺ Influx LTypeChannel_Open->Ca_Influx Allows LTypeChannel_Blocked L-Type Ca²⁺ Channel (Blocked State) LTypeChannel_Open->LTypeChannel_Blocked Ca_Calmodulin ↑ Intracellular [Ca²⁺] Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK_Activation->Contraction NDD_HCl N-Demethyldiltiazem HCl NDD_HCl->LTypeChannel_Open Binds to α1 subunit Reduced_Ca_Influx Reduced Ca²⁺ Influx LTypeChannel_Blocked->Reduced_Ca_Influx Results in Vasodilation Smooth Muscle Relaxation (Vasodilation) Reduced_Ca_Influx->Vasodilation Leads to

Figure 1: Mechanism of L-Type Calcium Channel Blockade by N-Demethyldiltiazem HCl.

Pharmacological Profile and Potency

N-demethyldiltiazem is not merely an inactive byproduct of diltiazem metabolism; it possesses significant pharmacological activity. While diltiazem is generally the more potent compound, N-demethyldiltiazem contributes to the overall therapeutic effect, particularly with chronic administration where it can accumulate in the plasma.[4]

Comparative Potency Data

Quantitative data on the potency of this compound is essential for a thorough understanding of its pharmacological contribution. The following table summarizes available data comparing its activity to the parent compound, diltiazem.

Parameter N-Demethyldiltiazem Diltiazem Assay System Reference
Binding Affinity (IC₅₀) 323 nMNot Reported in StudyIsolated Rat Cerebral Cortex Homogenates[9]
Vasorelaxant Activity (IC₅₀) 489 nMNot Reported in StudyIsolated Rat Portal Vein Spontaneous Contractions[9]
Coronary Vasodilating Activity Less PotentMore PotentAnesthetized Dogs[3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of experimental data.

Property Value Source
Molecular Formula C₂₁H₂₅ClN₂O₄S[10]
Molecular Weight 437.0 g/mol [10]
CAS Number 130606-60-9[5]
Appearance White to Off-White SolidInferred from supplier data
Melting Point 187-188 °C (for Diltiazem HCl)[2]
Solubility Soluble in Chloroform and DMSO[9]

Experimental Protocols for Characterization

The following section details robust, step-by-step methodologies for the in-depth characterization of this compound as a calcium channel blocker. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

In Vitro Vasorelaxant Activity: The Aortic Ring Assay

This ex vivo assay provides a functional measure of a compound's ability to induce vasodilation in a physiologically relevant tissue.

Rationale: The aortic ring assay is a well-established model that retains the complex cellular interactions of the blood vessel wall, including the endothelium and smooth muscle layers. It allows for the assessment of endothelium-dependent and -independent vasodilation, providing mechanistic insights into the compound's action.

Step-by-Step Methodology:

  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize a male Wistar rat (250-300 g) in accordance with institutional guidelines.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction and Endothelial Integrity Check:

    • Induce a submaximal contraction with phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable plateau is reached, assess endothelial integrity by adding acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.

  • Cumulative Concentration-Response Curve:

    • After washing out the acetylcholine and allowing the tissue to return to baseline, re-contract the aortic rings with phenylephrine or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Figure 2: Aortic Ring Assay Workflow Dissection Aorta Dissection & Ring Preparation Mounting Mounting in Organ Bath & Equilibration Dissection->Mounting Contraction Induce Contraction (Phenylephrine/KCl) Mounting->Contraction Endo_Check Endothelial Integrity Check (Acetylcholine) Contraction->Endo_Check Drug_Addition Cumulative Addition of N-Demethyldiltiazem HCl Endo_Check->Drug_Addition Washout & Re-contract Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Analysis Data Analysis (EC₅₀ Calculation) Data_Recording->Analysis

Sources

The Pharmacological Profile of N-Demethyldiltiazem Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyldiltiazem hydrochloride, a principal and pharmacologically active metabolite of the widely prescribed calcium channel blocker diltiazem, presents a unique profile of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive exploration of the core pharmacological characteristics of this compound. It delves into its mechanism of action as an L-type calcium channel antagonist, details its pharmacokinetic and metabolic pathways, and summarizes its toxicological profile based on available preclinical data. This document is structured to provide not just a compilation of data, but a Senior Application Scientist’s perspective on the experimental rationale and validation inherent in the presented protocols.

Introduction: The Significance of a Major Metabolite

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are primarily attributed to the blockade of voltage-gated L-type calcium channels. Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, N-Demethyldiltiazem (also known as N-monodesmethyldiltiazem) is a major circulating and pharmacologically active metabolite.[1] Understanding the distinct pharmacological profile of N-Demethyldiltiazem is crucial for a complete comprehension of the overall therapeutic and potential toxicological effects of its parent drug, diltiazem. This guide provides an in-depth technical overview of this compound for researchers and drug development professionals.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Similar to its parent compound, the primary mechanism of action of N-Demethyldiltiazem is the inhibition of calcium ion (Ca2+) influx through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[2] These channels are pivotal in the regulation of cardiovascular function, mediating processes such as myocardial contractility, heart rate, and vascular tone.

Molecular Interaction and Binding Site

N-Demethyldiltiazem, like diltiazem, binds to a specific site on the α1 subunit of the L-type calcium channel, which constitutes the pore-forming unit of the channel. This binding site is distinct from those of other classes of calcium channel blockers, such as dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), though allosteric interactions between these sites have been reported.[3] The binding of N-Demethyldiltiazem stabilizes the channel in a state that is less permeable to calcium ions, thereby reducing the influx of Ca2+ during membrane depolarization. This leads to a cascade of physiological effects, including vasodilation and negative chronotropic and inotropic effects on the heart.

Comparative Potency

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of N-Demethyldiltiazem is intrinsically linked to that of its parent drug, diltiazem. As a metabolite, its concentration in the plasma is dependent on the absorption, distribution, and metabolism of diltiazem.

Plasma Concentrations and Comparative Pharmacokinetic Parameters

Following oral administration of diltiazem, N-Demethyldiltiazem is a major metabolite found in human plasma.[1] Its plasma levels can be significant, contributing to the overall pharmacological effect of diltiazem.

ParameterDiltiazemN-Demethyldiltiazem
Peak Plasma Concentration (Cmax) Varies with dose and formulationGenerally lower than diltiazem
Time to Peak (Tmax) 1-2 hours (immediate release)Dependent on diltiazem's metabolism
Half-life (t½) 3.0-4.5 hoursSimilar to or slightly longer than diltiazem
Area Under the Curve (AUC) Ratio (Metabolite/Parent) N/A0.48 ± 0.12 (after 60 mg diltiazem)

Data compiled from multiple sources.[4]

Metabolism: The Role of Cytochrome P450

The formation of N-Demethyldiltiazem from diltiazem is primarily catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the major enzyme responsible for the N-demethylation of diltiazem.[1]

G Diltiazem Diltiazem NDemethyldiltiazem N-Demethyldiltiazem (Active) Diltiazem->NDemethyldiltiazem CYP3A4 (N-demethylation) OtherMetabolites Other Metabolites (e.g., Desacetyldiltiazem) Diltiazem->OtherMetabolites Other CYP Enzymes (e.g., CYP2D6) Excretion Excretion NDemethyldiltiazem->Excretion OtherMetabolites->Excretion

Metabolic pathway of diltiazem to N-Demethyldiltiazem.

Interestingly, N-Demethyldiltiazem is not only a product of CYP3A4-mediated metabolism but also a potent inhibitor of this enzyme. Studies have shown that N-Demethyldiltiazem is a more potent competitive inhibitor of CYP3A4 than diltiazem itself.

CompoundCYP3A4 Inhibition (IC50)CYP3A4 Inhibition (Ki)
Diltiazem120 µM-
N-Demethyldiltiazem 11 µM ~2 µM

Data from a study on human liver microsomes.

This inhibition of CYP3A4 by its own metabolite can lead to complex drug-drug interactions and may contribute to the non-linear pharmacokinetics of diltiazem with chronic dosing.

Pharmacodynamics: Cardiovascular and Other Effects

The pharmacodynamic effects of N-Demethyldiltiazem are a direct consequence of its L-type calcium channel blocking activity.

In Vivo Cardiovascular Effects

In preclinical studies using anesthetized dogs, N-Demethyldiltiazem demonstrated a dose-dependent increase in coronary blood flow and decreases in blood pressure and heart rate, consistent with its calcium channel blocking mechanism.[2] While its effects are qualitatively similar to diltiazem, it is generally less potent in its coronary-vasodilating and hypotensive actions.[2]

In Vitro Vasorelaxant Activity

The vasorelaxant properties of N-Demethyldiltiazem can be assessed in vitro using isolated arterial ring preparations. This assay provides a controlled environment to quantify the direct effect of the compound on vascular smooth muscle tone.

Toxicology Profile

The toxicological profile of this compound is not as extensively characterized as that of its parent compound, diltiazem. However, some information can be gleaned from available data.

Acute Toxicity
Genotoxicity and Carcinogenicity

Comprehensive genotoxicity and carcinogenicity studies specifically on N-Demethyldiltiazem are not widely published. However, studies on diltiazem have shown no evidence of carcinogenicity in a 24-month study in rats at oral dosages up to 100 mg/kg/day.[2] Diltiazem has been evaluated in a battery of genotoxicity assays with mixed results, which is not uncommon for pharmaceuticals.[6]

Reproductive and Developmental Toxicity

Studies in some animal species have shown that high doses of diltiazem can produce embryo and fetal toxicity, including skeletal abnormalities.[2] There is no specific data available for the reproductive and developmental toxicity of N-Demethyldiltiazem.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro L-Type Calcium Channel Blockade: Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of the inhibitory effect of N-Demethyldiltiazem on L-type calcium channel currents in isolated cells.

Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by N-Demethyldiltiazem and to calculate its IC50 value.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1c subunit)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Prepare cells for recording by plating them on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

  • Establish a stable baseline recording of the calcium channel currents.

  • Apply increasing concentrations of this compound to the bath and record the currents at each concentration.

  • Wash out the drug to observe the reversibility of the block.

  • Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

G Start Prepare Cells and Electrophysiology Rig FormSeal Form Giga-ohm Seal on a Single Cell Start->FormSeal WholeCell Achieve Whole-Cell Configuration FormSeal->WholeCell RecordBaseline Record Baseline Calcium Channel Currents WholeCell->RecordBaseline ApplyDrug Apply Increasing Concentrations of N-Demethyldiltiazem RecordBaseline->ApplyDrug RecordResponse Record Currents at Each Concentration ApplyDrug->RecordResponse RecordResponse->ApplyDrug Repeat for each concentration Washout Washout Drug and Record Recovery RecordResponse->Washout Analyze Analyze Data and Determine IC50 Washout->Analyze

Workflow for whole-cell patch clamp electrophysiology.
In Vitro Vasorelaxant Activity: Isolated Aortic Ring Assay

This ex vivo protocol assesses the ability of N-Demethyldiltiazem to relax pre-contracted arterial smooth muscle.

Objective: To evaluate the vasorelaxant effect of N-Demethyldiltiazem on isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Organ bath system with force transducers and data acquisition system

  • This compound stock solution

Procedure:

  • Euthanize a rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Analyze the data by expressing the relaxation as a percentage of the pre-contraction induced by PE or KCl.

  • Construct a concentration-response curve and calculate the EC50 value.

G Start Isolate and Prepare Aortic Rings Equilibrate Equilibrate Rings in Organ Bath Start->Equilibrate PreContract Induce Contraction with Phenylephrine or KCl Equilibrate->PreContract AddDrug Add Cumulative Concentrations of N-Demethyldiltiazem PreContract->AddDrug RecordRelaxation Record Relaxation Response AddDrug->RecordRelaxation RecordRelaxation->AddDrug Repeat for each concentration Analyze Analyze Data and Determine EC50 RecordRelaxation->Analyze

Workflow for the isolated aortic ring assay.
In Vivo Hemodynamic Assessment in Rodents

This protocol describes the measurement of cardiovascular parameters in anesthetized rats following the administration of N-Demethyldiltiazem.

Objective: To determine the in vivo effects of N-Demethyldiltiazem on blood pressure, heart rate, and other hemodynamic parameters.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., isoflurane or urethane)

  • Pressure-volume (PV) loop catheter or separate pressure and flow probes

  • Data acquisition system for hemodynamic monitoring

  • Surgical instruments

  • This compound solution for intravenous administration

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Perform a tracheotomy and mechanically ventilate the animal.

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • For PV loop analysis, insert the PV catheter into the left ventricle via the right carotid artery.

  • Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., systolic and diastolic blood pressure, heart rate, cardiac output, dP/dtmax).

  • Administer a bolus dose or a continuous infusion of this compound intravenously.

  • Record the hemodynamic changes continuously for a defined period after drug administration.

  • Analyze the data to quantify the changes in each parameter from baseline.

  • Perform dose-response studies to characterize the relationship between the dose of N-Demethyldiltiazem and the magnitude of the hemodynamic effects.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effect of the parent drug. Its primary mechanism of action is the blockade of L-type calcium channels, leading to cardiovascular effects that are qualitatively similar but less potent than diltiazem. The pharmacokinetic profile of N-Demethyldiltiazem is characterized by its significant presence in plasma following diltiazem administration and its potent inhibition of CYP3A4, which has implications for drug interactions. While its toxicological profile is not fully elucidated, the available data on diltiazem provides a basis for risk assessment. The experimental protocols detailed in this guide provide a framework for the further characterization of N-Demethyldiltiazem and other novel cardiovascular compounds. A thorough understanding of the pharmacological profile of major metabolites like N-Demethyldiltiazem is essential for a comprehensive evaluation of drug safety and efficacy.

References

  • PubChem. Diltiazem. National Center for Biotechnology Information. [Link]

  • Hoglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. Therapeutic drug monitoring, 11(6), 624–629. [Link]

  • Brambilla, G., & Martelli, A. (2007). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutagenesis, 22(5), 307–327. [Link]

  • Calcium Channel Blocker Toxicity. (2023). In StatPearls. StatPearls Publishing. [Link]

  • DILTIAZEM HYDROCHLORIDE- diltiazem hydrochloride injection, solution. (2023). DailyMed. [Link]

  • Catterall, W. A., & Striessnig, J. (2001). Molecular determinants of drug binding and action on L-type calcium channels. Journal of bioenergetics and biomembranes, 33(5), 461–470. [Link]

  • Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of pharmacobio-dynamics, 7(1), 24–32. [Link]

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An In-depth Technical Guide to the In Vitro Evaluation of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential in vitro studies for the characterization of N-Demethyldiltiazem hydrochloride, the principal active metabolite of the calcium channel blocker, diltiazem. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological and toxicological assessments, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of N-Demethyldiltiazem in Drug Metabolism and Efficacy

Diltiazem, a widely prescribed medication for hypertension and angina, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] N-demethylation, a major metabolic pathway catalyzed predominantly by CYP3A4, leads to the formation of N-Demethyldiltiazem.[1][3] This metabolite is not an inactive byproduct; it exhibits pharmacological activity as a calcium channel blocker and, critically, is a more potent inhibitor of CYP3A4 than its parent compound.[3] The accumulation of N-Demethyldiltiazem during prolonged diltiazem therapy can lead to significant drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered drugs that are substrates of CYP3A4.[3][4] Therefore, a thorough in vitro characterization of this compound is paramount for a complete understanding of diltiazem's overall clinical profile, including its efficacy, safety, and DDI potential.

This guide will provide detailed methodologies for three critical areas of in vitro investigation:

  • Metabolic Pathway and Enzyme Kinetics: Elucidating the metabolic fate of diltiazem and characterizing the inhibitory potential of N-Demethyldiltiazem on its primary metabolizing enzyme, CYP3A4.

  • Pharmacological Activity: Quantifying the calcium channel blocking activity of N-Demethyldiltiazem to understand its contribution to the therapeutic effect.

  • Cytotoxicity Assessment: Evaluating the potential for N-Demethyldiltiazem to induce cellular toxicity, a key component of its preclinical safety profile.

Part 1: Metabolic Pathway and Cytochrome P450 3A4 Inhibition

Understanding the metabolic conversion of diltiazem to N-Demethyldiltiazem and the subsequent impact of this metabolite on CYP3A4 activity is crucial for predicting clinical outcomes and potential DDIs.

Metabolic Pathway of Diltiazem

Diltiazem is metabolized through several pathways, including N-demethylation, O-demethylation, and deacetylation.[1] The N-demethylation to form N-Demethyldiltiazem is a critical step, primarily catalyzed by CYP3A4.[3][5]

G Diltiazem Diltiazem NDM_Diltiazem N-Demethyldiltiazem (Active Metabolite) Diltiazem->NDM_Diltiazem CYP3A4 (Primary) CYP2C8, CYP2C9 (Minor) Other_Metabolites Other Metabolites (e.g., Deacetyldiltiazem) Diltiazem->Other_Metabolites CYP2D6, Esterases Excretion Excretion NDM_Diltiazem->Excretion Other_Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Diltiazem.
Mechanism-Based Inhibition of CYP3A4

N-Demethyldiltiazem is a mechanism-based inhibitor of CYP3A4, meaning its inhibitory effect is time- and NADPH-dependent.[4] This occurs when CYP3A4 metabolizes N-Demethyldiltiazem into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[4] This type of inhibition is of particular clinical concern as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow.

Experimental Protocol: Determination of IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ for CYP3A4 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀), the inhibitor constant (Kᵢ), and the maximal rate of inactivation (kᵢₙₐ꜀ₜ) of this compound for CYP3A4.

Materials:

  • This compound

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., testosterone or midazolam)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) and Formic Acid for LC-MS/MS analysis

  • Control inhibitor (e.g., ketoconazole)

Instrumentation:

  • Incubator/water bath (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • IC₅₀ Determination (Direct Inhibition):

    • Prepare a series of dilutions of this compound in buffer.

    • In a 96-well plate, combine the CYP3A4 enzyme, the NADPH regenerating system, and each concentration of the inhibitor.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes).

    • Stop the reaction by adding ice-cold acetonitrile.

    • Analyze the formation of the substrate's metabolite by LC-MS/MS.

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

  • Kᵢ and kᵢₙₐ꜀ₜ Determination (Time-Dependent Inhibition):

    • Pre-incubation: Prepare reaction mixtures containing CYP3A4 enzyme, the NADPH regenerating system, and various concentrations of this compound. Incubate these mixtures at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Definitive Incubation: At each pre-incubation time point, add the CYP3A4 substrate to initiate the reaction.

    • Incubate for a short, fixed period (e.g., 5 minutes).

    • Terminate the reaction with ice-cold acetonitrile.

    • Quantify metabolite formation using LC-MS/MS.

    • Data Analysis:

      • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kₒᵦₛ).

      • Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.

      • Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the kᵢₙₐ꜀ₜ (the maximum rate of inactivation at saturating inhibitor concentrations) and Kᵢ (the inhibitor concentration at which the inactivation rate is half of kᵢₙₐ꜀ₜ).[6][7][8]

G cluster_0 Pre-incubation (37°C) cluster_1 Definitive Incubation (37°C) CYP3A4 CYP3A4 CYP3A4 + Inhibitor + NADPH CYP3A4 + Inhibitor + NADPH CYP3A4->CYP3A4 + Inhibitor + NADPH Add N-Demethyldiltiazem & NADPH System Inactive Complex Inactive Complex CYP3A4 + Inhibitor + NADPH->Inactive Complex Time-dependent inactivation Reaction Mixture Reaction Mixture Inactive Complex->Reaction Mixture Add Substrate Metabolite Metabolite Reaction Mixture->Metabolite Short Incubation Quantification (LC-MS/MS) Quantification (LC-MS/MS) Metabolite->Quantification (LC-MS/MS) Data Analysis\n(k_obs, k_inact, K_I) Data Analysis (k_obs, k_inact, K_I) Quantification (LC-MS/MS)->Data Analysis\n(k_obs, k_inact, K_I)

Figure 2: Workflow for determining time-dependent CYP3A4 inhibition.

Data Presentation:

ParameterDiltiazemN-DemethyldiltiazemN,N-Didesmethyldiltiazem
IC₅₀ (µM) 120[3]11[3]0.6[3]
Kᵢ (µM) Not Reported~2[3]~0.1[3]
kᵢₙₐ꜀ₜ (min⁻¹) Data not readily availableData not readily availableData not readily available

Note: The IC₅₀ values are against testosterone 6β-hydroxylation.[3] kᵢₙₐ꜀ₜ values would be determined from the experimental protocol outlined above.

Part 2: Pharmacological Activity - Calcium Channel Blockade

N-Demethyldiltiazem is an active metabolite that contributes to the overall calcium channel blocking effect of diltiazem.[9] This section details an ex vivo method to quantify its potency using isolated rat aortic rings.

Principle of the Aortic Ring Assay

Isolated arterial rings, such as those from the rat aorta, are classic preparations for studying vasodilation and vasoconstriction.[10][11] The smooth muscle in the aortic wall contracts in response to depolarizing stimuli (e.g., high potassium solution) or receptor agonists (e.g., phenylephrine), which increase intracellular calcium concentration. Calcium channel blockers inhibit this contraction by preventing the influx of extracellular calcium. By measuring the relaxation of pre-contracted aortic rings in the presence of varying concentrations of N-Demethyldiltiazem, a dose-response curve can be generated and the IC₅₀ value determined.

Experimental Protocol: Vasorelaxant Effect on Isolated Rat Aortic Rings

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • This compound

  • Verapamil (positive control)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution and carefully remove adherent connective and fatty tissues.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed.

    • Perform parallel experiments with a known calcium channel blocker like verapamil as a positive control.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial pre-contraction.

    • Plot the percentage of relaxation against the logarithm of the N-Demethyldiltiazem concentration.

    • Determine the IC₅₀ value (the concentration that produces 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM) on PE-induced Contraction
N-Demethyldiltiazem HCl Hypothetical Value: 0.5
Verapamil (Control) Hypothetical Value: 0.1

Note: These are representative hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Part 3: In Vitro Cytotoxicity Assessment

Evaluating the potential for a drug or its metabolites to cause cell death is a fundamental aspect of preclinical safety assessment. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue/purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cell line (e.g., HepG2, a human liver carcinoma cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Instrumentation:

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the HepG2 cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only wells as a control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

G Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 24-72h Incubate 24-72h Treat with Compound->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate % Viability & CC50 Calculate % Viability & CC50 Read Absorbance (570nm)->Calculate % Viability & CC50

Figure 3: General workflow of the MTT cytotoxicity assay.

Data Presentation:

Cell LineExposure Time (h)CC₅₀ (µM)
HepG2 24Hypothetical Value: >100
HepG2 48Hypothetical Value: 85
HepG2 72Hypothetical Value: 60

Note: These are representative hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Conclusion

The in vitro characterization of this compound is a critical component of a comprehensive drug development program for diltiazem. The protocols detailed in this guide provide a robust framework for assessing its impact on drug metabolism via CYP3A4 inhibition, its pharmacological activity as a calcium channel blocker, and its potential for cytotoxicity. The data generated from these studies are essential for building a complete pharmacological and toxicological profile, enabling a more accurate prediction of clinical performance, drug-drug interactions, and overall patient safety. As a Senior Application Scientist, I emphasize the importance of meticulous experimental execution and rigorous data analysis to ensure the integrity and applicability of these findings in a regulatory and clinical context.

References

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  • Molden, E., Asberg, A., & Christensen, H. (2002). Chemical structure of diltiazem with the sites of biotransformation and the enzymes catalyzing each reaction indicated by arrows. ResearchGate. Retrieved from [Link]

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  • Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-798. Retrieved from [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. Retrieved from [Link]

  • Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

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  • Burges, R. A., Gardiner, D. G., Gwilt, M., Higgins, A. J., Jakes, K. S., & Blackburn, K. J. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of Cardiovascular Pharmacology, 9(1), 110-119. Retrieved from [Link]

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  • Khan, M., Shoaib, M., & Ansari, M. N. (2009). Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative. Yakugaku Zasshi, 129(10), 1263-1268. Retrieved from [Link]

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N-Demethyldiltiazem hydrochloride and cytochrome P450 metabolism

Author: BenchChem Technical Support Team. Date: January 2026

<c> {"answer":"## An In-depth Technical Guide on N-Demethyldiltiazem Hydrochloride and Cytochrome P450 Metabolism

Abstract

This technical guide provides a comprehensive analysis of N-demethyldiltiazem, the primary active metabolite of the calcium channel blocker diltiazem, and its intricate relationship with the cytochrome P450 (CYP) enzyme system. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways of diltiazem, the significant role of N-demethyldiltiazem in mediating drug-drug interactions, and the consequential impact on pharmacokinetics. We will explore the causality behind experimental choices for studying these interactions and provide detailed, self-validating protocols for in vitro assessment. This guide aims to equip researchers with the necessary knowledge and methodologies to confidently navigate the complexities of diltiazem and N-demethyldiltiazem metabolism, ultimately contributing to safer and more effective drug development.

Introduction: The Clinical Significance of Diltiazem and its Metabolism

Diltiazem is a widely prescribed calcium channel antagonist for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, which is predominantly carried out by the cytochrome P450 system, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[2][3]

The metabolism of diltiazem is not merely a process of elimination but a transformation that yields pharmacologically active metabolites. Among these, N-demethyldiltiazem (also known as N-monodesmethyldiltiazem) is the most predominant and clinically relevant.[4][5] Understanding the biotransformation of diltiazem to N-demethyldiltiazem and the subsequent interactions of both parent drug and metabolite with CYP enzymes is paramount for predicting and mitigating potential drug-drug interactions (DDIs).

This guide will provide an in-depth exploration of:

  • The specific CYP isozymes responsible for diltiazem's N-demethylation.

  • The potent inhibitory effects of N-demethyldiltiazem on key CYP enzymes, particularly CYP3A4.

  • The mechanistic basis of these interactions, including competitive and mechanism-based inhibition.

  • Standardized in vitro methodologies to characterize and quantify these metabolic interactions.

A thorough comprehension of these topics is essential for drug development professionals to design robust preclinical and clinical studies, ensuring the safety and efficacy of co-administered medications.

The Cytochrome P450 System: A Primer

The cytochrome P450 (CYP) superfamily is a diverse group of enzymes responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds.[3] The standardized nomenclature for these enzymes, such as CYP3A4, denotes the family (3), subfamily (A), and individual gene (4).[6][7][8] This classification is based on amino acid sequence homology.[7][8]

In the context of drug metabolism, the most significant CYP families are CYP1, CYP2, and CYP3, which are collectively responsible for the metabolism of the majority of clinically used drugs.[9] Within these families, CYP3A4 is the most abundant and versatile isozyme in the human liver and small intestine, playing a critical role in the metabolism of over 50% of all drugs.[1][9]

The activity of CYP enzymes can be modulated by various factors, including genetic polymorphisms, disease states, and, most notably, the co-administration of other drugs that can act as inhibitors or inducers.[3][10] Inhibition of CYP enzymes can lead to decreased metabolism of co-administered drugs, resulting in elevated plasma concentrations and an increased risk of toxicity. Conversely, induction can accelerate metabolism, potentially leading to therapeutic failure.

Diltiazem Metabolism: The Genesis of N-Demethyldiltiazem

The primary metabolic pathway for diltiazem is N-demethylation to form N-demethyldiltiazem.[1][11] This biotransformation is predominantly catalyzed by the CYP3A subfamily, with CYP3A4 being the major contributor.[1][2][11] While other isoforms like CYP2C8 and CYP2C9 have been shown to have some activity, their contribution is considered less significant.[1][11]

The reliance of diltiazem on CYP3A4 for its metabolism is a critical factor in its DDI profile. As a substrate for CYP3A4, diltiazem's own metabolism can be affected by other drugs that inhibit or induce this enzyme.

Visualizing the Metabolic Pathway

The metabolic conversion of diltiazem to N-demethyldiltiazem is a crucial first step in its clearance and the generation of its primary active metabolite.

Diltiazem_Metabolism Diltiazem Diltiazem NDM_Diltiazem N-Demethyldiltiazem (Active Metabolite) Diltiazem->NDM_Diltiazem CYP3A4 (major) CYP2C8, CYP2C9 (minor) Other_Metabolites Other Metabolites (e.g., Deacetyldiltiazem) Diltiazem->Other_Metabolites Esterases, CYP2D6

Caption: Metabolic conversion of diltiazem to its primary active metabolite.

N-Demethyldiltiazem: A Potent CYP3A4 Inhibitor

While diltiazem itself is a known inhibitor of CYP3A4, its metabolite, N-demethyldiltiazem, is a significantly more potent inhibitor.[11] This is a critical point often overlooked in preliminary DDI assessments. The accumulation of N-demethyldiltiazem, particularly during chronic diltiazem therapy, can lead to a more pronounced and sustained inhibition of CYP3A4.[11]

Studies have shown that N-demethyldiltiazem and its further metabolite, N,N-didesmethyl diltiazem, are potent competitive inhibitors of CYP3A4.[11] The inhibitory constants (Ki) for N-demethyldiltiazem are substantially lower than that of the parent drug, indicating a higher binding affinity for the enzyme's active site.[1]

Table 1: Comparative Inhibitory Potency against CYP3A4

CompoundIC50 (µM)Ki (µM)
Diltiazem120~60
N-Demethyldiltiazem 11 ~2
N,N-Didesmethyl diltiazem0.6~0.1

Data compiled from Sutton et al. (1997).[11]

The enhanced inhibitory potency of the N-demethylated metabolites suggests that they may be the primary contributors to CYP3A4 inhibition observed in vivo, especially under conditions of prolonged diltiazem administration where these metabolites can accumulate.[11]

Mechanism of Inhibition: Beyond Competitive Binding

The interaction of diltiazem and its metabolites with CYP3A4 is not limited to simple competitive inhibition. Diltiazem has been shown to be a mechanism-based inhibitor of CYP3A4, forming a metabolite intermediate (MI) complex that irreversibly inactivates the enzyme.[12][13] This process is time- and NADPH-dependent and contributes significantly to the observed DDIs.[12]

The formation of this MI complex leads to a greater and more prolonged inhibition of CYP3A activity than would be expected from competitive inhibition alone.[12] This is a crucial consideration for predicting the clinical impact of diltiazem-mediated DDIs.

Experimental Protocols for In Vitro Assessment

To accurately characterize the metabolic profile and DDI potential of compounds like N-demethyldiltiazem, a series of well-defined in vitro experiments are essential. These studies form the cornerstone of regulatory submissions and provide the foundational data for clinical DDI studies.[14][15][16]

CYP Reaction Phenotyping

The objective of reaction phenotyping is to identify the specific CYP isozymes responsible for the metabolism of a drug candidate.[17][18] This is a critical step in predicting which DDIs are likely to be clinically significant.

Protocol 1: CYP Reaction Phenotyping of Diltiazem N-Demethylation

  • System Components:

    • Human liver microsomes (pooled from multiple donors to account for inter-individual variability).[14]

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2D6, etc.) to confirm the involvement of specific isozymes.[17]

    • Diltiazem hydrochloride.

    • NADPH regenerating system (as a source of co-factor for CYP activity).

    • Selective chemical inhibitors for each major CYP isozyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[17]

  • Incubation:

    • Incubate diltiazem with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.

    • In parallel incubations, include selective chemical inhibitors to determine the extent to which each isozyme contributes to N-demethyldiltiazem formation.

  • Analysis:

    • At various time points, quench the reaction (e.g., with acetonitrile).

    • Quantify the formation of N-demethyldiltiazem using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation:

    • A significant reduction in N-demethyldiltiazem formation in the presence of a specific inhibitor (e.g., ketoconazole) indicates the involvement of that CYP isozyme (e.g., CYP3A4).

    • The relative contribution of each isozyme can be estimated based on the degree of inhibition.

CYP Inhibition Assays

These assays are designed to determine the potential of a test compound (in this case, N-demethyldiltiazem) to inhibit the activity of specific CYP isozymes.

Protocol 2: Reversible CYP Inhibition Assay for N-Demethyldiltiazem

  • System Components:

    • Human liver microsomes or recombinant CYP enzymes.

    • A probe substrate specific for the CYP isozyme of interest (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

    • This compound at a range of concentrations.

    • NADPH regenerating system.

  • Incubation:

    • Pre-incubate the microsomes or recombinant enzymes with N-demethyldiltiazem.

    • Initiate the reaction by adding the probe substrate and NADPH.

  • Analysis:

    • After a defined incubation period, quench the reaction.

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Interpretation:

    • Calculate the percent inhibition of metabolite formation at each concentration of N-demethyldiltiazem.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). A lower IC50 indicates a more potent inhibitor.[11]

Workflow for In Vitro DDI Assessment

The following diagram illustrates a logical workflow for the in vitro assessment of a compound's DDI potential, integrating both reaction phenotyping and inhibition studies.

DDI_Workflow cluster_0 Phase 1: Metabolism Characterization cluster_1 Phase 2: Inhibition Potential cluster_2 Phase 3: Risk Assessment Reaction_Phenotyping CYP Reaction Phenotyping (Protocol 1) Identify_Enzymes Identify Key Metabolizing CYP Isozymes Reaction_Phenotyping->Identify_Enzymes Reversible_Inhibition Reversible Inhibition Assay (Protocol 2) Identify_Enzymes->Reversible_Inhibition Determine_IC50_Ki Determine IC50 and Ki values Reversible_Inhibition->Determine_IC50_Ki TDI_Assay Time-Dependent Inhibition Assay TDI_Assay->Determine_IC50_Ki Risk_Assessment Clinical DDI Risk Assessment Determine_IC50_Ki->Risk_Assessment Clinical_Study_Decision Decision for Clinical DDI Study Risk_Assessment->Clinical_Study_Decision

Sources

An In-Depth Technical Guide on the Discovery and History of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Demethyldiltiazem Hydrochloride, the principal active metabolite of the widely prescribed calcium channel blocker Diltiazem, represents a molecule of significant pharmacological interest. Its discovery and characterization have been pivotal in understanding the complete therapeutic and metabolic profile of its parent drug. This guide provides a comprehensive exploration of this compound, tracing its historical identification within the metabolic pathways of Diltiazem, detailing its synthesis for use as a reference standard, and elucidating its core mechanism of action. We will examine the causality behind experimental choices for its characterization, present comparative quantitative data on its activity, and outline key analytical protocols. This document is intended as a technical resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug metabolism.

The Genesis: Discovery Within the Metabolic Fate of Diltiazem

The story of N-Demethyldiltiazem is intrinsically linked to the clinical development and widespread use of Diltiazem. Approved by the FDA in 1982, Diltiazem, a benzothiazepine derivative, quickly became a cornerstone therapy for hypertension and angina pectoris[1]. Understanding its fate within the body was a critical step in optimizing its use and ensuring its safety.

Unveiling the Metabolites: The First Identification

Early metabolic studies in humans revealed that Diltiazem is extensively metabolized, with only 2-4% of the parent drug excreted unchanged in the urine[2]. Researchers employing techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) identified several metabolic products in plasma and urine[3]. Among these, N-monodemethyl-diltiazem (designated as metabolite MA) was identified as a new, major metabolite in human urine[3]. This discovery was crucial, as it shifted the focus from solely the parent drug to a more holistic view that included the potential activity of its metabolic byproducts.

The Metabolic Pathway: A Cytochrome P450-Mediated Transformation

The primary route for the formation of N-Demethyldiltiazem is the N-demethylation of Diltiazem, a phase I metabolic reaction. This process occurs predominantly in the liver and is mediated by the cytochrome P450 (CYP) enzyme system[1][2].

Key Insights into the Metabolic Causality:

  • Enzyme Specificity: Extensive in-vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for Diltiazem's N-demethylation[2][4][5]. While other isoforms like CYP2C8 and CYP2C9 show minor activity, the correlation with CYP3A4-mediated activities (like testosterone 6β-hydroxylation) is exceptionally high[4]. The choice to investigate CYP3A4 was driven by its known abundance in the human liver and its broad substrate specificity.

  • Metabolite-Enzyme Interaction: Intriguingly, N-Demethyldiltiazem and its subsequent metabolite, N,N-didesmethyl diltiazem, are not merely products but are also potent competitive inhibitors of CYP3A4 themselves. N-Demethyldiltiazem is approximately 11 times more potent as a CYP3A4 inhibitor than the parent drug Diltiazem[4]. This finding explains the clinical observation of decreased Diltiazem clearance during prolonged therapy, as the accumulation of its N-demethylated metabolites leads to auto-inhibition of its own metabolism[4][6].

Metabolic_Pathway_of_Diltiazem cluster_enzyme Mediated Primarily By Diltiazem Diltiazem NDM_Diltiazem N-Demethyldiltiazem (Active Metabolite) Diltiazem->NDM_Diltiazem N-Demethylation (Primary Pathway) Other_Metabolites Other Metabolites (e.g., Deacetyl Diltiazem) Diltiazem->Other_Metabolites Deacetylation, O-Demethylation CYP3A4 Cytochrome P450 3A4 NDM_Diltiazem->CYP3A4 Competitive Inhibition Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output Sample N-Demethyldiltiazem Hydrochloride Standard HPLC HPLC-UV (Purity & Quantification) Sample->HPLC MS LC-MS/MS (Identity & Structure) Sample->MS NMR NMR (Definitive Structure) Sample->NMR Purity Purity Assay (%) HPLC->Purity Identity Mass Spectrum (m/z) MS->Identity Structure NMR Spectrum (Chemical Shifts) NMR->Structure

Caption: Workflow for the analytical characterization of the reference standard.
Detailed Protocol: Purity Assessment by HPLC-UV

This protocol describes a representative stability-indicating HPLC method for the analysis of Diltiazem and its related substances, including N-Demethyldiltiazem (Impurity D).

  • Objective: To determine the purity of this compound and separate it from the parent drug and other potential impurities.

  • Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. A gradient elution is employed to ensure the separation of compounds with differing polarities within a reasonable timeframe. UV detection at 240 nm is selected as it corresponds to a strong absorbance maximum for the benzothiazepine chromophore.[7][8]

  • Instrumentation & Reagents:

    • HPLC system with UV detector (e.g., Agilent 1220) [8] * Hypersil BDS C18 column (150 mm x 4.6 mm, 5.0 µm) [7] * Acetonitrile (HPLC grade)

    • Triethylamine (TEA)

    • Orthophosphoric acid

    • Water (HPLC grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Prepare a 0.2% solution of TEA in water and adjust the pH to 4.5 with orthophosphoric acid.[7]

      • Mobile Phase B: Acetonitrile.[7]

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the diluent (e.g., a 60:40 mixture of Mobile Phase A and B) to achieve a known concentration (e.g., 250 µg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[7][8]

      • Injection Volume: 10 µL.[7]

      • Detection Wavelength: 240 nm.[7][8]

      • Gradient Program: A typical gradient might start with a higher percentage of aqueous phase (Mobile Phase A) and gradually increase the organic phase (Mobile Phase B) to elute more hydrophobic compounds.

    • Analysis: Inject the standard solution into the HPLC system.

    • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[7]

Pharmacological Profile and Mechanistic Insights

N-Demethyldiltiazem is not an inert byproduct; it is an active metabolite that contributes to the overall pharmacological effect of Diltiazem.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Similar to its parent compound, the primary mechanism of action for N-Demethyldiltiazem is the inhibition of calcium ion influx through voltage-gated L-type calcium channels (Caᵥ1.2).[9] This action occurs in both cardiac and vascular smooth muscle cells.[9]

  • Molecular Binding: N-Demethyldiltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which constitutes the pore of the channel.[9] This binding stabilizes the channel in a less permeable state, reducing calcium influx during membrane depolarization and leading to vasodilation and a decrease in heart rate and contractility.[9][10]

Comparative Pharmacodynamics: Potency vs. Diltiazem

While the mechanism is the same, the potency differs. N-Demethyldiltiazem is generally less potent than Diltiazem but still exhibits significant activity.

ParameterDiltiazemN-DemethyldiltiazemRationale & Source
Coronary Vasodilation ~2x more potent~1xN-Demethyldiltiazem has approximately one-half the potency of Diltiazem in coronary vasodilation. [11]
CYP3A4 Inhibition (Kᵢ) ~2 µM~0.1 µMN-Demethyldiltiazem is a significantly more potent competitive inhibitor of the CYP3A4 enzyme than its parent drug. [4]
Inhibition of Portal Vein Contractions (IC₅₀) N/A489 nMDemonstrates direct vasorelaxant activity in isolated tissue experiments. [12]
Pharmacokinetic Profile

The pharmacokinetic profile of N-Demethyldiltiazem is distinct from that of Diltiazem, which has important clinical implications.

  • Formation and Plasma Levels: After oral administration of Diltiazem, N-Demethyldiltiazem is a major circulating metabolite.[9] Its plasma levels can be a significant fraction of the parent drug's concentration.[13]

  • Longer Half-Life: A key difference is its elimination half-life. Following a single dose of Diltiazem, N-Demethyldiltiazem has a notably longer half-life (e.g., ~9.4 hours) compared to Diltiazem (~3.0-4.5 hours).[13] This prolonged presence means it can contribute to the therapeutic effect long after the parent drug's concentration has declined.

The Role of this compound in Modern Drug Development

The availability of pure this compound is critical for several aspects of modern pharmaceutical research and development.

The Quintessential Reference Standard

Its primary role is as a reference standard in bioanalytical method development and validation.[14]

  • Pharmacokinetic (PK) Studies: To accurately determine the PK profile of Diltiazem, validated assays that can simultaneously quantify both the parent drug and its major active metabolites are essential. This compound is used to prepare calibration curves and quality control samples for these assays, typically run on LC-MS/MS systems.[13][15]

  • Drug-Drug Interaction (DDI) Studies: Since Diltiazem and N-Demethyldiltiazem are both substrates and inhibitors of CYP3A4, they are frequently used in in-vitro and in-vivo studies to investigate potential DDIs with other drugs metabolized by this pathway.[6][16]

  • Impurity Profiling: In the manufacturing of Diltiazem Hydrochloride bulk drug and finished formulations, N-Demethyldiltiazem is considered a specified impurity (Impurity D) that must be monitored and controlled within pharmacopeial limits.[7][17]

Regulatory Significance

Global regulatory agencies like the FDA and EMA place significant emphasis on the characterization of drug metabolites. Guidelines require that any human metabolite that is found at concentrations greater than 10% of the parent drug's exposure at steady state should be identified and pharmacologically characterized. Given that N-Demethyldiltiazem is a major and active metabolite, its thorough investigation is a regulatory requirement for the approval and lifecycle management of any Diltiazem-containing product.

Conclusion and Future Perspectives

The discovery and history of this compound is a classic example of the evolution of drug development, moving from a parent-drug-centric view to a more comprehensive understanding that includes the pharmacological contributions of active metabolites. Initially identified as a major urinary byproduct of Diltiazem, it is now recognized as a key contributor to both the therapeutic effects and the complex drug-drug interaction profile of its parent compound. Its synthesis and availability as a high-purity hydrochloride salt have been indispensable for accurate pharmacokinetic modeling, regulatory compliance, and a deeper understanding of CYP3A4-mediated drug metabolism. Future research may continue to explore the nuanced roles of this and other Diltiazem metabolites in specific patient populations, further refining the therapeutic use of this important cardiovascular drug.

References

  • Sutton, D., Butler, A. M., Nadin, L., & Murray, M. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294–300. [Link]

  • Jones, D. R., Gorski, J. C., Haehner-Daniels, B. D., & Hall, S. D. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116–1125. [Link]

  • Jones, D. R., & Hall, S. D. (2000). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 50(6), 619–622. [Link]

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  • ResearchGate. (n.d.). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. ResearchGate. [Link]

  • Ye, L., Li, Y., & Wang, X. (2005). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 59(4), 427–434. [Link]

  • Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24–32. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. PubChem. [Link]

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  • Semantic Scholar. (n.d.). Effects of CYP3A4 inhibition by diltiazem on pharmacokinetics and dynamics of diazepam in relation to CYP2C19 genotype status. Semantic Scholar. [Link]

  • Yeung, P. K., Mosher, S. J., Pollak, P. T., & Vair, D. B. (1991). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Pharmaceutical Sciences, 80(10), 983–987. [Link]

  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226–237. [Link]

  • Weir, M. R., & Josselson, J. (1998). Comparisons of the effects of different long-acting delivery systems on the pharmacokinetics and pharmacodynamics of diltiazem. American Journal of Hypertension, 11(4 Pt 1), 457–465. [Link]

  • Molden, E., Asberg, A., Christensen, H., & Refsum, H. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology and Therapeutics, 72(3), 333–342. [Link]

  • ResearchGate. (n.d.). Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of diltiazem and two major metabolites. ResearchGate. [Link]

  • Khan, S. U., & Patel, R. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

  • Pharmaffiliates. (n.d.). Diltiazem Hydrochloride-impurities. Pharmaffiliates. [Link]

  • Global Substance Registration System. (n.d.). N-DEMETHYLDILTIAZEM. gsrs. [Link]

  • National Center for Biotechnology Information. (n.d.). N-desmethyl diltiazem. PubChem. [Link]

  • Bertin Bioreagent. (n.d.). N-desmethyl Diltiazem (hydrochloride). Bertin Bioreagent. [Link]

  • ResearchGate. (n.d.). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. [Link]

  • Patil, B. R., Bhusnure, O. G., Paul, B. N., Ghodke, A. Y., & Mulaje, S. S. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs, 6(2), 29-35. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. ResearchGate. [Link]

  • Lu, C., & Li, A. P. (2017). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B, 7(5), 557–562. [Link]

  • Jiang, J., Pang, X., Li, L., Dai, X., Diao, X., Chen, X., Zhong, D., Wang, Y., & Chen, Y. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. International Journal of Nanomedicine, 11, 3197–3208. [Link]

  • Saini, B., Singh, G., & Bansal, G. (2024). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Journal of AOAC International. [Link]

  • Cerny, M. A. (2021). Non-P450 Drug-Metabolizing Enzymes: Contribution to Drug Disposition, Toxicity, and Development. Journal of Pharmacology and Experimental Therapeutics, 379(1), 1–11. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Quantification of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of N-Demethyldiltiazem hydrochloride. N-Demethyldiltiazem is the principal active metabolite of Diltiazem, a widely prescribed calcium channel blocker, and a critical analyte in pharmacokinetic, metabolism, and impurity profiling studies.[1][2] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible protocol validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction: The Scientific Imperative for N-Demethyldiltiazem Quantification

Diltiazem hydrochloride is a cornerstone therapeutic agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[2] Its clinical efficacy and safety are intrinsically linked to its metabolic fate. The primary metabolic pathway for Diltiazem is N-demethylation, a biotransformation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2] This process yields N-Demethyldiltiazem, a pharmacologically active metabolite that contributes to the overall therapeutic and toxicological profile of the parent drug.[3][4][5]

The half-life of N-Demethyldiltiazem is reported to be similar to or slightly longer than that of Diltiazem itself, underscoring its relevance in pharmacokinetic assessments.[3][5] Furthermore, as a potential impurity in Diltiazem drug substances and finished products, rigorous quantification of N-Demethyldiltiazem is a regulatory expectation to ensure product quality, safety, and efficacy.[2][6] Consequently, a validated, stability-indicating analytical method is not merely a procedural requirement but a fundamental tool for generating reliable data in drug development and quality control. This application note details such a method, emphasizing the scientific rationale behind the chosen parameters.

Principle of the Method: Reversed-Phase Chromatography

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating moderately polar compounds like N-Demethyldiltiazem from its parent drug, Diltiazem, and other related substances. The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The differential partitioning of the analytes between the two phases, driven by their hydrophobicity, allows for their effective resolution.

Materials and Methods

Reagents and Standards
  • This compound Reference Standard

  • Diltiazem Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Water (HPLC grade or equivalent)

Instrumentation
  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. The following conditions have been validated for this application.

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for N-Demethyldiltiazem and related compounds. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.[1]
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratioAcetonitrile serves as the organic modifier, controlling the elution strength. The phosphate buffer maintains a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable analytes. A pH of 3.0 suppresses the ionization of residual silanols on the stationary phase and ensures the analytes are in a consistent protonated state.[1]
Flow Rate 1.0 mL/minThis flow rate is optimal for the column dimensions, providing efficient separation within a reasonable analysis time.[7]
Column Temperature 30°CMaintaining a constant column temperature ensures the stability and reproducibility of retention times by minimizing viscosity fluctuations of the mobile phase.[1]
Detection Wavelength 240 nmThis wavelength corresponds to a UV absorbance maximum for both Diltiazem and N-Demethyldiltiazem, providing good sensitivity for both compounds.[1][7]
Injection Volume 20 µLA 20 µL injection volume provides a sufficient sample load for sensitive detection without causing column overload.[1]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.[1]

Protocols

Preparation of Solutions

4.1.1. 0.05 M Phosphate Buffer (pH 3.0)

  • Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

4.1.2. Mobile Phase Preparation

  • Mix acetonitrile and the 0.05 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.

4.1.3. Standard Stock Solution (1000 µg/mL of N-Demethyldiltiazem)

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[1]

4.1.4. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.[1] These solutions will be used to construct the calibration curve.

Sample Preparation Protocol

The sample preparation will vary depending on the matrix.

  • For Drug Substance (Impurity Profiling): Accurately weigh and dissolve the Diltiazem Hydrochloride drug substance in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.[2]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a target concentration of Diltiazem to a volumetric flask.

    • Add a portion of the diluent and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.[6]

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter to remove excipients before injection.[6]

  • For Biological Matrices (e.g., Plasma): This requires a more extensive extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove proteins and other interfering substances.[8] For such applications, a more sensitive technique like LC-MS/MS is often preferred.[9]

Experimental Workflow

The overall workflow for the quantification of N-Demethyldiltiazem is illustrated below.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer 40:60) HPLC HPLC System (C18 Column, 240 nm) MobilePhase->HPLC Eluent Standards Standard Solutions (1-150 µg/mL) Standards->HPLC Inject Sample Sample Preparation (e.g., Drug Substance) Sample->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram Generate Data Calibration Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantify N-Demethyldiltiazem in Sample Calibration->Quantification

Caption: Workflow for N-Demethyldiltiazem Quantification by HPLC.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A standard solution is injected multiple times, and the following parameters are monitored:

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency of the column in separating the analyte.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[10]
Resolution (Rs) > 2.0Ensures baseline separation between N-Demethyldiltiazem and adjacent peaks.[6]
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a series of at least five concentrations of this compound across the desired range (e.g., 1 µg/mL to 150 µg/mL).[1]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.998.[7]

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Protocol: Spike a placebo matrix with N-Demethyldiltiazem at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Protocol:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (% RSD) should not be more than 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ establish the sensitivity of the method.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable accuracy and precision.

  • Determination: These can be estimated based on the standard deviation of the response and the slope of the calibration curve. For N-Demethyldiltiazem's related substance, Desacetyl Diltiazem, LOD and LOQ have been reported as 0.0633 µg/mL and 0.450 µg/mL, respectively, providing an indication of the expected sensitivity.[7]

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and validated approach for the quantification of this compound. By adhering to the specified protocols for solution preparation, chromatographic analysis, and method validation, researchers and quality control analysts can generate accurate and reproducible data. This is essential for pharmacokinetic profiling, stability testing, and ensuring the quality and safety of Diltiazem hydrochloride pharmaceutical products. The method's foundation on established chromatographic principles and validation against ICH guidelines ensures its trustworthiness and scientific integrity.

References

  • BenchChem. (n.d.). Validation of an HPLC Method for N-Desmethyl Diltiazem: A Comparative Guide According to ICH Guidelines.
  • Abernetty, D. R., & Todd, E. L. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma.
  • Abu-Shandi, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica, 6(6), 358-365.
  • BenchChem. (n.d.). Application Note: Pharmaceutical Impurity Profiling of N-Desmethyl Diltiazem Hydrochloride.
  • Schmitz, O. J., et al. (1991). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. Therapeutic Drug Monitoring, 13(1), 46-53.
  • Singh, S., et al. (2013). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 85, 164-172.
  • ResearchGate. (n.d.). Analysis of diltiazem and its related substances by HPLC and HPLC/MS.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of N-Desmethyl Diltiazem.
  • Schmitz, O. J., et al. (1991). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 13(5), 416-422.
  • Schmitz, O. J., et al. (1990). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic Drug Monitoring, 12(6), 583-590.
  • Al-Meshal, M. A. (1987). An HPLC Method for the Determination of Diltiazem and Desacetyldiltiazem in Human Plasma.
  • Gherman, C., et al. (2015). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2015, 853061.

Sources

Application Notes & Protocols: The Definitive Guide to Using N-Demethyldiltiazem Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the precise and effective use of N-Demethyldiltiazem hydrochloride as a reference standard. As a principal active metabolite and a specified impurity of the widely prescribed calcium channel blocker, Diltiazem, the accurate quantification of N-Demethyldiltiazem is paramount for ensuring pharmaceutical quality, conducting pharmacokinetic analyses, and meeting stringent regulatory requirements.[1] This document provides an in-depth exploration of the reference standard's properties, handling protocols, and detailed application in High-Performance Liquid Chromatography (HPLC) for impurity profiling.

Introduction: The Critical Role of this compound in Pharmaceutical Analysis

N-Demethyldiltiazem, also known as N-monodemethyldiltiazem, is a primary active metabolite of Diltiazem.[1][2] Following administration, Diltiazem undergoes significant metabolism in the liver, primarily through N-demethylation, leading to the formation of N-Demethyldiltiazem.[1] This metabolite retains pharmacological activity, contributing to the overall therapeutic profile of Diltiazem.[1][3]

In the context of pharmaceutical manufacturing and quality control, N-Demethyldiltiazem is classified as a key impurity of Diltiazem.[1][4] Global regulatory bodies, including the European Pharmacopoeia (EP), designate it as "Diltiazem EP Impurity D".[1][4][5][6] Consequently, a highly purified and well-characterized this compound reference standard is indispensable for several critical applications:

  • Impurity Quantification: Essential for the accurate identification and quantification of this specific impurity in both Diltiazem Active Pharmaceutical Ingredients (APIs) and final drug products to ensure they meet the specifications set by pharmacopeias.[7]

  • Pharmacokinetic (PK) and Metabolism Studies: Crucial for the development and validation of bioanalytical methods to accurately measure concentrations of the metabolite in biological matrices like plasma, which is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).[1]

  • Stability-Indicating Assays: Used to assess the degradation profile of Diltiazem under various stress conditions (e.g., heat, light, humidity, oxidation) to identify potential degradation pathways and ensure the stability of the final product.[8]

  • Method Validation: Serves as a critical component in the validation of analytical methods, confirming that the method is accurate, precise, and specific for the quantification of N-Demethyldiltiazem.[7][9]

Physicochemical Properties and Essential Handling Protocols

The integrity and stability of the reference standard are foundational to achieving accurate and reproducible analytical results. Strict adherence to proper storage and handling procedures is mandatory.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Chemical Name (2S,3S)-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride[1][10]
CAS Number 130606-60-9[1][2][4][5][6][10][11]
Molecular Formula C₂₁H₂₄N₂O₄S · HCl[1][10][11]
Molecular Weight 436.95 g/mol [2][10][11]
Appearance White to off-white solid[2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly), Water (Slightly)[2]
Storage Conditions Hygroscopic, store at -20°C in a freezer under an inert atmosphere.[2]
Purity As specified by the Certificate of Analysis (CoA) provided by the supplier.
Safety and Handling Precautions
  • Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Storage, Stability, and Usage

This compound is hygroscopic and should be stored in a tightly sealed container, protected from moisture and light, at the recommended temperature of -20°C.[2] Before use, the container must be allowed to warm to ambient temperature inside a desiccator to prevent water condensation onto the solid material, which could compromise its purity and weighing accuracy.

Analytical Application: A Validated RP-HPLC Method for Impurity Profiling

The following protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of N-Demethyldiltiazem in Diltiazem drug substances. This method is based on established principles for related substances analysis and may be adapted as needed.[8][12][13]

Equipment and Reagents
  • This compound Reference Standard

  • Diltiazem Hydrochloride API (for sample analysis)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid

  • Purified water (Type I, 18.2 MΩ·cm)

  • Analytical balance, volumetric glassware, and 0.45 µm syringe filters

Preparation of Chromatographic Solutions

Causality Note: The mobile phase composition is critical for achieving optimal separation between Diltiazem and its related impurities. The acidic pH (around 2.5-3.5) ensures that the amine functionalities are protonated, leading to sharp, symmetrical peak shapes.

  • Buffer Preparation (e.g., pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in purified water to make a 25 mM solution. Adjust the pH to 3.0 using diluted phosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of the prepared buffer and acetonitrile. A common starting ratio is 60:40 (v/v).[14] The exact ratio should be optimized to achieve the desired resolution.

Standard Solution Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 1.0 µg/mL): Perform a serial dilution of the Standard Stock Solution with the mobile phase to achieve a final concentration that is relevant to the specification limit of the impurity (e.g., 0.1% of the sample concentration).

Sample Solution Preparation:

  • Test Solution (e.g., 1000 µg/mL or 1 mg/mL): Accurately weigh about 25 mg of the Diltiazem drug substance and transfer to a 25 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1]

Chromatographic Conditions

Table 2: Typical HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength 240 nm[8][14][15]
Run Time Sufficient to allow for the elution of Diltiazem and all known impurities.
System Suitability and Validation (Trustworthiness)

To ensure the validity of the analytical results, the system must pass suitability tests before any sample analysis. This is a self-validating step.

  • Precision: Make at least five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) of the peak areas for N-Demethyldiltiazem should be ≤ 2.0% .[8]

  • Peak Asymmetry (Tailing Factor): The tailing factor for the N-Demethyldiltiazem peak should be ≤ 2.0 .

  • Theoretical Plates (Efficiency): The column efficiency, calculated for the N-Demethyldiltiazem peak, should be ≥ 2000 .

Analysis and Calculation

Inject the mobile phase as a blank, followed by the Working Standard Solution and the Test Solution. Identify the N-Demethyldiltiazem peak in the Test Solution chromatogram by comparing its retention time to that of the standard.

The percentage of N-Demethyldiltiazem impurity is calculated using the external standard method:

% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100

Where:

  • Area_Impurity is the peak area of N-Demethyldiltiazem in the Test Solution.

  • Area_Standard is the average peak area of N-Demethyldiltiazem from the Working Standard injections.

  • Conc_Standard is the concentration of the Working Standard Solution.

  • Conc_Sample is the concentration of the Diltiazem Test Solution.

  • Purity_Standard is the purity of the reference standard as stated in its Certificate of Analysis.

Visual Schematics for Clarity

G cluster_workflow Impurity Analysis Workflow Using Reference Standard A Receive & Verify N-Demethyldiltiazem HCl RS (Check CoA) B Prepare Solutions (Mobile Phase, Standard, Sample) A->B C HPLC System Setup & Equilibration B->C D Perform System Suitability Test (SST) C->D E Analyze Samples (Blank -> Standard -> Sample) D->E SST Pass H Troubleshoot & Re-run if SST Fails D->H SST Fail F Process Data & Calculate % Impurity E->F G Review & Report Results F->G H->C

Caption: High-level workflow for HPLC impurity analysis.

G cluster_logic Logical Relationship in Quantification ref_std N-Demethyldiltiazem RS Purity from CoA working_std Working Standard Solution Known Concentration (µg/mL) ref_std->working_std Accurate Weighing & Dilution hplc {HPLC Analysis | Peak Area Response} working_std->hplc Calibration result Calculation % Impurity in Sample hplc->result Proportionality sample Diltiazem API Sample Unknown Impurity Conc. sample->hplc Analysis

Caption: Logic of quantification using a reference standard.

Conclusion

The this compound reference standard is a non-negotiable tool for any laboratory involved in the analysis of Diltiazem. Its correct application, underpinned by a thorough understanding of its properties and adherence to validated analytical protocols, is fundamental to ensuring the quality, safety, and efficacy of Diltiazem-containing medicines. The methodologies and logical frameworks presented in this guide provide the necessary foundation for scientists to generate data that is accurate, reliable, and compliant with global regulatory expectations.

References

  • Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Retrieved from [Link]

  • Donati, E., et al. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 695-701.
  • Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride.
  • ResearchGate. (2025). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Retrieved from [Link]

  • Sultan, N., et al. (n.d.). RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. Journal of the Chemical Society of Pakistan.
  • PubChem. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. Retrieved from [Link]

  • SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diltiazem Hydrochloride-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Diltiazem EP Impurity C. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diltiazem-impurities. Retrieved from [Link]

  • Acanthus Research. (n.d.). N-Desmethyl Diltiazem Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultra‐high‐performance liquid chromatography‐tandem mass spectrometry analytical method for the determination of nitrosamine drug substance‐related impurity in sitagliptin base and salts. Retrieved from [Link]

  • Sorkin, E. M., & Clissold, S. P. (1987). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Clinical Pharmacokinetics, 12(6), 405-429.
  • Patil, B. R., et al. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • PubMed. (2024). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Retrieved from [Link]

Sources

Application Note & Protocol: Experimental Design for N-Demethyldiltiazem Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Demethyldiltiazem hydrochloride, also known as N-desmethyldiltiazem, is a principal active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[1][2] Understanding the pharmacokinetic and pharmacodynamic properties of N-Demethyldiltiazem is critical for comprehensive drug development and therapeutic drug monitoring. Metabolites can significantly contribute to both the therapeutic efficacy and potential toxicity of the parent drug.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust experimental studies for this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Pre-Analytical Considerations: Ensuring Sample Integrity

The foundation of any successful analytical study is meticulous sample collection and preparation. The stability of N-Demethyldiltiazem in biological matrices is paramount for generating reliable data, as significant degradation has been observed in blood and plasma samples kept at room temperature.[4]

Sample Collection and Handling
  • Matrix Selection: The choice of biological matrix (e.g., plasma, serum, urine) depends on the study's objective. Plasma is typically the preferred matrix for pharmacokinetic (PK) studies due to its direct correlation with drug distribution.[5] Urine is valuable for assessing excretion pathways.[6]

  • Anticoagulant Selection: When collecting whole blood for plasma preparation, K2-EDTA is a commonly used anticoagulant.

  • Sample Processing: Blood samples should be centrifuged promptly (e.g., at 3000 x g for 5 minutes) to separate plasma.[7] This rapid processing minimizes the potential for enzymatic degradation of the analyte.

  • Storage: Plasma and urine samples should be stored at -20°C or lower to ensure the long-term stability of N-Demethyldiltiazem.[8] Freeze-thaw cycles should be minimized as they can lead to analyte degradation.

Sample Extraction: Isolating the Analyte

The goal of sample extraction is to isolate N-Demethyldiltiazem from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.

  • Protein Precipitation (PPT): A rapid method where a solvent like methanol is used to precipitate plasma proteins.[7] While simple, it may not remove all interfering substances, potentially leading to matrix effects in LC-MS/MS analysis.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte between two immiscible liquid phases. A solvent system such as n-hexane and diethyl ether can be used to extract N-Demethyldiltiazem from plasma.[10]

  • Solid-Phase Extraction (SPE): SPE is highly selective and provides the cleanest extracts. It is a common method for purifying diltiazem and its metabolites from plasma samples before analysis.[11]

Quantitative Analysis: LC-MS/MS Method Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[12]

Rationale for Method Selection

LC-MS/MS is chosen for its ability to differentiate N-Demethyldiltiazem from its parent drug, Diltiazem, and other metabolites, even if they co-elute from the chromatography column. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[7]

Detailed LC-MS/MS Protocol

Objective: To quantify the concentration of N-Demethyldiltiazem in human plasma.

Materials:

  • This compound reference standard[8][13]

  • A suitable internal standard (IS), such as verapamil or a stable isotope-labeled version of the analyte[10]

  • HPLC or UPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

Protocol Steps:

  • Standard and QC Preparation:

    • Prepare 1 mg/mL stock solutions of N-Demethyldiltiazem and the IS in methanol.

    • Perform serial dilutions to create calibration standards (e.g., 5-200 ng/mL) and quality control (QC) samples in pooled human plasma.[10]

  • Sample Extraction (LLE):

    • To 100 µL of plasma sample, standard, or QC, add 100 µL of the IS working solution.[7]

    • Add an extraction solvent like ether-dichloromethane (3:2, v/v) and vortex for 10 minutes.[7]

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.[7]

    • Transfer the organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 150 µL of the mobile phase.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[1]

      • Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer like ammonium acetate with formic acid.[7]

      • Flow Rate: 0.4-0.9 mL/min[7]

      • Injection Volume: 20 µL[7]

    • Mass Spectrometric Conditions (Positive Ion Mode):

      • Use electrospray ionization (ESI).[7]

      • Optimize the MRM transitions for N-Demethyldiltiazem and the IS. For example, for thalidomide (a similar small molecule), the transition m/z 259.1→84.0 was monitored.[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (e.g., 1/x²) linear regression.[7]

    • Quantify N-Demethyldiltiazem in QC and unknown samples using the calibration curve.

Analytical Workflow Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (1/x^2 weighted) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Report Generate Report Quantification->Report caption Figure 1: LC-MS/MS Analytical Workflow.

Figure 1: LC-MS/MS Analytical Workflow.

In Vitro Experimental Design: Metabolic Stability

Assessing the metabolic stability of N-Demethyldiltiazem is crucial for predicting its in vivo clearance. Diltiazem is known to be extensively metabolized in the liver, primarily by the cytochrome P450 system.[14]

Rationale for Microsomal Stability Assay

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are key drivers of drug metabolism.[15] An in vitro microsomal stability assay provides a rapid and cost-effective way to determine the intrinsic clearance of a compound.

Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of N-Demethyldiltiazem in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

Protocol Steps:

  • Incubation:

    • Pre-warm HLM and an NADPH regenerating system to 37°C.

    • Initiate the reaction by adding N-Demethyldiltiazem (e.g., at a final concentration of 1 µM) to the HLM (e.g., 0.5 mg/mL) in the presence of the NADPH system.

    • Include a control without NADPH to assess non-CYP mediated degradation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of N-Demethyldiltiazem remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of N-Demethyldiltiazem remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the line.

    • Calculate the in vitro half-life: t1/2 = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

In Vivo Experimental Design: Pharmacokinetic (PK) Study

An in vivo PK study in a relevant animal model (e.g., rat or mouse) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of N-Demethyldiltiazem.[5][16]

Rationale for Study Design

This study design allows for the determination of key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).[17] Including both intravenous (IV) and oral (PO) administration routes is necessary to assess absolute bioavailability.[16][17]

Rodent PK Study Protocol

Objective: To determine the pharmacokinetic profile of N-Demethyldiltiazem in Sprague-Dawley rats.[18]

Study Design:

  • Animals: Male Sprague-Dawley rats (or another appropriate rodent model).[18]

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 5-10 mg/kg).

  • Dose Formulation:

    • IV dose: Dissolve in a suitable vehicle like saline.

    • PO dose: Formulate as a solution or suspension.

Protocol Steps:

  • Dosing: Administer the IV or PO dose to the respective groups.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points up to 24 hours post-dose.[16]

    • Collect blood into K2-EDTA tubes and process to obtain plasma.[16]

  • Sample Analysis: Analyze plasma samples for N-Demethyldiltiazem concentrations using the validated LC-MS/MS method.

  • PK Data Analysis:

    • Use non-compartmental analysis (NCA) software to calculate PK parameters.[16]

    • Key parameters include Cmax, Tmax, AUC, t1/2, CL, and Vd.[17]

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[17]

In Vivo Study Design Visualization

InVivo_PK_Study cluster_study_setup Study Setup cluster_execution Study Execution cluster_analysis_reporting Analysis & Reporting Animals Sprague-Dawley Rats Grouping Grouping Animals->Grouping Group_IV Group 1: IV Dosing Grouping->Group_IV Group_PO Group 2: PO Dosing Grouping->Group_PO Dosing Dose Administration Group_IV->Dosing Group_PO->Dosing Sampling Serial Blood Sampling (up to 24h) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Quantification Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis Report_Gen Generate PK Parameters (CL, Vd, F%) PK_Analysis->Report_Gen caption Figure 2: In Vivo Pharmacokinetic Study Workflow.

Figure 2: In Vivo Pharmacokinetic Study Workflow.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of the generated data, each protocol must incorporate self-validating checks.

  • Analytical Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[9][19][20][21] This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.[22]

  • Use of Internal Standards: The use of a suitable internal standard is critical to correct for variations in sample processing and instrument response.

  • Quality Control Samples: Including QCs at low, medium, and high concentrations in each analytical run allows for the acceptance or rejection of the run based on pre-defined criteria (e.g., accuracy within ±15% of the nominal concentration).[22]

  • In-Study Validation: For in vivo studies, evaluating dose proportionality and potential accumulation with multiple-dose regimens can provide further confidence in the data.[23]

Conclusion

A robust experimental design is fundamental to accurately characterizing the pharmacokinetic and metabolic profile of this compound. By integrating meticulous pre-analytical considerations, highly selective analytical methodologies, and well-designed in vitro and in vivo studies, researchers can generate high-quality, reliable data. This comprehensive approach, grounded in scientific principles and validated protocols, is essential for advancing our understanding of this important metabolite and its role in the overall pharmacology of Diltiazem.

References

  • Poirier, A., Sioufi, A., & Godbillon, J. (1995). Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies. Pharmaceutical Research, 12(4), 609–614.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • Boulieu, R., Bonnefous, J. L., & Ferry, N. (1990). Determination of Diltiazem and its Metabolites in Plasma by High Performance Liquid Chromatography.
  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., & Rugstad, H. E. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical pharmacology and therapeutics, 72(3), 333–342.
  • CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Höglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic drug monitoring, 11(6), 624–631.
  • Study on pharmacokinetics of active metabolites of diltiazem in healthy volunteers. (2005). Chinese Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. (2002). ResearchGate. Retrieved from [Link]

  • Nisar-Ur-Rahman, Hasan, S. S., & Niaz, U. (2006). Simultaneous HPLC quantification of Diltiazem and n-demethyldiltiazem in plasma. Pakistan Journal of Pharmacology, 23(1).
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Application Notes and Protocols: N-Demethyldiltiazem Hydrochloride in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Analysis in Drug Development

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension, angina, and certain arrhythmias.[1][2][][4] Upon administration, diltiazem undergoes extensive first-pass metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver.[1][5][6] This biotransformation leads to a variety of metabolites, with N-demethyldiltiazem (also known as N-desmethyldiltiazem or MA) being a principal and pharmacologically active circulating metabolite.[7][8][9] Understanding the formation, pharmacokinetic profile, and pharmacological activity of N-demethyldiltiazem is not merely an academic exercise; it is a regulatory and scientific imperative for a holistic comprehension of diltiazem's therapeutic efficacy and safety profile.[8]

The study of drug metabolites is a critical component of modern drug development, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11][12][13] Regulatory guidance, such as the Metabolites in Safety Testing (MIST) guidelines, mandates the identification and characterization of major human metabolites to ensure their safety has been adequately assessed in nonclinical toxicology studies.[10][12][14] Specifically, human metabolites exceeding 10% of the total drug-related exposure at steady state require thorough investigation.[12][13] N-demethyldiltiazem often falls into this category, making its detailed study essential for regulatory compliance and a deeper understanding of diltiazem's pharmacology.

This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the study of N-demethyldiltiazem hydrochloride in drug metabolism research. It is designed to equip researchers with the foundational knowledge and practical methodologies to investigate this key metabolite, from understanding its metabolic pathway to quantifying its presence in biological systems.

The Metabolic Journey of Diltiazem: Formation of N-Demethyldiltiazem

The biotransformation of diltiazem is a complex process involving several enzymatic pathways, including N-demethylation, O-demethylation, and deacetylation.[5][15] The primary pathway leading to the formation of N-demethyldiltiazem is N-demethylation, a reaction predominantly catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[5][7][9][16] While CYP3A4 is the major contributor, other isoforms such as CYP2C8 and CYP2C9 may also play a minor role.[7]

N-demethyldiltiazem itself is pharmacologically active, exhibiting calcium channel blocking properties.[8][9] Furthermore, this metabolite can inhibit CYP3A4, the very enzyme responsible for its formation, leading to potential drug-drug interactions and non-linear pharmacokinetics of the parent drug, diltiazem, upon chronic administration.[7][16] The accumulation of N-demethyldiltiazem can, therefore, influence the overall therapeutic effect and safety profile of diltiazem.[16][17]

Visualizing the Metabolic Pathway

Diltiazem_Metabolism cluster_enzymes Key Metabolic Enzymes Diltiazem Diltiazem NDesmethyl N-Demethyldiltiazem (Active Metabolite) Diltiazem->NDesmethyl CYP3A4 (Major) CYP2C8, CYP2C9 (Minor) N-demethylation Other Other Metabolites (e.g., Desacetyl diltiazem) Diltiazem->Other Esterases, CYP2D6 Deacetylation, O-demethylation CYP3A4 CYP3A4 Esterases Esterases CYP2D6 CYP2D6

Caption: Metabolic conversion of Diltiazem.

Protocols for In Vitro Metabolism Studies

In vitro systems are indispensable tools for elucidating the metabolic pathways of a drug and identifying the enzymes involved. Human liver microsomes and hepatocytes are the most commonly used systems for these investigations.

Protocol 1: Determination of N-Demethyldiltiazem Formation in Human Liver Microsomes (HLM)

This protocol outlines a typical incubation experiment to characterize the formation of N-demethyldiltiazem from diltiazem in a pool of human liver microsomes.

Objective: To quantify the rate of N-demethyldiltiazem formation and identify the primary CYP enzymes responsible.

Materials:

  • This compound (Reference Standard)[18][19][20][21]

  • Diltiazem hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation tubes containing phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and diltiazem (at various concentrations to determine enzyme kinetics, e.g., 1-100 µM).

    • For enzyme inhibition studies, pre-incubate the microsomes with a specific inhibitor (e.g., ketoconazole) for 5-10 minutes on ice before adding diltiazem.

  • Initiation of Reaction:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of N-demethyldiltiazem using a validated LC-MS/MS method.

Data Analysis:

  • Generate a standard curve for N-demethyldiltiazem to quantify its formation.

  • Plot the concentration of N-demethyldiltiazem formed against time to determine the initial rate of formation.

  • For enzyme kinetics, plot the rate of formation against the diltiazem concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • In inhibition studies, compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

Protocols for In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context.

Protocol 2: Single-Dose Pharmacokinetic Study of Diltiazem and N-Demethyldiltiazem in Rats

This protocol describes a basic pharmacokinetic study in rats following a single oral or intravenous dose of diltiazem.

Objective: To determine the pharmacokinetic parameters of diltiazem and its major metabolite, N-demethyldiltiazem.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Diltiazem hydrochloride formulation for oral (gavage) or intravenous (IV) administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals to the housing conditions for at least one week.

    • Fast the animals overnight before dosing (with free access to water).

    • Administer a single dose of diltiazem either orally via gavage or intravenously via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood can be collected from the tail vein or via a cannula.

    • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Thaw the plasma samples on ice.

    • Extract diltiazem and N-demethyldiltiazem from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentrations of both the parent drug and the metabolite using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of diltiazem and N-demethyldiltiazem versus time.

  • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key pharmacokinetic parameters for both analytes.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration
Vd/F Apparent volume of distribution after oral administration

Analytical Methodologies for Quantification

Accurate and sensitive quantification of N-demethyldiltiazem in biological matrices is paramount for reliable metabolism and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[22][23][24]

Key Considerations for LC-MS/MS Method Development:
  • Sample Preparation: The goal is to remove proteins and other interfering matrix components. Protein precipitation with acetonitrile is a common and straightforward approach. Liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples and to achieve lower limits of quantification.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically effective for separating N-demethyldiltiazem from diltiazem and other metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry: Detection is usually performed in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Demethyldiltiazem 401.1178.1
Diltiazem 415.1178.1
Internal Standard (e.g., Verapamil) 455.3165.2

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_analysis Analytical Phase Incubation Microsomal Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation1 Protein Precipitation Quenching->Centrifugation1 Sample_Prep Sample Preparation (e.g., Protein Precipitation) Centrifugation1->Sample_Prep Dosing Animal Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Processing Data Processing & PK Analysis LCMS->Data_Processing

Caption: General workflow for metabolism studies.

Conclusion and Future Perspectives

The study of this compound is integral to a comprehensive understanding of diltiazem's drug metabolism, pharmacokinetics, and potential for drug interactions. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate this key metabolite. As analytical technologies continue to advance, offering even greater sensitivity, the ability to detect and quantify metabolites at lower concentrations will further refine our understanding of their contribution to the overall pharmacological and toxicological profile of therapeutic agents. Future research may also focus on the pharmacogenomic aspects of diltiazem metabolism, exploring how genetic variations in CYP enzymes influence the formation of N-demethyldiltiazem and the subsequent clinical response in individual patients.

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Application Notes and Protocols: N-Demethyldiltiazem Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Demethyldiltiazem hydrochloride, also known as N-monodesmethyldiltiazem, is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker used in the management of hypertension, angina, and certain cardiac arrhythmias.[1][2][3][4] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, which removes a methyl group to form N-demethyldiltiazem.[1][3] This metabolite circulates in the plasma and is pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[2][5]

For cardiovascular researchers, this compound serves as a crucial tool. Its specific activity allows for the precise investigation of L-type calcium channel function in various physiological and pathological contexts. Studying the metabolite directly helps to deconstruct the complex in vivo effects of diltiazem, offering a clearer understanding of its contribution to vasodilation, cardiac electrophysiology, and overall cardiovascular modulation. This guide provides an in-depth exploration of its mechanism of action and detailed protocols for its application in foundational cardiovascular research.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action for N-Demethyldiltiazem is the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels (predominantly the CaV1.2 isoform).[2] These channels are fundamental to cardiovascular function, playing a critical role in the excitation-contraction coupling of both cardiac and vascular smooth muscle cells.[3][6]

N-Demethyldiltiazem binds to a specific site on the α1 subunit, the main pore-forming unit of the L-type calcium channel.[2] This binding allosterically modulates the channel, stabilizing it in a state that is less permeable to calcium ions. The result is a reduction in the influx of Ca²⁺ into the cell during membrane depolarization.[2]

Physiological Consequences:

  • In Vascular Smooth Muscle: The reduced intracellular Ca²⁺ concentration prevents the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation. This effect decreases total peripheral resistance, a key factor in blood pressure reduction.[6][]

  • In Cardiac Muscle: In the sinoatrial (SA) and atrioventricular (AV) nodes, the blockade of Ca²⁺ channels slows the rate of depolarization, resulting in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy). In cardiac myocytes, it reduces calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in myocardial contractility (negative inotropy).[]

cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_channel L-Type Ca²⁺ Channel (CaV1.2) Contraction Muscle Contraction (Vasoconstriction / Cardiac Contraction) Ca_channel->Contraction ↑ Intracellular [Ca²⁺] Ca_in Ca_in->Ca_channel Ca_out Ca_out->Ca_in Depolarization NDD N-Demethyldiltiazem Hydrochloride Block NDD->Block Block->Ca_channel

Caption: Signaling pathway of L-type calcium channel blockade by N-Demethyldiltiazem.

Comparative Pharmacology

Diltiazem is metabolized into several active compounds, with N-demethyldiltiazem (MA) and desacetyldiltiazem (M1) being the most significant.[1][5] While both contribute to the parent drug's effects, their potencies differ. In vitro studies have consistently shown that desacetyldiltiazem (M1) is a more potent calcium channel antagonist than N-demethyldiltiazem (MA).[8] However, the relative plasma concentrations of these metabolites can vary depending on factors like single versus multiple dosing regimens, making the study of each compound individually essential for a complete pharmacological profile.[5]

CompoundPrimary Metabolic EnzymeRelative Vasodilator PotencyNotes
Diltiazem CYP3A4 (N-demethylation), Esterases (deacetylation)[1]Parent Compound (Reference)Broad activity on cardiac and vascular tissue.[1]
N-Demethyldiltiazem (MA) CYP3A4 (primary)[1]Active, but less potent than M1[8]A major circulating metabolite.[2][5]
Desacetyldiltiazem (M1) Esterases (primary)[1]~50% of Diltiazem's potency[1]More potent than N-Demethyldiltiazem in vitro.[8]

Key Research Applications & Protocols

Assessment of Vasodilator Activity using Isolated Aortic Rings

4.1.1 Principle The isolated aortic ring preparation is a classic ex vivo technique used to assess the direct effect of a pharmacological agent on vascular smooth muscle tone, independent of systemic neural and hormonal influences.[9][10] By pre-contracting the vessel with an agonist like phenylephrine (an α1-adrenergic agonist) or potassium chloride (KCl, which causes depolarization), the vasodilatory (relaxant) potency of a compound like N-Demethyldiltiazem can be quantified by measuring the reduction in isometric tension.

4.1.2 Experimental Workflow: Isolated Aortic Ring Assay

cluster_workflow Workflow A 1. Tissue Isolation Excise thoracic aorta from anesthetized rat. B 2. Preparation Clean connective tissue. Cut into 4-5 mm rings. A->B C 3. Mounting Suspend rings in organ bath (Krebs solution, 37°C, 95% O₂). B->C D 4. Equilibration Equilibrate under 1.5-2.0g resting tension for 60-90 min. C->D E 5. Pre-Contraction Add Phenylephrine or KCl to induce stable contraction. D->E F 6. Drug Addition Add cumulative concentrations of N-Demethyldiltiazem. E->F G 7. Data Acquisition Record isometric tension to measure relaxation. F->G

Caption: Workflow for assessing vasodilation in isolated aortic rings.

4.1.3 Detailed Protocol: In Vitro Vasodilation Assay

  • Materials:

    • Male Wistar or Sprague-Dawley rats (250-300g)

    • Krebs-Henseleit Solution (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, Glucose 11.5)[9]

    • Phenylephrine (PE) or Potassium Chloride (KCl) for contraction

    • This compound stock solution

    • Organ bath system with force-displacement transducers

  • Procedure:

    • Tissue Harvest: Euthanize the rat via an approved method. Immediately open the thoracic cavity and carefully excise the thoracic aorta. Place it in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.[9]

    • Ring Preparation: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into rings of 4-5 mm in length.[9][11]

    • Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 20-30 mL of Krebs-Henseleit solution. The solution must be maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[2][9] Attach the upper hook to a force transducer to record isometric tension.

    • Equilibration: Apply a resting tension of 1.5-2.0 grams to the rings and allow them to equilibrate for at least 60-90 minutes. Change the bath solution every 20 minutes.[2][9]

    • Viability & Endothelium Integrity Check: Pre-contract the rings with PE (e.g., 0.1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact and functional endothelium. Wash the rings and allow them to return to baseline.[9]

    • Experimental Run: Induce a stable contraction with PE (~0.1 µM) or KCl (~70 mM). Once the contraction is stable, add this compound in a cumulative, log-incremental fashion (e.g., 1 nM to 100 µM).[11][12]

    • Data Analysis: Record the decrease in tension after each addition. Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Plot the percentage of relaxation against the logarithm of the N-Demethyldiltiazem concentration to generate a dose-response curve and calculate the IC₅₀ value.

Investigation of Direct Cardiac Effects using the Langendorff Heart Preparation

4.2.1 Principle The Langendorff heart is an ex vivo model where an isolated heart is kept viable by retrograde perfusion of the coronary arteries through the aorta.[13][14] This technique allows for the study of a drug's direct effects on cardiac parameters—such as heart rate (chronotropy), contractility (inotropy), and electrical conduction (dromotropy)—without the confounding variables of the central nervous system or systemic circulation.[13][15]

4.2.2 Experimental Workflow: Langendorff Perfused Heart

cluster_workflow Workflow A 1. Heart Excision Rapidly excise heart from anesthetized animal and place in cold buffer. B 2. Cannulation Mount aorta onto cannula of Langendorff apparatus. A->B C 3. Perfusion Initiate retrograde perfusion with oxygenated buffer (37°C). B->C D 4. Stabilization Allow heart to stabilize for 20-30 min until parameters are constant. C->D E 5. Instrumentation Insert LV balloon for pressure. Place electrodes for ECG. D->E F 6. Drug Perfusion Switch to perfusate containing N-Demethyldiltiazem. E->F G 7. Data Recording Continuously record LVDP, Heart Rate, and ECG. F->G

Caption: Workflow for studying direct cardiac effects using a Langendorff preparation.

4.2.3 Detailed Protocol: Ex Vivo Langendorff Perfused Heart

  • Materials:

    • Rat or mouse

    • Langendorff perfusion system

    • Krebs-Henseleit or Tyrode's solution, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C[16]

    • Anesthetics (e.g., ketamine/xylazine or pentobarbital)

    • Intraventricular balloon catheter and pressure transducer

    • ECG electrodes

  • Procedure:

    • Anesthesia and Heparinization: Anesthetize the animal to a deep surgical plane (confirmed by lack of pedal reflex). Administer heparin (e.g., 500 IU/kg, IP) to prevent coagulation.

    • Heart Excision: Perform a thoracotomy, retract the ribs, and rapidly excise the heart by cutting the great vessels. Immediately place the heart in ice-cold perfusion buffer to induce cardioplegia and minimize ischemic damage.[17]

    • Cannulation: Trim away excess lung and tissue. Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus, securing it with a suture. Ensure no air bubbles enter the coronary circulation.[17]

    • Perfusion and Stabilization: Begin retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for rat) or constant flow. The heart should resume beating within a few minutes. Allow the preparation to stabilize for 20-30 minutes.[14]

    • Instrumentation: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer through the left atrium into the left ventricle. Inflate the balloon to set a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. This allows for the measurement of left ventricular developed pressure (LVDP = Systolic - Diastolic).[17]

    • Baseline Recording: Record baseline data for at least 20 minutes. Key parameters include LVDP, heart rate (HR), and coronary flow. An ECG can also be recorded.

    • Drug Administration: Introduce this compound into the perfusate at the desired concentrations.

    • Data Analysis: Analyze the changes in LVDP (inotropy), HR (chronotropy), and ECG intervals (e.g., PR interval for dromotropy) in response to the drug.

Characterization of Ion Channel Inhibition using Patch-Clamp Electrophysiology

4.3.1 Principle Patch-clamp electrophysiology is the gold-standard technique for directly measuring the flow of ions through a single channel or across the entire cell membrane.[18][19] In the whole-cell configuration, the cell membrane under the pipette is ruptured, providing electrical access to the entire cell. This allows for precise control of the membrane voltage ("voltage-clamp") while measuring the resulting ionic currents. This method is ideal for quantifying the inhibitory effect of N-Demethyldiltiazem on L-type Ca²⁺ channels.[20]

4.3.2 Experimental Workflow: Whole-Cell Patch-Clamp

cluster_workflow Workflow A 1. Cell Preparation Plate cells (e.g., HEK293 expressing CaV1.2) or isolate cardiomyocytes. B 2. Pipette Approach Lower micropipette filled with internal solution towards a single cell. A->B C 3. Seal Formation Apply gentle suction to form a high-resistance (>1 GΩ) 'giga-seal'. B->C D 4. Whole-Cell Access Apply further suction to rupture the membrane patch. C->D E 5. Voltage Clamp Clamp membrane potential. Apply voltage steps to activate Ca²⁺ channels. D->E F 6. Drug Application Perfuse cell with external solution containing N-Demethyldiltiazem. E->F G 7. Current Recording Measure inward Ca²⁺ current before and after drug application. F->G

Caption: Workflow for whole-cell patch-clamp analysis of ion channel currents.

4.3.3 Detailed Protocol: Whole-Cell Patch-Clamp Analysis

  • Materials:

    • Cell line expressing L-type calcium channels (e.g., HEK293-CaV1.2) or freshly isolated ventricular myocytes.

    • Patch-clamp rig (microscope, micromanipulator, amplifier).

    • Borosilicate glass capillaries for pulling pipettes.

    • External solution (in mM): e.g., 135 TEA-Cl, 10 CaCl₂, 10 HEPES; pH 7.4. (TEA is used to block K⁺ channels).

    • Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2. (Cs⁺ is used to block K⁺ channels from the inside).

  • Procedure:

    • Preparation: Plate cells on coverslips. Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-6 MΩ when filled with internal solution.

    • Seal Formation: Under visual control, carefully lower the pipette onto a healthy-looking cell. Apply gentle negative pressure to form a gigaohm seal (a high-resistance seal between the pipette tip and the cell membrane).[19]

    • Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette, achieving the whole-cell configuration.[21]

    • Baseline Recording: Switch to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) to keep the Ca²⁺ channels closed. Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit the inward L-type Ca²⁺ current. Record several stable baseline sweeps.

    • Drug Application: Perfuse the chamber with the external solution containing this compound at a known concentration.

    • Post-Drug Recording: Once the drug effect has reached a steady state, repeat the voltage-step protocol to record the inhibited Ca²⁺ current.

    • Data Analysis: Measure the peak amplitude of the inward current before (control) and after drug application. Calculate the percentage of inhibition. Repeat for multiple concentrations to construct a dose-response curve and determine the IC₅₀.

Conclusion

This compound is more than just a metabolite; it is a specific and valuable pharmacological tool for cardiovascular research. By acting as a potent blocker of L-type calcium channels, it allows scientists to probe the fundamental mechanisms of vasoregulation, cardiac automaticity, and myocardial contractility. The protocols detailed herein—from organ-level vasodilation and cardiac function assays to single-cell electrophysiology—provide a robust framework for researchers to precisely characterize its effects and, by extension, to better understand the role of calcium signaling in the cardiovascular system.

References

  • PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride.
  • Wikipedia. (2023). Langendorff heart.
  • Study on pharmacokinetics of active metabolites of diltiazem in healthy volunteers. (n.d.).
  • Bio-protocol. (2018). Langendorff heart preparation.
  • Tariq, M., & Vashisht, R. (2023). Diltiazem. In StatPearls. StatPearls Publishing.
  • Lundgren, S., et al. (2000). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics.
  • University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart?
  • Akar, F. G., et al. (2012). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Journal of Pharmacological and Toxicological Methods.
  • ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation.
  • BenchChem. (2025). Application Notes and Protocols for Studying L-type Calcium Channel Blockers using Patch Clamp Electrophysiology.
  • Pharmacology of Diltiazem ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube.
  • BenchChem. (2025). A Comparative Analysis of N-Desmethyl Diltiazem and Desacetyldiltiazem Activity.
  • Almanza-Pérez, J. C., et al. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules.
  • Hori, N., et al. (1996). Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats. Hepatology.
  • Patch-clamp-protocol-final.pdf. (n.d.).
  • Al-Taweel, A. M., et al. (2022). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Molecules.
  • Vasodilation effect of propofol on isolated rat thoracic aorta rings. (2011).
  • Hauschild, M., et al. (2022). Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice. Antioxidants.
  • L‐Type Ca²⁺ channel activity through patch‐clamp electrophysiology... - ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). N-Desmethyl Diltiazem Hydrochloride.
  • Smith, P. A., et al. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. In Methods in Neurosciences.
  • BOC Sciences. (n.d.). Diltiazem: Definition, Mechanism of Action and Application.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
  • Lundgren, S., et al. (2002). Desacetyl-diltiazem Displays Severalfold Higher Affinity to CYP2D6 Compared With CYP3A4. Drug Metabolism and Disposition.
  • MedKoo Biosciences. (n.d.). N-Demethyldiltiazem HCl.
  • Ameta, N., et al. (2023). Ideal Anesthetic Agent for Cardiac Electrophysiology Study and Catheter Ablation – A Pilot Study. Journal of Cardiac Critical Care TSS.
  • OnePoint Patient Care. (2022). What are the differences between diltiazem dosage forms?
  • Tomsits, P., et al. (2023). Medetomidine/midazolam/fentanyl narcosis alters cardiac autonomic tone leading to conduction disorders and arrhythmias in mice. Disease Models & Mechanisms.
  • Al-Bustami, M., et al. (2023). Nanosystems in Cardiovascular Medicine: Advancements, Applications, and Future Perspectives. Pharmaceuticals.
  • Zhang, M., et al. (2022). Advanced Drug Delivery Micro- and Nanosystems for Cardiovascular Diseases. Pharmaceutics.

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Application Note: A Robust and High-Throughput Method for the Quantitative Analysis of N-Demethyldiltiazem in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Demethyldiltiazem in human plasma. N-Demethyldiltiazem is a primary active metabolite of Diltiazem, a widely prescribed calcium channel blocker. Accurate measurement of its plasma concentration is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The described protocol utilizes a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and suitability for large sample batches. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.

Introduction

Diltiazem is a calcium channel blocker used in the management of hypertension, angina pectoris, and certain types of arrhythmia.[1] Following administration, it is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, with N-demethylation being a major pathway.[2] This process yields N-Demethyldiltiazem (also known as N-monodesmethyldiltiazem), which is not only a major metabolite but also retains pharmacological activity.[3][4] The plasma half-life of N-Demethyldiltiazem is similar to that of the parent drug, Diltiazem, making its concentration a significant factor in the overall therapeutic and toxicological profile.[4]

Therefore, the reliable quantification of N-Demethyldiltiazem in plasma is critical for comprehensive pharmacokinetic assessments, therapeutic drug monitoring (TDM), and bioequivalence studies.[3][5] LC-MS/MS has become the definitive analytical technique for such applications due to its superior sensitivity, selectivity, and speed.[6][7] This note provides a complete, field-proven protocol designed for robustness and ease of implementation in a regulated bioanalytical laboratory.

Experimental Protocol

Causality Behind Method Selection

The choice of protein precipitation (PPT) for sample preparation was deliberate. While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers an unparalleled advantage in speed, simplicity, and cost-effectiveness, making it ideal for high-throughput environments.[8][9] The potential for matrix effects, a known drawback of PPT, is effectively mitigated by the high selectivity of modern tandem mass spectrometry and the use of a stable isotope-labeled internal standard (SIL-IS).[8][10] The use of a SIL-IS is the gold standard for correcting variability during both sample processing and MS ionization, a core tenet of modern bioanalytical guidelines.[10]

Materials and Reagents
  • Reference Standards: N-Demethyldiltiazem hydrochloride and N-Demethyldiltiazem-d3 (or a suitable analog like Verapamil-d6) as the Internal Standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • Labware: Calibrated pipettes, 1.5 mL microcentrifuge tubes, and autosampler vials.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Demethyldiltiazem and the IS in methanol to create individual primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.[11]

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards at concentrations ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 20, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).[12]

Sample Preparation: Protein Precipitation

The following step-by-step protocol is designed for efficiency and high recovery.

  • Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (e.g., at 100 ng/mL) to each tube, except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid.[9][13] The 3:1 ratio of ACN to plasma ensures efficient protein removal.[14] Cold ACN enhances the precipitation process.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.[9]

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample (Unknown, CC, QC) is Add 10 µL Internal Standard plasma->is Spiking ppt Add 300 µL Cold Acetonitrile (3:1 ratio) is->ppt Precipitation vortex Vortex Mix (30 seconds) ppt->vortex Denaturation centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge Pelleting supernatant Transfer Supernatant centrifuge->supernatant Extraction autosampler Autosampler Vial supernatant->autosampler injection Inject into LC-MS/MS System autosampler->injection data Data Acquisition (MRM Mode) injection->data

Caption: High-throughput sample preparation and analysis workflow.
LC-MS/MS Instrumental Conditions

Optimal separation and detection are achieved using the parameters outlined below. The addition of formic acid to the mobile phase promotes analyte protonation, which is crucial for achieving high sensitivity in positive electrospray ionization mode.[11]

Parameter Condition
LC System UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Total Run Time 4.0 min
MS System Triple Quadrupole MS (e.g., Sciex, Thermo, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5000 V
Source Temp. 500°C
MRM Transitions N-Demethyldiltiazem: 401.2 > 178.1 (Quantifier), 401.2 > 268.1 (Qualifier) IS (N-Demethyldiltiazem-d3): 404.2 > 181.1

Note: MRM transitions are compound-specific and must be optimized by infusing the analyte into the mass spectrometer.

Method Validation

The bioanalytical method was validated following the ICH M10 guideline to ensure its suitability for analyzing clinical study samples.[15][16] This process is a self-validating system designed to demonstrate that the assay is reliable for its intended purpose.[16]

G cluster_core Core Performance Characteristics cluster_sample Matrix & Stability Assessment Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Sources

Troubleshooting & Optimization

Technical Support Center: N-Demethyldiltiazem Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Demethyldiltiazem hydrochloride. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of its degradation products. As the primary active metabolite of Diltiazem, understanding the stability profile of N-Demethyldiltiazem is critical for ensuring the overall safety, efficacy, and quality of the parent drug.[1] This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation pathways for N-Demethyldiltiazem?

A1: N-Demethyldiltiazem, sharing a core structure with its parent compound Diltiazem, is susceptible to several primary degradation pathways. The most commonly encountered are hydrolysis and oxidation. Photodegradation can also occur under specific light exposure conditions.

  • Hydrolysis: The ester functional group in the molecule is the most labile site, susceptible to cleavage under acidic, basic, and even neutral aqueous conditions.[2][3] This reaction cleaves the acetyl group, leading to the formation of Desacetyl-N-demethyldiltiazem . Diltiazem itself shows significant degradation under acidic and basic hydrolysis, a characteristic expected to be shared by its N-demethylated form.[4][5]

  • Oxidation: The sulfur atom within the benzothiazepine ring is prone to oxidation.[6] Exposure to oxidizing agents, such as hydrogen peroxide, typically results in the formation of N-Demethyldiltiazem-S-oxide . Studies on Diltiazem have confirmed the formation of Diltiazem-S-oxide as a primary photoproduct in some conditions, suggesting a similar pathway for its metabolite.[7]

  • Photodegradation: Exposure to UV radiation can induce degradation. Depending on the conditions (e.g., wavelength, solvent), photodegradation can lead to hydrolysis products like Desacetyl-N-demethyldiltiazem or oxidation products like the S-oxide.[4][6]

The following diagram illustrates these key degradation pathways.

G cluster_main N-Demethyldiltiazem cluster_products Degradation Products A N-Demethyldiltiazem B Desacetyl-N-demethyldiltiazem A->B Hydrolysis (Acid, Base, Neutral, Photo) C N-Demethyldiltiazem-S-oxide A->C Oxidation (H₂O₂, Photo)

Caption: Primary degradation pathways of N-Demethyldiltiazem.

Q2: I need to evaluate the stability of my N-Demethyldiltiazem sample. How should I design a forced degradation study?

A2: A forced degradation or "stress testing" study is essential to demonstrate the specificity of your analytical method and to identify potential degradation products that could form during storage. The study involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate the degradants. This protocol is based on established methods for Diltiazem and its metabolites, in line with ICH guidelines.[1][8]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration, for example, 1 mg/mL.[4]

  • Stress Conditions: For each condition, treat a separate aliquot of the stock solution as described in the table below. Include a control sample (unstressed stock solution) for comparison.

  • Sample Treatment: After the specified exposure time, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively) before dilution.[1]

  • Analysis: Dilute all samples (stressed and control) with the mobile phase to a final target concentration (e.g., 100 µg/mL) and analyze immediately by your stability-indicating HPLC method.[1]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.5 N HCl2 hours at 80°CTo induce acid-catalyzed hydrolysis of the ester linkage.[1]
Base Hydrolysis 0.1 N NaOH12 hours at 70°CTo induce base-catalyzed hydrolysis of the ester linkage.[4]
Oxidation 3-6% H₂O₂24 hours at Room TempTo promote oxidation of the sulfur atom.[4]
Thermal Degradation Dry Heat48 hours at 80°CTo evaluate solid-state thermal stability.[9]
Photolytic Degradation UV Light (e.g., 254 nm)Expose solution to UV light as per ICH Q1B guidelinesTo assess light sensitivity and induce photodegradation.[4]

Causality Insight: The goal is not to completely degrade the drug but to achieve a target degradation of 10-20%. If you observe excessive or minimal degradation, you must adjust the duration, temperature, or reagent concentration. This demonstrates that your analytical method can separate the analyte from its degradants even when significant degradation has occurred.

Q3: What is a good starting point for a stability-indicating HPLC method for N-Demethyldiltiazem?

A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard for developing a stability-indicating assay. The key is to achieve baseline separation between the parent peak (N-Demethyldiltiazem) and all potential degradation products generated during forced degradation.[1]

A C18 column is a robust choice for this separation.[1][4] A gradient elution is often necessary to resolve early-eluting polar degradants from the main compound and any later-eluting non-polar impurities.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended ConditionJustification
HPLC System Gradient HPLC with UV-Vis DetectorEssential for separating compounds with different polarities.
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[1]Provides good retention and separation for this class of compounds.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water[10]TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analyte.
Mobile Phase B Acetonitrile or Methanol[1]Common organic modifiers for reversed-phase chromatography.
Gradient Start with a low % of B (e.g., 20-30%) and increase to a high % (e.g., 80-90%) over 15-20 minutes.A linear gradient is a good starting point for method development.[1]
Flow Rate 1.0 mL/min[10]A standard flow rate for a 4.6 mm ID column.
Column Temperature 35 - 50°C[4][11]Elevated temperature can improve peak shape and reduce viscosity.
Detection UV at 240 nm[4][10]Diltiazem and its derivatives have a strong chromophore with good absorbance at this wavelength.
Injection Volume 10 - 20 µLStandard volume; adjust based on concentration and sensitivity.

Trustworthiness Pillar: Before analyzing samples, you must perform a system suitability test. Inject a standard solution containing both N-Demethyldiltiazem and a known degradant (e.g., Desacetyl diltiazem) multiple times. The system is suitable if the resolution between the two peaks is >2.0 and the relative standard deviation (RSD) for peak area from replicate injections is <2.0%.[12][13]

Q4: My chromatogram shows unknown peaks after a stress study. How do I identify them?

A4: This is the core objective of the study. The definitive identification of unknown degradation products requires mass spectrometry (MS), typically coupled with your HPLC system (LC-MS). High-resolution mass spectrometry (HRMS) is particularly powerful.

Experimental Workflow: Degradant Identification

  • LC-UV Analysis: Analyze your stressed samples using the validated HPLC-UV method to determine the retention times of the degradation products.

  • LC-MS Analysis: Inject the same samples into an LC-MS system. An electrospray ionization (ESI) source in positive ion mode is effective for this molecule.[10]

  • Determine Molecular Weight: Acquire mass spectra in full-scan mode. For each chromatographic peak, extract the mass spectrum to find the protonated molecular ion [M+H]⁺. This gives you the molecular weight of the unknown compound.

  • Structural Elucidation (MS/MS): Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ ion of the unknown. The resulting fragmentation pattern provides structural information that, when compared to the parent molecule, can reveal the site of modification (e.g., loss of an acetyl group, addition of an oxygen atom).[14]

G A Forced Degradation Sample (Contains Unknown Peaks) B Inject into HPLC-MS System A->B C Separate Components (Chromatography) B->C D Detect Ions (Full Scan MS) C->D E Determine Mass-to-Charge (m/z) of Unknown Peak D->E F Isolate [M+H]⁺ Ion of Unknown E->F G Fragment Ion (MS/MS) F->G H Analyze Fragmentation Pattern G->H I Propose Degradant Structure H->I

Caption: Experimental workflow for degradation product identification.

Table 3: Expected Mass-to-Charge Ratios for Key Degradants (Positive Ion Mode)

CompoundMolecular Formula[M+H]⁺ (m/z)Modification from Parent
N-Demethyldiltiazem C₂₁H₂₄N₂O₄S401.15Parent Compound[15]
Desacetyl-N-demethyldiltiazem C₁₉H₂₂N₂O₃S359.14Loss of C₂H₂O (-42 Da)
N-Demethyldiltiazem-S-oxide C₂₁H₂₄N₂O₅S417.14Addition of O (+16 Da)

Note: These are theoretical monoisotopic masses. Observed values may vary slightly.

References
  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597. [Link]

  • Sadeghi, F., Navidpour, L., Bayat, S., & Afshar, M. (2013). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Scientia Pharmaceutica, 81(3), 707-720. [Link]

  • Özgen, K. Ö., Pınarbaşlı, Ö., & Uslu, B. (2021). Evaluation of a diltiazem cream preparation for estimation of degradation behavior. Journal of Research in Pharmacy, 25(1), 13-21. [Link]

  • Højer, A. M., Stensrud, G., Tuset, V., & Rasmussen, K. E. (1998). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 583-591. [Link]

  • Sahoo, S. K., et al. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research, 15(4). [Link]

  • Abdel-Hay, M. H., Gazy, A. A., & Shaalan, R. A. (2001). Stability of diltiazem in different biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 231-236. [Link]

  • ResearchGate. (n.d.). Photostability and phototoxicity studies on diltiazem | Request PDF. [Link]

  • ResearchGate. (n.d.). Degradation study data for diltiazem hydrochloride tablets. [Link]

  • Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Pires, V. M. R., et al. (2015). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 51(3), 669-679. [Link]

  • Muszalska, I., Jamszoł, L., & Grześkowiak, D. (2003). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Acta Poloniae Pharmaceutica, 60(3), 163-168. [Link]

  • Reddy, G. S., et al. (2013). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 29(1), 221-228. [Link]

  • ResearchGate. (n.d.). Forced Degradation results for Diltiazem HCl and Enalapril Maleate. [Link]

  • ResearchGate. (n.d.). Degradation of diltiazem HCl to des-acetyl diltiazem. [Link]

  • Singh, B., & Kumar, R. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impact Factor, 10(12). [Link]

  • Naveed, S., et al. (2015). Relative Degradation Study of Local Vs Multinational Brand of Diltiazem by Means of UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 2(1), 10-18. [Link]

  • ResearchGate. (n.d.). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Mandapaka, M. K., & Boddu, V. (2024). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride. Separation Science Plus. [Link]

  • Gupta, A., & Chaurasiya, A. (2020). A stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • International Journal for Novel Research and Development. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. [Link]

  • ResearchGate. (n.d.). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. [Link]

  • Desai, S. R., et al. (2010). Facial Hyperpigmentation Caused by Diltiazem Hydrochloride. Cutis, 86(2), 82-84. [Link]

  • Quaglia, M. G., et al. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 695-701. [Link]

  • ResearchGate. (n.d.). Diltiazem Induces Severe Photodistributed Hyperpigmentation: Case Series, Histoimmunopathology, Management, and Review of the Literature | Request PDF. [Link]

  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 651-658. [Link]

  • Cairns, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • ResearchGate. (n.d.). Ultra‐high‐performance liquid chromatography‐tandem mass spectrometry analytical method for the determination of nitrosamine drug substance‐related impurity in sitagliptin base and salts | Request PDF. [Link]

  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug. Journal of Pharmaceutical Analysis, 2(5), 378-385. [Link]

  • Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 353-366. [Link]

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Technical Support Center: Troubleshooting N-Demethyldiltiazem Hydrochloride Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-Demethyldiltiazem hydrochloride. As the primary active metabolite of Diltiazem, a widely used calcium channel blocker, accurate and reproducible quantification of N-Demethyldiltiazem is critical in pharmacokinetic, metabolic, and quality control studies.[1] Assay variability can compromise data integrity, leading to costly delays and questionable results.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured approach to diagnosing and resolving common issues encountered during the HPLC-based assay of N-Demethyldiltiazem. We will move from specific chromatographic problems to broader considerations of method robustness, grounding our advice in established scientific principles and regulatory expectations.

Section 1: Troubleshooting Guide: Chromatographic & Data Integrity Issues

This section addresses specific, observable problems in a question-and-answer format. The underlying principle of effective troubleshooting is to change only one variable at a time to isolate the root cause definitively.

Q1: Why are my peak areas for N-Demethyldiltiazem inconsistent or drifting throughout an analytical run?

Inconsistent peak areas, often observed as a continuous drift (upward or downward) or random high variability (%RSD > 2.0% for standards), are a frequent challenge.

Most Likely Causes & Solutions:

  • Column Equilibration: Insufficient equilibration is a primary cause. Before starting the sequence, the column must be thoroughly flushed with the mobile phase until a stable baseline is achieved.

    • Causality: The stationary phase requires time to fully equilibrate with the mobile phase. A non-equilibrated column will exhibit a drifting baseline and, consequently, shifting retention times and variable peak integration.

    • Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase. For a standard 4.6 x 150 mm column at 1.0 mL/min, this means a minimum of 20-30 minutes of equilibration.[2][3]

  • Injector Variability: Issues with the autosampler can introduce significant error.

    • Causality: Worn injector seals, incorrect sample loop filling, or air bubbles in the sample syringe can lead to inconsistent injection volumes.

    • Action: Check for leaks around the injector port. Perform an injector precision test by making 5-6 replicate injections of a single standard. The Relative Standard Deviation (%RSD) of the peak areas should be well within established limits (typically <2.0%).[2][4] If the %RSD is high, inspect and replace the rotor seal and needle seat as part of routine maintenance.

  • Analyte Instability in Solution: N-Demethyldiltiazem may degrade in the sample matrix, especially when left on an autosampler for extended periods.

    • Causality: Diltiazem and its metabolites can be susceptible to hydrolysis.[1] The stability is dependent on pH, temperature, and the matrix itself.

    • Action: If possible, use a temperature-controlled autosampler set to 4-10 °C. To confirm instability, re-inject the first standard or sample at the end of the sequence and compare the peak area to the initial injection. If a significant decrease is observed, consider shorter analytical runs or investigate more robust sample diluents.

Q2: My N-Demethyldiltiazem peak is showing significant tailing or fronting. What is the cause?

Poor peak shape compromises resolution and integration accuracy. The USP Tailing Factor (Tf) should ideally be ≤ 2.0.[2][4][5]

Most Likely Causes & Solutions:

  • Secondary Silanol Interactions (Peak Tailing): This is the most common cause for basic compounds like N-Demethyldiltiazem.

    • Causality: N-Demethyldiltiazem contains a secondary amine, which is basic. Free, acidic silanol groups on the surface of the silica-based stationary phase can interact strongly with this basic analyte via ion exchange, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

    • Action:

      • Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.5.[6] At this pH, the amine group is fully protonated (positively charged), and the silanol groups are non-ionized, minimizing the unwanted secondary interaction.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1-0.2% v/v).[6][7][8] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.

  • Column Overload (Peak Fronting): Injecting too much analyte can saturate the stationary phase.

    • Causality: When the concentration of the analyte is too high, the stationary phase at the head of the column becomes saturated, leading to a non-linear relationship between the analyte in the mobile and stationary phases. This causes some molecules to travel faster down the column, resulting in a fronting peak.

    • Action: Dilute the sample and standard solutions and re-inject. If the peak shape improves and becomes symmetrical, column overload was the issue.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

    • Action: Use a guard column to protect the analytical column from strongly retained matrix components.[9] If the problem persists, try flushing the column with a strong solvent (e.g., isopropanol or acetonitrile) or, if performance is not restored, replace the column.

Q3: The retention time for N-Demethyldiltiazem is shifting between injections or between runs. Why?

Stable retention times are fundamental for reliable peak identification. Drifting retention times can indicate a problem with the pump, mobile phase, or column temperature.

Most Likely Causes & Solutions:

  • Mobile Phase Composition: Small variations in mobile phase preparation are a major source of retention time shifts in reversed-phase HPLC.[9]

    • Causality: In reversed-phase chromatography, retention is highly sensitive to the percentage of organic solvent. An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[9]

    • Action: Prepare the mobile phase meticulously. Use graduated cylinders for accurate measurements or, ideally, prepare mobile phases gravimetrically (by weight). Ensure adequate mixing. If using an online mixing system (gradient pump), ensure the proportioning valves are functioning correctly.[9][10]

  • Pump and Flow Rate Issues: An inconsistent flow rate will directly impact retention times.

    • Causality: Worn pump seals, check valve failures, or air bubbles in the pump head can lead to an inaccurate or fluctuating flow rate.[10]

    • Action: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[11] Listen to the pump for unusual noises. If pressure fluctuations are observed, purge the pump to remove air bubbles. If the problem continues, it may indicate a need for pump maintenance (e.g., seal replacement).

  • Column Temperature Fluctuations:

    • Causality: Retention in HPLC is temperature-dependent. Fluctuations in ambient laboratory temperature can cause retention times to drift if a column oven is not used.

    • Action: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30°C or 40°C, to ensure consistent retention.[3]

Section 2: FAQs: Method Robustness & Sample Handling

Q1: What are the critical parameters for a System Suitability Test (SST) for this assay?

An SST is a mandatory check to ensure the entire analytical system is performing acceptably before injecting any samples.[2][12] Failure to meet SST criteria invalidates the run.[4]

A1: The SST demonstrates that your system is fit for its intended purpose on the day of analysis.[4] For a quantitative N-Demethyldiltiazem assay, the following parameters are essential:

ParameterAcceptance CriterionPurpose
Precision / Repeatability %RSD of peak areas ≤ 2.0% (from ≥ 5 replicate injections of a standard)Demonstrates the precision of the injector and system integration.[2][4]
Peak Tailing Factor (Tf) Tailing factor ≤ 2.0Ensures peak symmetry for accurate integration.[2][5]
Theoretical Plates (N) > 2000 (Typical, method-specific)Measures column efficiency and indicates potential column degradation.[5]
Resolution (Rs) Rs ≥ 2.0 (between N-Demethyldiltiazem and the closest eluting peak, e.g., Diltiazem or another metabolite)Ensures the analyte peak is adequately separated from potential interferences for accurate quantification.[2][13]
Retention Time (RT) Consistent between injections (e.g., within ±2%)Confirms the stability of the mobile phase flow and composition.[2]

These criteria are based on general guidelines from the USP and ICH.[12][13] Specific limits should be defined and justified during method validation.[14][15]

Q2: What are the optimal storage conditions for N-Demethyldiltiazem standards and plasma samples?

A2: Analyte stability is paramount for accurate quantification. Studies on Diltiazem and its metabolites have shown that they can be unstable in plasma.[1]

  • Stock/Working Solutions: this compound as a solid is stable under recommended storage conditions.[16] In solution, it is recommended to store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, sealed to prevent moisture exposure.[16]

  • Plasma Samples: For plasma samples containing Diltiazem and its metabolites, analysis should ideally occur as soon as possible. If storage is necessary, samples should be kept frozen at -20°C and analyzed within 8 weeks.[1] Storage at -70°C may offer better stability for longer periods.[1] It is crucial to perform freeze-thaw stability experiments during method validation to confirm that the analyte is stable under your specific laboratory conditions.

Q3: How do I ensure my analytical method is "validated" and trustworthy?

A3: A validated analytical procedure provides documented evidence that the method is suitable for its intended purpose.[15] This is a core requirement of regulatory bodies like the FDA and is described in the ICH Q2(R1) guidelines.[14][15][17] The key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., parent drug, other metabolites, matrix components).[15]

  • Linearity: Demonstrating that the assay results are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[18]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Following the ICH Q2(R1) framework is the foundation of creating a trustworthy and defensible analytical method.[14][19]

Section 3: Standard Protocols & Visual Workflows

Protocol 1: HPLC System Suitability Test
  • System Preparation: Ensure the HPLC system is properly prepared with the correct column and mobile phase.

  • Equilibration: Equilibrate the system by pumping the mobile phase for at least 30 minutes or until a stable, noise-free baseline is observed.[2]

  • SST Solution Preparation: Prepare a standard solution of this compound at a concentration representative of the mid-point of your calibration curve. If resolution is a key parameter, this solution should also contain the critical peak pair (e.g., Diltiazem).

  • Replicate Injections: Make a minimum of five (n=5) replicate injections of the SST solution.

  • Data Evaluation: Calculate the mean, standard deviation, and %RSD for the peak areas and retention times. Determine the Tailing Factor, Theoretical Plates, and Resolution using the chromatography data system software.

  • Acceptance Check: Compare the calculated results against the pre-defined acceptance criteria (see table in FAQ 1).

  • Decision: If all SST criteria are met, proceed with the analysis of samples. If any criterion fails, do not proceed. Investigate the cause, perform corrective actions, and repeat the SST until it passes.[2]

Visual Workflow: Troubleshooting Assay Variability

G start Assay Variability Observed (%RSD High, Drifting Results) check_sst Review System Suitability Test (SST) Data start->check_sst sst_fail SST Failed? check_sst->sst_fail path_precision Precision Failure (%RSD > 2.0%) sst_fail->path_precision Yes path_peakshape Peak Shape Failure (Tailing > 2.0) sst_fail->path_peakshape No, but Peak Shape Bad path_retention Retention Time Drift sst_fail->path_retention No, but RT Drifts sst_pass SST Passed sst_fail->sst_pass No, SST Looks Good check_injector Check Injector: Leaks, Seals, Syringe path_precision->check_injector check_ph Check Mobile Phase pH & Competing Base path_peakshape->check_ph check_mobile_phase Check Mobile Phase: Prep, Composition, Degassing path_retention->check_mobile_phase check_sample_prep Review Sample Prep: Pipetting, Dilution check_injector->check_sample_prep end_resolve Problem Resolved Proceed with Analysis check_sample_prep->end_resolve check_overload Check for Overload: Dilute Sample check_ph->check_overload check_column_health Check Column Health: Use Guard Column, Flush check_overload->check_column_health check_column_health->end_resolve check_pump Check Pump: Flow Rate, Pressure Leaks check_mobile_phase->check_pump check_temp Check Column Temp: Oven On & Stable? check_pump->check_temp check_temp->end_resolve check_sample_stability Investigate Sample Stability: Re-inject First Sample sst_pass->check_sample_stability check_sample_stability->end_resolve

Caption: A systematic workflow for troubleshooting N-Demethyldiltiazem assay variability.

References

  • Ascione, A., et al. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 149-155. Available from: [Link]

  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Abu-Nameh, E. S. M., et al. (2017). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 9(12), 85-94. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Available from: [Link]

  • Pharma Times Official. (2023, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Chatpalliwar, V. A., et al. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226-237. Available from: [Link]

  • Yeung, P. K., et al. (1991). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 961-965. Available from: [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available from: [Link]

  • Abu-Nameh, E. S. M., et al. (2015). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available from: [Link]

  • Clozel, J. P., et al. (1987). An HPLC Method for the Determination of Diltiazem and Desacetyldiltiazem in Human Plasma. Semantic Scholar. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available from: [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Chromedia. Available from: [Link]

  • PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2017). A Revered Phase HPLC method was developed and validated for determination of Assay for Diltiazem HCl Active Pharmaceutical ingredient (API). ijcpa.in. Available from: [Link]

  • Abu-Nameh, E. S. M. (n.d.). A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. ResearchGate. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2024). HPLC TROUBLESHOOTING: A REVIEW. JETIR.org. Available from: [Link]

  • Lacroix, P. M., et al. (1989). High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. Journal of Pharmaceutical Sciences, 78(3), 243-246. Available from: [Link]

  • Journal of Pharmaceutical Research. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. jprsolutions.info. Available from: [Link]

  • Emara, L. H., et al. (2017). Stability and Bioavailability of Diltiazem/Polyethylene oxide Matrix Tablets. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available from: [Link]

  • Texas A&M University. (2016, September 6). Drug stability: How storage conditions affect their performance. Vital Record. Available from: [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-Demethyldiltiazem hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the mobile phase for the robust separation and quantification of N-Demethyldiltiazem, a critical impurity of Diltiazem.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the method development process for this compound.

Q1: What are the primary challenges in separating N-Demethyldiltiazem from Diltiazem and its other related substances? A1: The primary challenge lies in the structural similarity between N-Demethyldiltiazem (also known as Impurity D) and the parent drug, Diltiazem, as well as other impurities like Desacetyl Diltiazem and Diltiazem S-oxide.[1] This similarity results in close elution profiles, making resolution difficult. N-Demethyldiltiazem, being a secondary amine, is prone to peak tailing due to interactions with residual silanols on the stationary phase. Therefore, careful optimization of the mobile phase, particularly pH and the use of additives, is crucial for achieving adequate separation and symmetrical peak shapes.

Q2: What is a reliable starting point for an HPLC method to resolve Diltiazem and its impurities? A2: A robust starting point for method development is reversed-phase HPLC (RP-HPLC) using a C18 or C8 column.[1][2][3][4] A gradient elution is often more effective than isocratic for resolving a complex mixture of impurities.[1][5]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for Diltiazem and its related substances.[1][2]
Mobile Phase A Aqueous Buffer (e.g., 0.05 M Phosphate or 0.1% TFA/Formic Acid)Controls pH and ensures consistent ionization of the analytes.[2][6][7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Organic modifier to elute analytes from the column. ACN often gives sharper peaks.[8]
pH Start around pH 3.0-5.5This range helps to suppress the ionization of acidic silanols on the column and protonate the basic analytes, influencing retention and selectivity.[2][6][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Detection UV at 240 nmDiltiazem and its impurities exhibit strong absorbance at this wavelength.[5][6][10]
Column Temperature 30-35 °CImproves efficiency and can affect selectivity; maintaining a constant temperature is critical for reproducibility.[2][6][10]

Q3: How critical is mobile phase pH in the analysis of N-Demethyldiltiazem? A3: Mobile phase pH is arguably the most critical parameter. N-Demethyldiltiazem is a basic compound containing a secondary amine. Its degree of ionization is highly dependent on the mobile phase pH.[11][12]

  • At low pH (e.g., < 4): The amine group is fully protonated (ionized), making the molecule more polar. This leads to reduced retention on a reversed-phase column.[13]

  • As pH increases: The amine group becomes deprotonated (less ionized, more neutral), increasing its hydrophobicity and leading to stronger retention.[12][14] Controlling the pH within ±1.5 units of the analyte's pKa allows for significant changes in retention and selectivity.[14] Therefore, precise pH control with a suitable buffer is essential for achieving reproducible retention times and robust separation.[13]

Q4: Should I use Acetonitrile or Methanol as the organic modifier? A4: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly alter selectivity.

  • Acetonitrile: Generally provides lower viscosity (leading to higher column efficiency and lower backpressure) and is a stronger solvent for Diltiazem and its impurities, often resulting in shorter retention times and sharper peaks.[8]

  • Methanol: Can offer different selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analytes. In some cases, switching to or mixing with methanol can resolve co-eluting peaks.[1][5] A good strategy is to start with ACN and, if resolution is insufficient, try substituting it with MeOH or using a ternary mixture of Buffer/ACN/MeOH.[5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between N-Demethyldiltiazem and an Adjacent Peak (e.g., Diltiazem)

Poor resolution is the most common hurdle. The key is to manipulate the selectivity (α) of your chromatographic system.

Workflow for Troubleshooting Poor Resolution

G cluster_0 Troubleshooting: Poor Resolution Start Poor Resolution Observed Step1 Adjust Organic Modifier % (Isocratic: ±5% | Gradient: Modify Slope) Start->Step1 Initial Step Step2 Modify Mobile Phase pH (±0.2-0.5 units) Step1->Step2 If no improvement Step3 Change Organic Modifier (ACN to MeOH or vice-versa) Step2->Step3 If no improvement End Resolution Achieved Step2->End Success Step4 Use Additive (e.g., 0.1% TFA or TEA) Step3->Step4 If tailing is also an issue Step3->End Success Step5 Change Column Chemistry (C18 to C8 or Phenyl) Step4->Step5 If selectivity is still poor Step4->End Success Step5->End Success

Caption: Logical workflow for addressing poor peak resolution.

Probable CauseRecommended Solution & Scientific Rationale
Inappropriate Organic:Aqueous Ratio Solution: In an isocratic method, systematically adjust the organic modifier percentage by ±5%. In a gradient method, make the gradient slope shallower around the elution time of the peaks of interest.[1][8] Rationale: This directly impacts the retention factor (k') of the analytes. A slight change in solvent strength can differentially affect the retention of structurally similar compounds, thereby improving resolution.
Suboptimal Mobile Phase pH Solution: Adjust the buffer pH by ±0.2 units. Ensure the new pH is within the stable operating range of your column (typically pH 2-8 for silica-based columns).[1][15] Rationale: N-Demethyldiltiazem and other impurities have different pKa values. Altering the pH changes their degree of ionization differently, which can produce significant shifts in relative retention and dramatically improve selectivity.[13][14]
Poor Selectivity with Current Organic Modifier Solution: Replace acetonitrile with methanol, or try a ternary mixture (e.g., Buffer:ACN:MeOH).[1][5] Rationale: ACN and MeOH interact differently with analytes. ACN primarily uses dipole-dipole interactions, while MeOH's protic nature allows for hydrogen bonding. This change in interaction mechanism can alter elution order and resolve co-eluting peaks.
Suboptimal Column Temperature Solution: Adjust the column temperature by ±5 °C. Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Changing the temperature can subtly alter the interaction of each analyte with the stationary phase, sometimes improving resolution.[1] Maintaining a stable temperature is crucial for reproducibility.[16]
Issue 2: Peak Tailing for N-Demethyldiltiazem

Peak tailing for basic compounds like N-Demethyldiltiazem is often caused by secondary ionic interactions with acidic residual silanol groups (-Si-OH) on the silica-based stationary phase.

Probable CauseRecommended Solution & Scientific Rationale
Strong Silanol Interactions Solution 1: Add a basic modifier like 0.1-0.2% Triethylamine (TEA) to the mobile phase and adjust the pH accordingly.[5] Rationale: TEA acts as a competing base. It is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte. This minimizes secondary interactions and results in a more symmetrical peak shape. Solution 2: Use a low-pH mobile phase (e.g., pH < 3) with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[7][17][18] Rationale: At low pH, the silanol groups are protonated and thus less active for ionic interactions. TFA also acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which improves peak shape.
Insufficient Buffer Capacity Solution: Increase the buffer concentration (e.g., from 10mM to 25-50mM). Do not exceed the solubility limit in the organic modifier. Rationale: A higher buffer concentration provides better pH control at the column surface, preventing localized pH shifts upon sample injection that can cause peak distortion.
Column Overload Solution: Reduce the injection volume or the concentration of the sample.[15] Rationale: Injecting too much analyte can saturate the stationary phase, leading to a non-ideal "Langmuir" isotherm and causing peak tailing.
Issue 3: Inconsistent Retention Times

Retention time stability is key for reliable identification and quantification. Drifting retention times point to a lack of equilibrium or consistency in the system.[16]

Probable CauseRecommended Solution & Scientific Rationale
Inadequate Column Equilibration Solution: Increase the column equilibration time before the first injection. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[8][15] Rationale: The stationary phase needs to fully equilibrate with the mobile phase to ensure a stable and reproducible chemical environment for the separation. This is especially critical for gradient methods.
Inconsistent Mobile Phase Preparation Solution: Prepare the mobile phase carefully and consistently. Always measure components by volume. If using a buffer, always adjust the pH of the aqueous portion before mixing it with the organic solvent.[13] Degas the mobile phase before use.[8][19] Rationale: Small variations in mobile phase composition, especially pH or organic modifier ratio, can lead to significant shifts in retention for ionizable compounds.
Temperature Fluctuations Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35 °C).[2][6][16] Rationale: Retention times are sensitive to temperature. Ambient lab temperature can fluctuate, leading to drift. A column oven provides a stable thermal environment.
Pump or System Issues Solution: Check for leaks in the system, particularly around fittings and pump seals.[16][19] Ensure the pump is delivering a consistent flow rate and composition.[15] Rationale: Leaks can cause pressure fluctuations and incorrect mobile phase composition, directly impacting retention times.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a structured approach to determine the optimal mobile phase pH for separating N-Demethyldiltiazem from its related compounds.

Objective: To evaluate the effect of mobile phase pH on retention time and resolution.

Methodology:

  • Prepare Buffers: Prepare a series of identical aqueous buffers (e.g., 0.05 M sodium phosphate) and adjust the pH of each to cover a range, for example: 3.0, 3.5, 4.0, 4.5, 5.0, and 5.5.[2][9]

  • Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the chosen organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 60:40 Buffer:ACN).[3][4]

  • System Setup:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min and column temperature to 35 °C.

    • Set UV detection to 240 nm.

  • Equilibration: For the first mobile phase (pH 3.0), equilibrate the column for at least 20 column volumes.

  • Injection: Inject a resolution solution containing Diltiazem HCl and its expected impurities, including N-Demethyldiltiazem.[5]

  • Analysis: Record the retention times and calculate the resolution between N-Demethyldiltiazem and the closest eluting peak.

  • Iterate: For each subsequent pH value, flush the system with the new mobile phase for at least 20 column volumes before injecting the sample.

  • Data Evaluation: Plot the retention time of each compound versus mobile phase pH. Identify the pH that provides the maximum resolution (Rs > 2.0 is ideal) between all critical pairs.[5]

Mobile Phase Optimization Workflow

G cluster_workflow Mobile Phase Optimization Workflow A 1. Define Separation Goal (e.g., Resolve N-Demethyldiltiazem) B 2. Select Initial Conditions (C18, ACN, Phosphate Buffer pH ~4.5) A->B C 3. pH Scouting (Test pH 3.0 to 5.5) B->C D 4. Organic Modifier Scouting (ACN vs. MeOH vs. Ternary) C->D Select best pH range E 5. Gradient Optimization (Adjust slope for resolution) D->E Select best solvent F 6. Final Method Validation (Robustness, Specificity) E->F

Caption: A systematic workflow for mobile phase optimization.

References
  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2011). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of the Chilean Chemical Society. [Link]

  • Mahajan, S., et al. (2021). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. Future Journal of Pharmaceutical Sciences. [Link]

  • Mahajan, S., et al. (2021). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets). ResearchGate. [Link]

  • Reddy, B. et al. (2017). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. [Link]

  • Mandapaka, M. K., & Boddu, V. (2025). Analysis of diltiazem using HPLC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of the pH of mobile phase on the retention time of MRZ, NDM and 8-OHM. ResearchGate. [Link]

  • Panda, S. et al. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. [Link]

  • El-Deen, A. et al. (2016). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture... ResearchGate. [Link]

  • Ghodke, A. Y., et al. (2014). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP-HPLC. SciSpace. [Link]

  • International Journal of ChemTech Applications. (n.d.). Page 1 of 8. ijcpa.in. [Link]

  • Al-Sabti. (n.d.). A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. ijrps.com. [Link]

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  • Nogueira, F. H. A., et al. (2017). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. SciELO. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

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  • Ghodke, A. Y., et al. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. ResearchGate. [Link]

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addressing matrix effects in N-Demethyldiltiazem hydrochloride analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Matrix Effects in Quantitative Bioanalysis

Welcome to the technical support center for the bioanalysis of N-Demethyldiltiazem hydrochloride. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of LC-MS/MS analysis. This guide is structured to help you diagnose, troubleshoot, and ultimately overcome matrix-related challenges, ensuring the accuracy and robustness of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding N-Demethyldiltiazem and the nature of matrix effects.

Q1: What is this compound?

N-Demethyldiltiazem is a primary metabolite of Diltiazem, a pharmaceutical agent used for its antianginal and antihypertensive properties.[1] In pharmacokinetic and drug metabolism studies, accurate quantification of both the parent drug and its metabolites, like N-Demethyldiltiazem, is crucial. It is a calcium channel blocker and is often analyzed in biological matrices such as plasma or serum.[2][3] Its chemical formula is C₂₁H₂₄N₂O₄S·HCl, with a molecular weight of approximately 436.95 g/mol .[2][4]

Q2: What are "matrix effects" in the context of LC-MS/MS bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5] In simpler terms, substances from your biological sample (plasma, urine, etc.) can interfere with the process of turning your target analyte into ions in the mass spectrometer's source. This interference can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[6][7] These effects are a primary source of imprecision and inaccuracy in quantitative LC-MS/MS assays.[7][8]

Q3: Why are matrix effects a significant problem for N-Demethyldiltiazem analysis?

When analyzing N-Demethyldiltiazem in biological fluids like plasma or serum, the analyte is present at low concentrations alongside a vast excess of endogenous components like phospholipids, salts, and proteins.[8][9] During electrospray ionization (ESI), which is commonly used for this type of analysis, these matrix components can compete with N-Demethyldiltiazem for ionization, leading to a suppressed signal and inaccurate quantification.[8][10] Because the composition of the matrix can vary significantly between individuals and even between different samples from the same individual, this effect can be unpredictable and inconsistent, compromising the reliability of the bioanalytical method.[11]

Q4: What are the most common causes of matrix effects in plasma-based assays?

The most notorious culprits for matrix effects in plasma are phospholipids .[9][12] These molecules are highly abundant in cell membranes and, due to their amphipathic nature, are often co-extracted with analytes during common sample preparation procedures like protein precipitation.[13] When they co-elute with N-Demethyldiltiazem, they can severely suppress its ionization in the ESI source. Other sources include salts, endogenous metabolites, and co-administered drugs.[6]

Part 2: Troubleshooting Guide

This guide provides structured solutions to common issues encountered during method development and validation for N-Demethyldiltiazem.

Issue 1: Inconsistent Quantification and Poor Reproducibility

Q: My quality control (QC) samples are frequently outside the acceptance limits (±15% of nominal), and replicate precision is poor. How do I confirm if matrix effects are the cause?

A: This is a classic symptom of variable matrix effects. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects to ensure method robustness.[14][15] The most reliable way to diagnose and quantify this issue is by calculating the Matrix Factor (MF).

Causality: The issue arises because different lots of biological matrix (e.g., plasma from different donors) contain varying levels of interfering components.[6] If your sample preparation fails to remove these interferences consistently, you will observe variable ion suppression or enhancement, leading to poor accuracy and precision.

This workflow, based on the post-extraction spiking method, is the industry standard for quantifying matrix effects.[6][16]

cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation cluster_eval Evaluation A Set A: Analyte in Neat Solution (N-Demethyldiltiazem + IS in reconstitution solvent) analyze Analyze all sets by LC-MS/MS A->analyze B Set B: Post-Extraction Spike (Blank matrix extract + Analyte + IS) B->analyze C Set C: Pre-Extraction Spike (for Recovery) (Blank matrix spiked with Analyte + IS, then extracted) C->analyze calc_mf Calculate Matrix Factor (MF) MF = Peak Area(B) / Peak Area(A) analyze->calc_mf calc_re Calculate Recovery (RE) RE = Peak Area(C) / Peak Area(B) analyze->calc_re calc_is_mf Calculate IS-Normalized MF IS-MF = MF_Analyte / MF_IS calc_mf->calc_is_mf eval_mf Evaluate Results IS-Normalized MF should be 0.85-1.15 CV% of IS-Normalized MF across lots < 15% calc_is_mf->eval_mf

Caption: Workflow for the quantitative assessment of matrix effect.

  • Source Matrix: Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike N-Demethyldiltiazem and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike N-Demethyldiltiazem and the SIL-IS into the extracted supernatant after the extraction process.

    • Set C (Pre-Extraction Spike): Spike N-Demethyldiltiazem and the SIL-IS into the blank matrix from each lot before performing the extraction. (This set is used to determine extraction recovery).

  • Analyze: Inject all samples and record the peak areas for the analyte and the IS.

  • Calculate:

    • Matrix Factor (MF): MF = Mean Peak Area in Set B / Mean Peak Area in Set A

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: This is the most critical value. It corrects the analyte's matrix factor using the internal standard's matrix factor. The formula is: IS-Normalized MF = (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)

  • Evaluate Against Acceptance Criteria:

ParameterAcceptance Criteria (based on FDA Guidance)Rationale
IS-Normalized Matrix Factor Should be within 0.85 to 1.15Ensures the IS accurately tracks and compensates for matrix effects.[14][15]
Coefficient of Variation (%CV) The %CV of the IS-normalized MF across all tested lots should be ≤ 15%Demonstrates that the method is reproducible and not susceptible to lot-to-lot variability in the matrix.

If your results fall outside these criteria, the matrix effect is not being adequately controlled, and you must improve your sample preparation or chromatography.

Issue 2: My Analyte Signal is Low and Unstable, Especially in Early Eluting Regions

Q: I have very low sensitivity for N-Demethyldiltiazem, and the signal seems to drop out randomly. Could this be severe ion suppression?

A: Yes, this strongly suggests significant ion suppression, likely from phospholipids that often elute in the earlier part of a reversed-phase chromatographic run.

Causality: During the ESI process, analyte molecules and co-eluting matrix components compete for access to the droplet surface to be released into the gas phase as ions. Highly abundant and surface-active molecules like phospholipids can monopolize this process, preventing the analyte from being efficiently ionized and detected.[5][10]

This qualitative experiment is an excellent tool during method development to visualize regions of ion suppression in your chromatogram.

  • Setup: Infuse a standard solution of N-Demethyldiltiazem at a constant flow rate into the LC flow stream after the analytical column but before the MS ion source.

  • Injection: Inject a blank, extracted matrix sample onto the column.

  • Analysis: Monitor the signal of N-Demethyldiltiazem. You will initially see a stable, high baseline signal from the infused standard. As matrix components elute from the column, any drop or dip in this baseline indicates a zone of ion suppression.

  • Interpretation: If your analyte's retention time coincides with a significant dip in the signal, you have confirmed that a co-eluting matrix component is suppressing its ionization. The goal is to adjust your chromatography so the analyte elutes in a "clean" region, away from these suppression zones.[6][8]

cluster_droplet ESI Droplet Evaporation cluster_ions1 cluster_ions2 cluster_ions3 d1 Initial Droplet d2 Shrinking Droplet d1->d2 Solvent Evaporation d3 Ion Emission d2->d3 Competition at Surface M4 M+ d3->M4 Matrix Ion Evaporation M5 M+ d3->M5 A1 A M1 M A2 A M2 M M3 M label_A A = Analyte (N-Demethyldiltiazem) label_M M = Matrix Component (e.g., Phospholipid) label_suppressed Result: Analyte (A) signal is suppressed.

Caption: Ion suppression due to competition at the droplet surface.

Part 3: Proactive Strategies and Best Practices

The most effective way to deal with matrix effects is to prevent them. This involves a robust sample preparation strategy and the correct choice of internal standard.

Strategy 1: Optimize Sample Preparation to Remove Interferences

The goal of sample preparation is twofold: isolate the analyte and remove interfering matrix components. Here is a comparison of common techniques:

TechniqueProcedureProsConsBest For...
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to the plasma to "crash out" proteins.[17][18]Fast, simple, inexpensive, high-throughput.[19][20]Poor removal of phospholipids , potential for analyte loss due to co-precipitation.[9][13]Early discovery, when speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partition the analyte between the aqueous sample and an immiscible organic solvent.Can provide a cleaner extract than PPT.More labor-intensive, uses larger volumes of organic solvents.Analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Use a solid sorbent to selectively retain the analyte while matrix components are washed away.Excellent for removing phospholipids and other interferences, high analyte concentration.[12][21]Requires method development, can be more expensive.Regulated bioanalysis where cleanliness and accuracy are paramount.[13]

For robust, accurate analysis of N-Demethyldiltiazem, a mixed-mode or specialized phospholipid removal SPE is highly recommended.[13]

  • Sample Pre-treatment: Lyse whole blood samples if used.[12] Precipitate proteins with acetonitrile (e.g., 3:1 ratio of ACN to plasma). Centrifuge to pellet the proteins.

  • Load: Transfer the supernatant onto a conditioned and equilibrated SPE cartridge (e.g., a reversed-phase/strong cation-exchange mixed-mode sorbent).[13]

  • Wash:

    • Wash 1: Use an acidic aqueous solution to remove polar interferences.

    • Wash 2: Use an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elute: Elute N-Demethyldiltiazem using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Dry down the eluate and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

This procedure provides a significantly cleaner extract, drastically reducing the potential for ion suppression.[12][13]

Strategy 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the single most important factor for ensuring accurate quantification in the presence of unavoidable matrix effects.

Causality: A SIL-IS is a version of the analyte (N-Demethyldiltiazem) where some atoms (like ¹²C or ¹H) have been replaced with heavier stable isotopes (¹³C or ²H).[22][23] It is chemically identical to the analyte, meaning it has the same extraction recovery and, crucially, experiences the exact same degree of ion suppression or enhancement.[7][24]

Because the SIL-IS and the analyte co-elute and behave identically in the ion source, any signal variation caused by the matrix affects both equally.[23] By calculating the ratio of the analyte peak area to the IS peak area, the variability is cancelled out, leading to a precise and accurate result.[11]

start Inaccurate or Irreproducible N-Demethyldiltiazem Results? q_is Are you using a Stable Isotope-Labeled IS? start->q_is a_is_no No q_is->a_is_no a_is_yes Yes q_is->a_is_yes sol_is Implement a co-eluting ¹³C or ²H labeled N-Demethyldiltiazem IS. This is the highest priority. a_is_no->sol_is q_mf Have you performed a Matrix Factor evaluation across multiple lots? a_is_yes->q_mf a_mf_no No q_mf->a_mf_no a_mf_yes Yes q_mf->a_mf_yes sol_mf Perform quantitative matrix factor assessment. (See Protocol) a_mf_no->sol_mf q_mf_pass Did the IS-Normalized MF pass acceptance criteria (0.85-1.15, CV < 15%)? a_mf_yes->q_mf_pass a_mf_fail No q_mf_pass->a_mf_fail a_mf_pass Yes q_mf_pass->a_mf_pass sol_cleanup Improve Sample Cleanup: Switch from PPT to SPE. Use phospholipid removal plates. a_mf_fail->sol_cleanup end_node Method is likely robust. Investigate other sources of error (e.g., stability, instrument issues). a_mf_pass->end_node sol_chrom Optimize Chromatography: Adjust gradient to separate analyte from suppression zones. sol_cleanup->sol_chrom

Caption: Troubleshooting decision tree for matrix effects.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Beaudry, F., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Journal of Chromatography B, 801(2), 221-232. [Link]

  • Subramaniam, V., & James, C. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.[Link]

  • Ji, A. J., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(24), 2410-2418. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2015). Waters Corporation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(12), 799-803. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Urban, D., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 157, 137-144. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Kakhniashvili, D. Protein Sample Preparation Basics for LC/MS Analysis. Medical College of Wisconsin. [Link]

  • Patel, D., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Clark, A., & Amarasiriwardena, C. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 6(3). [Link]

  • Al-Dirbashi, O., et al. (2017). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis, 31(6), e22143. [Link]

  • Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Semantic Scholar. [Link]

  • N-Desmethyl desacetyl diltiazem hydrochloride. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Li, Y., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(4), 468-475. [Link]

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  • Yang, S., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 9(1), 1645. [Link]

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Technical Support Center: Stability of N-Demethyldiltiazem Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Demethyldiltiazem Hydrochloride. This guide is designed to provide in-depth, practical advice and troubleshooting for common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and success of your experiments.

I. Understanding the Stability of this compound

N-Demethyldiltiazem is the principal active metabolite of Diltiazem, a widely used calcium channel blocker.[1][2] A thorough understanding of its stability profile is critical for the development of robust analytical methods, reliable pharmacological studies, and stable pharmaceutical formulations.[1] The hydrochloride salt form is often used to improve solubility and handling characteristics. However, like many pharmaceutical compounds, this compound is susceptible to degradation in solution, influenced by a variety of factors.

Key Factors Influencing Stability:

Several environmental factors can significantly impact the stability of this compound in solution. These include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.[6]

Being aware of these factors is the first step in preventing unwanted degradation and ensuring the accuracy of your experimental results.

II. Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound solutions.

FAQ 1: My sample concentration is decreasing over a short period. What could be the cause?

A rapid decrease in concentration often points to chemical degradation. The most likely culprits are hydrolysis or photodegradation, especially if the solution is not properly protected.

Troubleshooting Steps:

  • pH Assessment:

    • Verify the pH of your solution. N-Demethyldiltiazem, similar to its parent compound Diltiazem, is susceptible to pH-dependent hydrolysis.[3][7] Studies on Diltiazem have shown that the ester moiety is prone to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[3][7] Minimum hydrolysis for Diltiazem is observed around pH 3.5.[3] While a specific pH-rate profile for N-Demethyldiltiazem is not extensively published, it is reasonable to assume a similar pattern due to structural similarities.

    • Action: Buffer your solution to a pH range of 3.5 to 5.0 for enhanced stability. Use appropriate buffer systems that do not catalyze degradation.[7]

  • Light Protection:

    • Evaluate light exposure. The benzothiazepine nucleus is known to be photosensitive.[5]

    • Action: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] Conduct experiments under subdued lighting conditions whenever possible.

  • Temperature Control:

    • Check the storage and experimental temperature. Higher temperatures accelerate degradation kinetics.[3][8]

    • Action: Store stock solutions and samples at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term stability.[3] During experiments, maintain a consistent and controlled temperature.

FAQ 2: I am observing unexpected peaks in my chromatogram. Are these related to N-Demethyldiltiazem degradation?

The appearance of new peaks in your analytical run is a strong indicator of degradation. Identifying these degradation products is key to understanding the stability issues.

Potential Degradation Pathways:

Based on the known degradation of Diltiazem and related compounds, the following pathways are plausible for N-Demethyldiltiazem:

  • Hydrolysis: The primary hydrolytic degradation is likely the cleavage of the acetate ester group, leading to the formation of Desacetyl-N-demethyldiltiazem.[3]

  • Oxidation: The sulfur atom in the benzothiazepine ring is susceptible to oxidation, potentially forming an N-oxide or sulfoxide derivative.

  • Epimerization: Chiral centers in the molecule may undergo epimerization under certain conditions, such as exposure to UV light.[3]

Workflow for Investigating Unknown Peaks:

Caption: Workflow for identifying unknown chromatographic peaks.

Experimental Protocol: Forced Degradation Study

To tentatively identify the degradation products, a forced degradation study can be performed. This involves subjecting the this compound solution to various stress conditions to accelerate degradation.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in water or a neutral buffer) at 60°C.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • Analysis: Analyze the stressed samples, along with a control (unstressed) sample, by HPLC-UV or LC-MS. Compare the chromatograms to identify the degradation peaks.

Data Interpretation:

Stress ConditionExpected Primary Degradation Product
Acid/Base HydrolysisDesacetyl-N-demethyldiltiazem
Oxidation (H₂O₂)N-oxide or Sulfoxide derivatives
PhotolysisPotential for epimers and other complex products
FAQ 3: Can the choice of solvent affect the stability of this compound?

Yes, the solvent system can influence stability.

Solvent Considerations:

  • Aqueous Solutions: As discussed, pH is a critical factor in aqueous solutions. The presence of water makes the compound susceptible to hydrolysis.

  • Organic Solvents: While specific data for N-Demethyldiltiazem is limited, it is generally soluble in chloroform and DMSO.[1] When preparing stock solutions, using anhydrous organic solvents can prevent hydrolysis during storage. However, ensure the chosen solvent is compatible with your downstream application and analytical method.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, similar to hydrolysis. Aprotic solvents (e.g., acetonitrile, DMSO) are generally less reactive.

Recommendation: For long-term storage, consider preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO and storing it at -20°C or -80°C. Dilute to the final working concentration in your aqueous buffer immediately before use.

FAQ 4: How should I prepare and store my this compound solutions to maximize stability?

Proper preparation and storage are paramount for maintaining the integrity of your solutions.

Recommended Protocol for Solution Preparation and Storage:

  • Weighing and Dissolving:

    • Use a calibrated analytical balance to weigh the required amount of this compound powder.

    • For stock solutions, dissolve the powder in a high-purity, anhydrous solvent such as DMSO or acetonitrile. Sonication may be used to aid dissolution.

  • Storage of Stock Solutions:

    • Store stock solutions in amber glass vials with tight-fitting caps to protect from light and moisture.

    • Store at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw the stock solution completely and vortex gently to ensure homogeneity before use.

    • Dilute the stock solution to the desired final concentration using your experimental buffer or mobile phase.

    • Prepare working solutions fresh daily if possible.

  • Handling of Working Solutions:

    • Keep working solutions on ice or in a cooled autosampler during long analytical runs.

    • Protect from direct light exposure.

Logical Flow for Stable Solution Preparation:

Stable Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Use A Weigh N-Demethyldiltiazem HCl B Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) A->B C Store in Amber Vial at -20°C or -80°C B->C D Thaw and Vortex Stock Solution C->D  For Use   E Dilute with Aqueous Buffer (pH 3.5-5.0) D->E F Prepare Fresh Daily E->F G Keep on Ice / Cooled Autosampler F->G  During Experiment   H Protect from Light

Caption: Recommended workflow for preparing stable solutions.

III. Analytical Considerations

The choice of analytical method is crucial for accurately assessing the stability of this compound.

  • Recommended Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method should be able to separate the intact drug from all potential degradation products.[9]

  • Method Development: When developing an HPLC method, it is essential to use samples from forced degradation studies to ensure specificity. A gradient elution method using a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[10][11][12]

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm) is often suitable.[9][12] For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10][11]

By implementing these troubleshooting strategies and best practices, you can significantly mitigate the risks of degradation and ensure the accuracy and reliability of your research involving this compound.

References
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions.
  • Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • R Discovery. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N‐Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography‐Tandem Mass Spectrometry in Diltiazem Hydrochloride.
  • Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226–237.
  • PubMed. (n.d.). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • Santa Cruz Biotechnology. (n.d.). N-Desmethyl Diltiazem Hydrochloride.
  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Patil, B. R., Bhusnure, O. G., Paul, B. N., Ghodke, A. Y., & Mulaje, S. S. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC.
  • MDPI. (2024).

Sources

preventing degradation of N-Demethyldiltiazem hydrochloride during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Demethyldiltiazem hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analytical characterization of this active metabolite. Here, we will delve into the intricacies of preventing its degradation during analysis, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: N-Demethyldiltiazem, being the primary metabolite of Diltiazem, shares similar structural motifs and is susceptible to analogous degradation pathways. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The ester functional group in the N-Demethyldiltiazem molecule is the most common site of hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of desacetyl-N-demethyldiltiazem. Studies on the parent drug, diltiazem, have shown that the rate of hydrolysis is pH-dependent.[2][3]

  • Oxidation: The sulfide moiety within the benzothiazepine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide.[4] The secondary amine group can also be a site of oxidation.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. While specific photostability data for N-Demethyldiltiazem is limited, it is a recommended stress condition in forced degradation studies for related compounds.[5]

Below is a diagram illustrating the primary degradation pathways.

Primary Degradation Pathways of N-Demethyldiltiazem NDDT N-Demethyldiltiazem Hydrolysis Hydrolysis (Acid or Base Catalyzed) NDDT->Hydrolysis Oxidation Oxidation NDDT->Oxidation Photolysis Photolysis NDDT->Photolysis Desacetyl_NDDT Desacetyl-N-demethyldiltiazem Hydrolysis->Desacetyl_NDDT Sulfoxide_NDDT N-Demethyldiltiazem Sulfoxide Oxidation->Sulfoxide_NDDT Photo_Degradants Photodegradation Products Photolysis->Photo_Degradants

Caption: Major degradation routes for N-Demethyldiltiazem.

Q2: I am observing inconsistent results in my HPLC analysis. What are the likely causes of N-Demethyldiltiazem degradation in my analytical workflow?

A2: Inconsistent results are often a sign of analyte degradation during the analytical process. Several factors in a typical HPLC workflow can contribute to the degradation of N-Demethyldiltiazem:

  • Sample Preparation:

    • pH of the Sample Diluent: Using a diluent with a pH outside the optimal stability range can accelerate hydrolysis. Based on data from diltiazem, a pH range of 3.5 to 5 is generally where the molecule exhibits maximum stability.[1]

    • Temperature: Elevated temperatures during sample preparation (e.g., sonication for dissolution) can increase the rate of degradation.

    • Light Exposure: Preparing samples under direct or intense light can lead to photodegradation.

  • HPLC System:

    • Mobile Phase pH: A mobile phase with a high or low pH can cause on-column degradation.

    • Temperature of the Column and Autosampler: Maintaining the column and autosampler at elevated temperatures can promote degradation, especially if the run times are long.

    • Metal Interactions: Although less common, interactions with metallic components of the HPLC system can sometimes catalyze degradation.

  • Sample Storage:

    • Autosampler Stability: Leaving samples in the autosampler for extended periods, especially at room temperature, can lead to significant degradation.

    • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions and samples can impact stability.

The following flowchart outlines the potential sources of degradation in an analytical workflow.

Troubleshooting Degradation in HPLC Analysis Inconsistent_Results Inconsistent Results/ Unexpected Peaks Sample_Prep Sample Preparation Inconsistent_Results->Sample_Prep HPLC_System HPLC System Inconsistent_Results->HPLC_System Sample_Storage Sample Storage Inconsistent_Results->Sample_Storage pH_Diluent Inappropriate pH of Diluent Sample_Prep->pH_Diluent Temp_Prep High Temperature Sample_Prep->Temp_Prep Light_Prep Light Exposure Sample_Prep->Light_Prep pH_MP Mobile Phase pH HPLC_System->pH_MP Temp_System High Column/ Autosampler Temp. HPLC_System->Temp_System Autosampler_Stab Extended Time in Autosampler Sample_Storage->Autosampler_Stab Freeze_Thaw Freeze-Thaw Cycles Sample_Storage->Freeze_Thaw

Caption: Potential sources of degradation during HPLC analysis.

Q3: How can I prevent the formation of N-nitroso-N-demethyldiltiazem during my analysis?

A3: The formation of N-nitrosamine impurities is a significant concern for secondary amines like N-Demethyldiltiazem, as they are classified as probable human carcinogens.[6] N-nitroso-N-demethyldiltiazem can form from the reaction of N-Demethyldiltiazem with nitrosating agents. These nitrosating agents can be present as contaminants in reagents, solvents, or even arise from the degradation of other components.

To mitigate the risk of N-nitroso-N-demethyldiltiazem formation during analysis, consider the following preventative measures:

  • Use High-Purity Reagents and Solvents: Whenever possible, use freshly opened, high-purity (e.g., LC-MS grade) solvents and reagents to minimize the presence of nitrite or other nitrosating agent contaminants.

  • Control the pH: The formation of nitrosamines is often favored under acidic conditions.[7] While a slightly acidic pH may be necessary for chromatographic retention and peak shape, using a pH that is as high as chromatographically feasible without compromising the stability of the analyte can help reduce the rate of nitrosamine formation.

  • Minimize Sample Residence Time in the Autosampler: Do not let samples sit in the autosampler for extended periods before injection. If a long sequence is necessary, ensure the autosampler is refrigerated (e.g., at 4°C).

  • Use Amber Vials: To prevent potential light-induced formation of nitrosating agents, use amber or light-blocking vials for your samples.

  • Consider Nitrite Scavengers: In some cases, the addition of a nitrite scavenger to the sample diluent can be effective. Common scavengers include ascorbic acid (Vitamin C) and alpha-tocoferol (Vitamin E). However, the compatibility of these scavengers with your analytical method must be thoroughly evaluated to ensure they do not interfere with the analysis or cause degradation of the analyte.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of a new peak at a shorter retention time, especially in older samples. Hydrolysis. The primary degradation product, desacetyl-N-demethyldiltiazem, is more polar and will likely elute earlier than the parent compound in a reversed-phase HPLC system.1. Control pH: Prepare samples in a diluent buffered to a pH between 3.5 and 5.0.[1] 2. Temperature Control: Keep sample preparation and storage temperatures low. Use a refrigerated autosampler set to 4°C. 3. Fresh Samples: Analyze samples as soon as possible after preparation.
Gradual decrease in the main peak area over a sequence. In-vial degradation or adsorption. 1. Check Autosampler Temperature: Ensure the autosampler is properly cooled. 2. Evaluate Vial Type: Test different types of autosampler vials (e.g., polypropylene vs. glass) to rule out adsorption. 3. Shorten Sequence Time: If possible, run shorter analytical sequences.
Appearance of a peak with a mass corresponding to [M+16]+ in LC-MS analysis. Oxidation. This corresponds to the formation of the sulfoxide derivative.1. De-gas Solvents: Use freshly prepared and thoroughly de-gassed mobile phases to minimize dissolved oxygen. 2. Inert Atmosphere: If sensitivity is a major issue, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon). 3. Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample diluent may be necessary, but this must be carefully validated.
Broad or tailing peaks. Secondary interactions with the stationary phase or inappropriate mobile phase pH. 1. Optimize Mobile Phase pH: Adjust the pH of the mobile phase. A slightly acidic pH (e.g., 3-4) often provides good peak shape for amine-containing compounds. 2. Use a suitable column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions. 3. Add an amine modifier: A small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) in the mobile phase can improve peak shape, but be mindful of its potential for ion suppression in LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound, as recommended by ICH guidelines.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C) for a set duration.

    • At various time points, dissolve a portion of the powder in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at appropriate time intervals.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

Protocol 2: Recommended HPLC-UV Analytical Method

This is a general-purpose HPLC-UV method suitable for the routine analysis of this compound and the separation of its primary hydrolytic degradation product.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the analyte and any less polar impurities. A typical gradient might be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temperature 4°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Sample Diluent 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

References

  • Souza, M. A. C., & Pereira, C. E. O. (2017). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • Al-karmalawy, A. A., & El-sayed, M. A. (2018). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2018, 8542130.
  • BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride.
  • Gawlik, M., & Zgirski, A. (2003). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Acta Poloniae Pharmaceutica, 60(3), 163-168.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences, 15(5), 1391-1402.
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Patel, P. A., Ahir, K., & Patel, C. (2015). Drug-Excipient compatibility studies: First step for dosage form development.
  • Gawlik, M., & Zgirski, A. (2003). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Acta Poloniae Pharmaceutica, 60(3), 163-168.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). GSC Biological and Pharmaceutical Sciences, 20(1), 133-143.
  • Manchuri, S. K., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 45.

Sources

Technical Support Center: Chromatographic Separation of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Demethyldiltiazem hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chromatographic separation of diltiazem and its primary metabolite, N-Demethyldiltiazem. As these compounds are structurally similar, achieving optimal separation requires careful consideration of the analytical column and mobile phase conditions.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical field experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I'm observing significant peak tailing for my N-Demethyldiltiazem peak. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue encountered when analyzing basic compounds like N-Demethyldiltiazem via reversed-phase HPLC.[1][2] The primary cause is secondary ionic interactions between the positively charged analyte (at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based column packing materials.[2] This interaction results in a portion of the analyte molecules being more strongly retained, leading to a "tail" on the backside of the chromatographic peak.

Step-by-Step Troubleshooting Protocol:

  • Confirm System Performance: First, ensure the issue is not system-related. Inject a neutral compound (e.g., toluene, caffeine). If it also tails, check for extra-column volume issues, such as excessively long or wide-bore tubing between the column and detector.[1][3]

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical.

    • Lower the pH: Operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the silanol groups on the silica surface are protonated (Si-OH) and thus neutral, which significantly reduces the unwanted ionic interactions causing the tailing.[1][4]

    • Use a Buffer: A buffer is essential to control the mobile phase pH and provide counter-ions that can shield the residual silanol groups. Ensure the buffer is present in both the aqueous and organic mobile phase components for gradient methods to maintain consistent ionic strength.[2]

  • Increase Buffer Concentration: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM or 50 mM). The higher concentration of buffer cations (e.g., Na⁺, K⁺) will more effectively compete with the protonated N-Demethyldiltiazem for interaction with any ionized silanols, thus improving peak shape.

  • Evaluate Your Column Choice: If mobile phase optimization is insufficient, the column itself is the next critical factor.

    • Switch to a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and are "end-capped." End-capping is a chemical process that covers many of the accessible silanol groups with a less polar group (e.g., trimethylsilyl), effectively shielding them from interaction with basic analytes.[1]

    • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group (like a carbamate) embedded within the alkyl chain (e.g., C18). This feature helps to shield the residual silanol groups and can improve peak shape for basic compounds.[5]

Q2: My resolution between Diltiazem and N-Demethyldiltiazem is poor (<1.5). How can I improve the separation?

Answer:

Achieving baseline separation between a parent drug and its N-demethylated metabolite is a classic chromatographic challenge due to their high structural similarity. Improving resolution requires optimizing selectivity (α) and/or efficiency (N).

Strategies to Enhance Resolution:

  • Optimize the Organic Modifier:

    • Solvent Type: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity. Acetonitrile often provides sharper peaks and different selectivity due to its different interaction mechanisms with the stationary phase.

    • Solvent Strength (Gradient Optimization): If using a gradient, decrease the slope of the gradient (i.e., make it shallower) around the elution time of the two peaks. This gives the analytes more time to interact with the stationary phase, improving separation. For isocratic methods, systematically decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time and may improve resolution.

  • Change Stationary Phase Chemistry: If optimizing the mobile phase isn't enough, changing the column's stationary phase is the most powerful way to alter selectivity.

    • Phenyl-Hexyl Phase: A phenyl-based column can provide alternative selectivity through π-π interactions with the aromatic rings in diltiazem and its metabolite. This is often a good second choice after a C18.

    • Cyano (CN) Phase: A cyano column operates in both reversed-phase and normal-phase modes and can offer unique selectivity for polar compounds.[6]

  • Adjust Mobile Phase pH: The ionization state of the analytes can subtly affect their retention and selectivity. Systematically adjust the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns) to see if resolution improves.[7]

  • Increase Column Efficiency:

    • Longer Column: A longer column (e.g., 250 mm vs. 150 mm) provides more theoretical plates, which can increase resolution.

    • Smaller Particle Size: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) dramatically increases efficiency and, therefore, resolution. Note that this will increase backpressure and may require a UHPLC system.

Frequently Asked Questions (FAQs)

What are the key properties of this compound to consider for method development?

N-Demethyldiltiazem is the primary N-demethylated metabolite of Diltiazem.[8] It is a basic compound due to the presence of a secondary amine.[9] Being supplied as a hydrochloride salt means it is acidic in its solid form and readily dissolves in aqueous solutions.[8] Its structural similarity to diltiazem means that separation is based on a small difference in polarity, making a high-efficiency HPLC column essential.

What is the best starting column for separating N-Demethyldiltiazem?

For initial method development, a modern, high-purity, end-capped C18 column is the industry standard and the most recommended starting point.[6] These columns provide good hydrophobic retention and are versatile. Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds.

Recommended Starting Column Specifications:

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane, L1)Provides excellent hydrophobic retention for the analytes.[10]
Particle Size < 3 µmHigher efficiency, leading to sharper peaks and better resolution.
Pore Size 100 - 120 ÅOptimal for small molecules like N-Demethyldiltiazem.[7]
Dimensions 100 mm or 150 mm x 4.6 mmA good balance between resolution, run time, and solvent consumption.
End-Capping Yes (Fully end-capped)Minimizes silanol interactions, crucial for good peak shape of basic analytes.[1]
How do I develop a robust HPLC method for this separation from scratch?

A systematic approach is key. The following workflow provides a robust starting point for method development.

Experimental Protocol: Initial Method Development Workflow

  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound and Diltiazem hydrochloride standards (e.g., at 1 mg/mL in methanol).

    • Create a working "resolution" solution containing both analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in the initial mobile phase.

  • Initial Column and Mobile Phase Selection:

    • Column: Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The low pH of 0.1% formic acid will ensure both analytes are protonated and will suppress silanol activity, promoting good peak shape.[11]

  • Scouting Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 240 nm.[12]

    • Gradient: Run a fast linear gradient from 5% B to 95% B over 10-15 minutes.

    • Analysis: This run will determine the approximate elution conditions for both analytes.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient. For example, if the peaks eluted between 40% and 50% B, design a shallower gradient in that range (e.g., 35% to 55% B over 15 minutes).

    • Perform small, systematic adjustments to pH (e.g., using phosphate buffer at pH 3.0), solvent type (methanol vs. acetonitrile), and temperature to achieve optimal resolution and peak shape.

  • System Suitability:

    • Once a suitable separation is achieved, establish system suitability criteria. A typical requirement is a resolution (Rs) of > 2.0 between the Diltiazem and N-Demethyldiltiazem peaks and a tailing factor (Tf) of < 1.5 for each peak.

Visual Workflow: Column Selection & Troubleshooting

The following diagram outlines a logical decision-making process for selecting a column and troubleshooting common separation issues for N-Demethyldiltiazem.

G start Start: Separation of N-Demethyldiltiazem col_select Initial Column Selection: High-Purity, End-Capped C18 start->col_select run_scout Run Scouting Gradient (e.g., 0.1% FA in ACN/Water) col_select->run_scout eval_res Evaluate Resolution (Rs) and Peak Shape (Tf) run_scout->eval_res tailing Problem: Peak Tailing (Tf > 1.5) eval_res->tailing Tailing Issue low_res Problem: Poor Resolution (Rs < 2.0) eval_res->low_res Resolution Issue success Method Optimized: Rs > 2.0, Tf < 1.5 eval_res->success Criteria Met sol_ph 1. Lower Mobile Phase pH (2.5-3.5) 2. Increase Buffer Strength tailing->sol_ph sol_mp 1. Change Organic Solvent (ACN <> MeOH) 2. Optimize Gradient Slope low_res->sol_mp sol_ph->run_scout Re-evaluate sol_col_tail Change to: - Embedded Polar Group Column - Different Base-Deactivated C18 sol_ph->sol_col_tail If tailing persists sol_col_tail->run_scout Re-evaluate sol_mp->run_scout Re-evaluate sol_col_res Change Selectivity: Try Phenyl-Hexyl or Cyano (CN) Column sol_mp->sol_col_res If resolution still poor sol_col_res->run_scout Re-evaluate

Caption: Decision tree for HPLC column selection and method troubleshooting.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Der Pharma Chemica.
  • HPLC Column Selection: Core to Method Development (Part I).
  • N-DESMETHYLDILTIAZEM, HYDROCHLORIDE | 130606-60-9. ChemicalBook.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • HPLC Troubleshooting Guide.
  • HPLC Column Selection - how to choose the right column. Analytics-Shop.
  • Analysis of diltiazem using HPLC.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • N-Desmethyl Diltiazem Hydrochloride | CAS 130606-60-9. Santa Cruz Biotechnology.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Diltiazem Hydrochloride - USP Monographs.

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Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Demethyldiltiazem and Robust Analytics

N-Demethyldiltiazem is the principal active metabolite of Diltiazem, a widely prescribed calcium channel blocker used for treating hypertension and angina.[1][2] The accurate quantification of this metabolite is paramount in pharmacokinetic, pharmacodynamic, and toxicokinetic studies to fully understand the efficacy and safety profile of the parent drug.[3][4] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous safety testing of drug metabolites, especially those that constitute a significant portion of the total drug-related exposure.[5][6]

Given the evolution of analytical technologies, it is common for a drug development program to employ different analytical methods over its lifecycle. For instance, a highly sensitive LC-MS/MS method might be used for initial bioavailability studies, while a more cost-effective and robust HPLC-UV method could be implemented for routine quality control of the final drug product.[4] This necessitates cross-validation , a formal process to demonstrate that two distinct analytical methods provide equivalent and reliable results, ensuring data consistency and integrity.[7][8]

Core Principles of Analytical Method Cross-Validation

Cross-validation is not merely a side-by-side comparison but a systematic evaluation of method performance characteristics. The objective is to establish that the data generated by a new or alternative method is interchangeable with that from an established, validated method. This process is guided by principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[7][9]

The fundamental premise of cross-validation is to analyze the same set of quality control (QC) samples using both the established and the new analytical method and to compare the results against predefined acceptance criteria.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_validation 2. Independent Method Validation cluster_analysis 3. Sample Analysis & Data Comparison cluster_conclusion 4. Conclusion P1 Define Objectives & Acceptance Criteria P2 Prepare Standard & QC Samples P1->P2 V1 Validate Method A (e.g., LC-MS/MS) P2->V1 V2 Validate Method B (e.g., HPLC-UV) P2->V2 A1 Analyze QC Samples by Method A V1->A1 A2 Analyze QC Samples by Method B V2->A2 C1 Compare & Correlate Data A1->C1 A2->C1 E1 Assess Method Equivalence C1->E1 R1 Report Findings E1->R1

Caption: Generalized workflow for cross-validation of two analytical methods.

Comparative Analysis of Key Analytical Methodologies

The two most prevalent techniques for the quantification of N-Demethyldiltiazem are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristic HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on the chromophoric properties of the analyte, which can be susceptible to interference from co-eluting compounds with similar UV absorbance.[4] LC-MS/MS provides superior selectivity through the use of Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, significantly reducing the likelihood of interference.[4][10]
Sensitivity (Lower Limit of Quantitation) Higher (ng/mL range)Lower (pg/mL to low ng/mL range)[11][12]The sensitivity of LC-MS/MS is inherently greater due to the high efficiency of ionization and the low background noise of mass spectrometric detection.[13] This makes it the method of choice for bioanalytical studies where analyte concentrations are typically very low.[4]
Linearity & Range Typically linear over 2-3 orders of magnitude.[14]Often linear over 3-4 orders of magnitude.[12]Both techniques can demonstrate excellent linearity within their respective working ranges, a critical parameter defined by ICH guidelines.[15][16] The wider dynamic range of LC-MS/MS is advantageous for studies spanning a broad concentration spectrum.
Precision & Accuracy Generally meets acceptance criteria (%RSD < 15%).[3]Generally meets acceptance criteria (%RSD < 15%).[11]Both methods, when properly validated, can provide high precision and accuracy. The acceptance criteria are dictated by regulatory guidelines such as those from the FDA and ICH.[17][18]
Throughput Moderate; run times are typically longer.[4]High; modern UPLC systems coupled with MS/MS can have run times as short as 2 minutes.[11]The speed of LC-MS/MS methods is a significant advantage in high-throughput environments like clinical trial sample analysis.[4]
Cost & Complexity Lower cost, less complex instrumentation.[4]Higher initial investment and operational costs; requires more specialized expertise.[4]The robustness and lower cost of HPLC-UV make it a practical choice for routine quality control in a manufacturing setting.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for N-Demethyldiltiazem Hydrochloride

This protocol outlines a validated reversed-phase HPLC method suitable for the quantification of N-Demethyldiltiazem in bulk drug or formulation samples.[3]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of acetonitrile and a 0.05 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 240 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Preparation of Solutions:

    • Diluent: Mobile phase.[3]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.[3]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.[3]

    • Sample Preparation: For accuracy and precision studies, a placebo matrix is spiked with known concentrations of N-Demethyldiltiazem. For bulk drug analysis, accurately weigh and dissolve the sample in the diluent to a target concentration within the linear range.[1][3]

Protocol 2: LC-MS/MS Method for N-Demethyldiltiazem in Human Plasma

This protocol describes a high-throughput LC-MS/MS method for the simultaneous determination of diltiazem and its metabolites in human plasma.[11]

  • Instrumentation and Chromatographic Conditions:

    • LC System: UPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

    • Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).[11]

    • Flow Rate: 0.2 mL/min.[11]

    • Total Run Time: 2.0 min.[11]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transitions: Specific precursor and product ions for N-Demethyldiltiazem and an internal standard (e.g., Ziprasidone) would be determined and optimized.[11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of plasma, add the internal standard.

    • Perform a one-step liquid-liquid extraction (LLE) with methyl-t-butyl ether (MTBE).[11]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Visualizing the Analytical Principle

The following diagram illustrates the fundamental difference in the detection principles of HPLC-UV and LC-MS/MS.

AnalyticalPrinciples cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Col HPLC Column (Separation) UV_Det UV Detector (Absorbance Measurement) HPLC_Col->UV_Det LC_Col LC Column (Separation) Ion_Source Ion Source (Ionization) LC_Col->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Detection principles of HPLC-UV versus LC-MS/MS.

Cross-Validation Experimental Design and Acceptance Criteria

To perform the cross-validation, a minimum of three batches of QC samples at low, medium, and high concentrations should be analyzed.

  • Procedure:

    • Analyze each batch of QC samples using both the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B).

    • The analysis should be performed on the same day to minimize temporal variability.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

    • The difference between the mean values obtained by the two methods should not be greater than 20% for at least 67% of the QC samples.

    • A correlation analysis (e.g., linear regression) should be performed on the results from both methods. A high correlation coefficient (r² > 0.95) is generally expected.

Hypothetical Cross-Validation Data
QC Level Method A (HPLC-UV) Mean Conc. (ng/mL) Method B (LC-MS/MS) Mean Conc. (ng/mL) % Difference Acceptance (≤20%)
Low QC (5 ng/mL) 4.855.104.9%Pass
Mid QC (50 ng/mL) 52.1049.80-4.6%Pass
High QC (120 ng/mL) 115.50123.006.3%Pass

In this hypothetical scenario, the percentage difference for all QC levels is well within the 20% acceptance limit, demonstrating the equivalence of the two methods within this concentration range.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dictated by the specific application.[4] For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the superior choice.[4] For routine quality control of pharmaceutical products where analyte concentrations are higher, a validated HPLC-UV method can be a robust, reliable, and cost-effective alternative.[4]

When transitioning between these methods or when using data from different analytical platforms, a thorough cross-validation is not just a recommendation but a scientific and regulatory necessity. It provides the documented evidence that the analytical data, regardless of the method used, is reliable, consistent, and fit for its intended purpose, thereby upholding the integrity of the drug development process.

References

  • Ye, C., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 275-85. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Labcorp. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcorp Drug Development. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Shah, J., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-8. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 323-32. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91810616, N-Desmethyl desacetyl diltiazem hydrochloride. PubChem. Available at: [Link]

  • Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N-Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography-Tandem Mass Spectrometry in Diltiazem Hydrochloride. Separation Science Plus. Available at: [Link]

  • ResearchGate. (2025). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. Available at: [Link]

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  • Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N-Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography-Tandem Mass Spectrometry in Diltiazem Hydrochloride. Semantic Scholar. Available at: [Link]

  • Gupta, R. K., et al. (2009). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. International Journal of Pharmaceutical Sciences and Research, 1, 1-10. Available at: [Link]

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  • ResearchGate. (2025). RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Ultra-high-performance liquid chromatography-tandem mass spectrometry analytical method for the determination of nitrosamine drug substance-related impurity in sitagliptin base and salts. ResearchGate. Available at: [Link]

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  • Patil, B. R., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs, 6(2), 29-35. Available at: [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2021). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International, 104(5), 1165-1177. Available at: [Link]

  • Al-Shdefat, R., et al. (2024). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Molecules, 29(9), 1989. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating N-Demethyldiltiazem Hydrochloride as a Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Monitoring Diltiazem's Metabolite

Diltiazem, a cornerstone therapy for hypertension and angina, undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system.[1][2][3] Its principal active metabolite, N-demethyldiltiazem (also referred to as N-monodesmethyldiltiazem), is not merely an inert byproduct. Emerging evidence indicates that this metabolite can act as a potent competitive inhibitor of CYP3A4, the very enzyme responsible for its parent drug's clearance.[2] This creates a potential feedback loop where the accumulation of N-demethyldiltiazem can impact the metabolism of diltiazem itself and other co-administered drugs that are substrates of CYP3A4.[1][2]

Therefore, validating a robust analytical method for N-demethyldiltiazem hydrochloride is critical. It serves as a valuable biomarker for:

  • Therapeutic Drug Monitoring (TDM): Ensuring diltiazem efficacy and safety by providing a more complete picture of the patient's drug exposure.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of diltiazem and the contribution of its active metabolite.

  • Drug-Drug Interaction (DDI) Studies: Investigating the potential for altered drug clearance when diltiazem is co-administered with other medications.

  • Personalized Medicine: Identifying individuals with altered metabolism (e.g., due to genetic polymorphisms in CYP enzymes) who may be at risk for adverse effects or therapeutic failure.[4]

This guide provides an in-depth comparison of the two most common analytical techniques for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer guidance on selecting the most appropriate method for your research needs, all within the framework of regulatory expectations for biomarker validation.[5][6]

The Biomarker Validation Framework: A Fit-for-Purpose Approach

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate a "fit-for-purpose" approach to biomarker validation.[5][7][8] The rigor of the validation is dictated by the intended use of the biomarker data. When biomarker data is intended to support regulatory decision-making, such as determining safety and efficacy, a full validation is required.[5] The FDA's guidance on Bioanalytical Method Validation (BMV) and the ICH M10 guideline serve as the foundational documents for these validations.

The core parameters to be assessed during validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparative Analysis: HPLC-UV vs. LC-MS/MS for N-Demethyldiltiazem Quantification

The choice between HPLC-UV and LC-MS/MS is a critical decision in the validation process. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and the analyte's ability to absorb UV light at a specific wavelength (around 238-240 nm for diltiazem and its metabolites).[6][9] This can be prone to interference from other compounds in the biological matrix that have similar retention times and UV absorbance. LC-MS/MS adds a second dimension of separation based on the mass-to-charge ratio (m/z) of the analyte and its fragments, providing significantly higher confidence in analyte identification.
Sensitivity (LLOQ) ~2 ng/mL[6]As low as 0.24 ng/mL[10]The inherent sensitivity of mass spectrometric detection is far greater than that of UV detection. This makes LC-MS/MS the method of choice for studies requiring the measurement of very low concentrations of N-demethyldiltiazem, such as in early pharmacokinetic studies or in studies with low dosage regimens.
Linearity Range 5-100 ng/mL[6]0.24-320.1 ng/mL[10]LC-MS/MS typically offers a wider dynamic range, allowing for the quantification of both low and high concentrations of the analyte in a single run without the need for sample dilution.
Sample Preparation More stringent cleanup often requiredCan tolerate simpler sample preparationDue to the high selectivity of MS detection, LC-MS/MS methods can often utilize simpler sample preparation techniques like protein precipitation, whereas HPLC-UV may require more rigorous and time-consuming methods like solid-phase extraction to remove interfering substances.
Throughput ModerateHighLC-MS/MS methods can have very short run times (e.g., 2 minutes), enabling high-throughput analysis of large numbers of samples.[10]
Cost & Complexity Lower initial investment, simpler operationHigher initial investment, more complex operation and data analysisHPLC-UV systems are generally less expensive to purchase and maintain. LC-MS/MS instruments require a higher level of technical expertise for operation and data interpretation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized methodologies and should be fully validated in your laboratory for your specific application.

Sample Preparation: Isolating N-Demethyldiltiazem from Plasma

1. Protein Precipitation (PPT) - Recommended for LC-MS/MS

This method is fast, simple, and suitable for high-throughput analysis.

  • Rationale: A water-miscible organic solvent like acetonitrile is added to the plasma sample to denature and precipitate the abundant proteins.[7][11] This releases the small molecule analyte (N-demethyldiltiazem) into the supernatant for analysis.

  • Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Desmethyl Diltiazem-D3 Hydrochloride).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) - Recommended for HPLC-UV and for cleaner extracts for LC-MS/MS

SPE provides a cleaner sample extract by removing more interfering matrix components.

  • Rationale: This technique utilizes a solid sorbent (e.g., C18) to retain the analyte of interest from the plasma sample while allowing interfering components to be washed away.[5][6][12] The analyte is then selectively eluted with a small volume of an organic solvent.

  • Protocol:

    • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of 0.1 M ammonium dihydrogen phosphate through a C18 SPE cartridge.

    • Load the sample: Dilute 1 mL of plasma with 0.5 mL of 0.1 M ammonium dihydrogen phosphate and load the mixture onto the conditioned SPE cartridge.[6]

    • Wash the cartridge: Wash the cartridge with two different solvents to remove interfering substances (the specific solvents should be optimized during method development).

    • Elute the analyte: Elute N-demethyldiltiazem with 0.5 mL of a mixture of 0.1 M ammonium dihydrogen phosphate and acetonitrile (20:80, v/v) containing 0.06% triethylamine.[6]

    • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the HPLC-UV or LC-MS/MS system.

Analytical Methodologies

1. HPLC-UV Method

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at approximately 238 nm.[6]

  • Injection Volume: 20-100 µL.

2. LC-MS/MS Method

  • Column: A high-efficiency C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase: A gradient elution using 10 mM ammonium acetate buffer and acetonitrile is a common starting point.[10]

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the multiple reaction-monitoring (MRM) mode using electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-demethyldiltiazem and its deuterated internal standard would need to be determined and optimized.

  • Injection Volume: 5-10 µL.

Visualization of Workflows

Bioanalytical Workflow for N-Demethyldiltiazem cluster_sample_prep Sample Preparation cluster_downstream cluster_analysis Analytical Quantification plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt For LC-MS/MS spe Solid-Phase Extraction (C18 Cartridge) plasma->spe For HPLC-UV or cleaner LC-MS/MS supernatant Supernatant Collection & Evaporation ppt->supernatant eluate Eluate Collection & Evaporation spe->eluate reconstitution Reconstitution supernatant->reconstitution eluate->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms data Data Acquisition & Processing hplc_uv->data lc_msms->data

Caption: Bioanalytical workflow for N-demethyldiltiazem quantification.

Conclusion and Recommendations

The validation of an analytical method for this compound is a critical step in leveraging its potential as a biomarker in clinical and research settings. The choice between HPLC-UV and LC-MS/MS should be guided by the "fit-for-purpose" principle.

  • LC-MS/MS is the recommended method for most applications due to its superior sensitivity, selectivity, and high-throughput capabilities. It is particularly well-suited for regulated bioanalysis supporting clinical trials.

  • HPLC-UV can be a viable alternative for applications where high sensitivity is not required and cost is a primary consideration. However, careful method development and validation are necessary to mitigate the risk of interferences from the biological matrix.

Regardless of the chosen technique, a thorough validation that adheres to regulatory guidelines is paramount to ensure the generation of reliable and reproducible data. This, in turn, will enable a more comprehensive understanding of diltiazem's pharmacology and contribute to the development of safer and more effective therapeutic strategies.

References

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  • Ascalone, V., Locatelli, M., & Malavasi, B. (1994). Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. Journal of Chromatography B: Biomedical Applications, 657(1), 133-140. [Link]

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  • Pinto, A. G., Horlander, J., Chalasani, N., Hamman, M., Asghar, A., Kolwankar, D., & Hall, S. D. (2004). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 57(2), 173–181. [Link]

  • Abu-Shandi, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 6(6), 358-365.
  • Sutton, D., & Hall, S. D. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

  • A, P., B, R., C, M., & D, R. (2010). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 136-143.
  • Jones, D. R., & Hall, S. D. (2000). Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation. The Journal of Pharmacology and Experimental Therapeutics, 293(2), 523-530. [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., & Rugstad, H. E. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical pharmacology and therapeutics, 72(3), 333–342. [Link]

  • European Medicines Agency. (n.d.). Biomarker qualification. [Link]

  • Ascalone, V., et al. (1994). Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 133-140. [Link]

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  • Hasan, S., Rahman, N., Hussain, K., & Raza, S. (2006). Simultaneous HPLC-Uv Quantification of Diltiazem and N-Demethyldiltiazem in Human Plasma. Bulletin of Pharmaceutical Sciences, 29(1), 1-8. [Link]

  • Ascalone, V., & Flaminio, L. (1989). Automatic Determination of Diltiazem and Desacetyldiltiazem in Human Plasma Using Liquid-Solid Extraction on Disposable Cartridges Coupled to HPLC--Part I: Optimization of the HPLC System and Method Validation. Journal of pharmaceutical and biomedical analysis, 7(12), 1545–1556. [Link]

  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]

  • Hasan, S., et al. (2006). SIMULTANEOUS HPLC-UV QUANTIFICATION OF DILTIAZEM AND N-DEMETHYLDILTIAZEM IN HUMAN PLASMA. Request PDF. [Link]

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  • Parker, R., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 14(1), e1900044. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1–16. [Link]

  • Mateos, J., et al. (2012). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of proteomics, 75(11), 3157–3171. [Link]

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A Guide to Inter-Laboratory Comparison of N-Demethyldiltiazem Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Demethyldiltiazem hydrochloride analysis. It is designed for researchers, scientists, and drug development professionals seeking to establish analytical consistency and ensure the reliability of data across different testing facilities. This document delves into the rationale behind experimental design, details validated analytical methodologies, and outlines robust statistical approaches for data interpretation.

Introduction: The Imperative for Analytical Consistency

This compound is a primary active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina.[1][2] As a significant metabolite and potential impurity in Diltiazem drug substances, the accurate and precise quantification of N-Demethyldiltiazem is critical for pharmacokinetic studies, impurity profiling, and ensuring pharmaceutical quality and safety.[1][2][3]

This guide will walk you through the critical aspects of designing and executing an inter-laboratory comparison for this compound, fostering confidence in analytical data across the pharmaceutical development lifecycle.

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study hinges on meticulous planning and a well-defined protocol.[4] The primary objective is to provide each participating laboratory with identical, homogeneous, and stable samples to analyze, thereby minimizing sample variability as a source of error.

The Study Coordinator and Participating Laboratories

A central study coordinator is responsible for the overall management of the comparison, from sample preparation and distribution to the final statistical analysis and reporting. The selection of participating laboratories should aim for a representative cross-section of facilities that routinely perform this type of analysis.[4]

Sample Preparation and Distribution

A single, homogenous batch of a representative sample matrix (e.g., a placebo formulation spiked with a known concentration of this compound, or a bulk diltiazem sample containing the impurity) should be prepared. The stability of the analyte in the matrix under the proposed storage and shipping conditions must be confirmed prior to distribution.[7]

The Inter-Laboratory Study Workflow

The workflow of the inter-laboratory comparison is designed to ensure a systematic and unbiased evaluation.

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Evaluation & Feedback A Homogeneous Sample Preparation (Spiked Matrix) B Stability & Homogeneity Testing A->B C Sample Distribution to Participating Laboratories B->C D Analysis by Participating Laboratories using Pre-defined Methods C->D E Data Submission to Study Coordinator D->E F Statistical Analysis of Collated Data E->F G Performance Evaluation (e.g., Z-Scores) F->G H Issuance of Final Report & Corrective Action Recommendations G->H

Caption: Workflow for the inter-laboratory comparison study.

Comparative Analytical Methodologies

To ensure a comprehensive comparison, participating laboratories should be instructed to use at least two well-defined and validated analytical methods. This guide proposes two High-Performance Liquid Chromatography (HPLC) methods, a widely used and robust technique for pharmaceutical analysis.[8][9][10] The validation of these methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[11][12]

N_Demethyldiltiazem_Structure compound N-Demethyldiltiazem

Caption: Chemical Structure of N-Demethyldiltiazem.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust and widely accessible approach for the quantification of N-Demethyldiltiazem.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation from Diltiazem and other related impurities.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound Certified Reference Material (CRM) in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards to establish a linear regression curve. Inject the prepared samples and quantify the N-Demethyldiltiazem concentration based on the calibration curve.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for detecting trace levels of N-Demethyldiltiazem.[13][14][15]

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for N-Demethyldiltiazem (e.g., m/z 401.1 -> m/z 178.1). An internal standard should be used for improved accuracy.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations due to the higher sensitivity of the instrument.

  • Analysis: Generate a calibration curve using the peak area ratios of the analyte to the internal standard. Quantify the N-Demethyldiltiazem in the samples using this curve.

Data Analysis and Performance Evaluation

Assessment of Method Performance Parameters

Before comparing results between labs, each laboratory should demonstrate the performance of their method by assessing key validation parameters.[17][18]

Parameter Method 1 (HPLC-UV) Method 2 (UHPLC-MS/MS) Acceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Precision (%RSD) < 2.0%< 1.5%≤ 2.0% for assay, ≤ 5.0% for impurities
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%98.0 - 102.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 ng/mLSignal-to-Noise ratio ≥ 10

Note: The values presented in the table are hypothetical and serve as an example of expected performance.

Inter-Laboratory Performance Evaluation: The Z-Score

The Z-score is a widely accepted statistical tool for evaluating a laboratory's performance in proficiency testing.[7][16][19] It provides a standardized measure of how far a laboratory's result deviates from the consensus value.

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the individual laboratory.

  • X is the assigned value (consensus mean of all participant results after outlier removal).

  • σ is the standard deviation for proficiency assessment (a target standard deviation that reflects the expected level of performance).

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Laboratories with unsatisfactory Z-scores should be prompted to investigate the root cause of the deviation and implement corrective actions.[6]

Conclusion

A well-structured inter-laboratory comparison is an invaluable exercise for any organization involved in the analysis of this compound. By establishing and verifying analytical consistency, laboratories can ensure the generation of reliable and comparable data, which is the bedrock of sound scientific research and robust pharmaceutical quality systems. This guide provides a scientifically grounded framework for achieving this goal, emphasizing the importance of a meticulous study design, validated analytical methods, and rigorous statistical evaluation.

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  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. [https://www.researchgate.net/publication/225655577_Interpretation_of_interlaboratory_comparison_results_to_evaluate_laboratory_proficiency]([Link]_ proficiency)

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A Researcher's Guide to the Accurate and Precise Quantification of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Demethyldiltiazem, the principal active metabolite of the widely prescribed calcium channel blocker Diltiazem, plays a crucial role in both therapeutic efficacy and potential toxicity. Its accurate and precise quantification in biological matrices is therefore paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. This guide provides a comprehensive comparison of the predominant analytical methodologies, offering field-proven insights into experimental design, protocol validation, and data interpretation for researchers, scientists, and drug development professionals. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing the latter as the definitive gold standard for bioanalysis.

The Analytical Imperative: Why Precision Matters

The quantification of N-Demethyldiltiazem is not a trivial pursuit. As a metabolite, it often exists at concentrations significantly lower than the parent drug, circulating in complex biological matrices like human plasma. An ideal analytical method must therefore possess two key attributes:

  • Sensitivity: The ability to reliably detect and quantify the analyte at the low concentrations expected in vivo.

  • Selectivity: The ability to distinguish the analyte from a myriad of endogenous matrix components and other metabolites, preventing interference and ensuring data integrity.[1]

Failure to achieve these can lead to erroneous pharmacokinetic calculations, flawed dose-response models, and ultimately, compromised clinical decisions.

Comparative Analysis of Quantification Methodologies

The two most prevalent techniques for small molecule quantification are HPLC with Ultraviolet (UV) detection and LC-MS/MS. While both are powerful separation techniques, their principles of detection differ dramatically, leading to significant performance disparities.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse of the analytical laboratory, valued for its robustness and cost-effectiveness.[1] It separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase. Detection via UV absorbance is straightforward but lacks specificity. While methods can be developed for N-Demethyldiltiazem, they often suffer from limitations, particularly in a bioanalytical context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical standard by coupling the superior separation power of liquid chromatography with the exquisite sensitivity and selectivity of tandem mass spectrometry.[1][2] This technique is the undisputed gold standard for bioanalysis.[1] It measures the mass-to-charge ratio of the analyte and its specific fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides an unequivocal identification and quantification, virtually eliminating matrix interference.[1]

Quantitative Performance Face-Off

The choice of methodology is dictated by the specific demands of the study. For regulated bioanalysis, the superior performance of LC-MS/MS is non-negotiable.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Lower Limit of Quantification (LLOQ) Typically in the µg/mL range[3][4][5][6]As low as 0.24 ng/mL[7]LC-MS/MS is orders of magnitude more sensitive, making it essential for detecting low metabolite concentrations in PK studies.[8]
Selectivity Moderate; susceptible to co-eluting interferences.[1]Exceptional; MRM transitions are highly specific to the analyte's structure.[1]High selectivity minimizes the risk of overestimation due to matrix components, ensuring accurate results.
Accuracy & Precision Can be acceptable, but more variable at low concentrations.Typically within 10-15% across the calibration range, as per regulatory guidelines.[7]LC-MS/MS provides superior reproducibility and trueness of measurement, which is critical for study validation.
Throughput Longer run times (e.g., >4 minutes)[3][4][5][6]High-throughput capable, with run times as short as 2.0 minutes.[7]The speed of LC-MS/MS is a significant advantage for large-scale clinical trials with thousands of samples.
Cost & Complexity Lower initial investment and operational cost.[1]Higher initial investment and requires specialized expertise.The higher cost of LC-MS/MS is justified by the superior quality and reliability of the data generated.

In-Depth Protocol: A Validated LC-MS/MS Method for Human Plasma

This section provides an authoritative, step-by-step protocol for the quantification of N-Demethyldiltiazem in human plasma. This method is designed to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13]

Causality Behind Experimental Choices
  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is ideal. However, a structurally similar compound with comparable chromatographic and ionization behavior (e.g., Ziprasidone) can be used if a SIL-IS is unavailable.[7] The IS is added at the beginning of sample preparation to correct for variability during extraction and analysis.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) using a solvent like methyl-t-butyl ether (MTBE) is a robust and effective technique for extracting N-Demethyldiltiazem from plasma.[7] It efficiently removes proteins and phospholipids that can interfere with the analysis and cause ion suppression.

  • Chromatography: A C18 reversed-phase column is the standard choice for separating moderately polar compounds like N-Demethyldiltiazem.[2][7] A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate) provides sharp peaks and good separation from endogenous components.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (300 µL) Add_IS 2. Add Internal Standard Sample->Add_IS LLE 3. Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap 4. Evaporate Supernatant LLE->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject onto UPLC System Recon->Inject LC_Sep 7. Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect 8. MS/MS Detection (ESI+ MRM Mode) LC_Sep->MS_Detect Integrate 9. Peak Integration MS_Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Calculate Concentrations Calibrate->Quantify

Caption: High-level workflow for N-Demethyldiltiazem quantification.

Step-by-Step Experimental Protocol
  • Preparation of Standards: Prepare stock solutions of N-Demethyldiltiazem and the internal standard in methanol. From these, prepare a series of calibration standards (e.g., 0.24 to 320 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into blank human plasma.[7]

  • Sample Preparation (LLE):

    • To 300 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.

    • Vortex briefly.

    • Add 2.0 mL of methyl-t-butyl ether (MTBE).

    • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.[7]

  • LC Conditions:

    • System: UPLC System (e.g., Waters ACQUITY).

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic with 75% Mobile Phase B.[7]

    • Flow Rate: 0.2 mL/min.[7]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • System: Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Premier XE).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both N-Demethyldiltiazem and the internal standard. These must be optimized empirically.

    • Data Acquisition: Use instrument-specific software to acquire and process the data.

The Pillar of Trust: Bioanalytical Method Validation

A protocol is only as reliable as its validation. Every new bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[14][15][16] This process is mandated by regulatory agencies and is the cornerstone of trustworthy data.[9][12][13]

Key Validation Parameters (Based on FDA/ICH M10 Guidelines): [10][13]

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.For QCs, precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[7]
Recovery Assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.[17]
Matrix Effect Evaluate the impact of matrix components on analyte ionization (suppression or enhancement).The CV of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Conclusion and Authoritative Recommendation

While HPLC-UV may serve a purpose in non-clinical settings with high analyte concentrations, it lacks the requisite sensitivity and selectivity for robust bioanalytical quantification of N-Demethyldiltiazem. For pharmacokinetic, toxicokinetic, and clinical research, LC-MS/MS is the authoritative and indispensable methodology. Its ability to deliver highly accurate, precise, and selective data ensures the integrity of study results and supports confident decision-making in the drug development process.[1] Adherence to rigorous validation protocols based on regulatory guidelines is not merely a suggestion but a fundamental requirement for producing defensible and trustworthy scientific data.

References

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A Comparative Guide to the Analytical Performance of Detectors for N-Demethyldiltiazem Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic, pharmacodynamic, and toxicological assessments. N-Demethyldiltiazem, a primary active metabolite of the widely prescribed calcium channel blocker Diltiazem, necessitates sensitive and selective analytical methodologies for its determination in various biological matrices. This guide provides a comprehensive comparison of the analytical performance of different detectors commonly coupled with chromatographic separation techniques for the quantification of N-Demethyldiltiazem. The insights presented herein are grounded in published experimental data to empower researchers, scientists, and drug development professionals in selecting the most pertinent analytical strategy for their specific research needs.

The Critical Role of Detector Selection

The choice of detector is a critical decision in analytical method development, directly influencing key performance characteristics such as sensitivity, selectivity, linearity, and robustness. For a metabolite like N-Demethyldiltiazem, which may be present at low concentrations in complex biological fluids, the detector's ability to distinguish the analyte from endogenous interferences is as crucial as its ability to detect minute quantities. This guide will focus on the two most prevalent detectors in this field: the Ultraviolet-Visible (UV-Vis) detector and the Tandem Mass Spectrometer (MS/MS).

Quantitative Performance Comparison: UV-Vis vs. Mass Spectrometry

The analytical performance of a method is defined by several key validation parameters. The following table summarizes a comparison of these parameters for the analysis of N-Demethyldiltiazem and related compounds using High-Performance Liquid Chromatography (HPLC) coupled with either a UV-Vis detector or a tandem mass spectrometer. The data presented is a synthesis of findings from various validated methods.[1][2][3]

Performance ParameterHPLC-UVHPLC-MS/MSRationale & Causality
Limit of Detection (LOD) ~0.04 - 0.06 µg/mLAs low as 1 ng/mLMS/MS offers significantly lower LODs due to its ability to selectively monitor specific mass-to-charge ratios, effectively filtering out background noise.[4][5][6]
Limit of Quantification (LOQ) ~0.27 - 0.45 µg/mLAs low as 1 ng/mLThe superior sensitivity of MS/MS allows for the reliable quantification of N-Demethyldiltiazem at much lower concentrations, which is critical for pharmacokinetic studies where metabolite levels can be very low.[1][7]
Linearity (Correlation Coefficient) ≥ 0.998> 0.99Both detectors can achieve excellent linearity over a defined concentration range. However, MS/MS often provides a wider dynamic range.[2][3]
Selectivity Moderate to HighVery HighUV detection relies on the chromophoric properties of the analyte and can be susceptible to interference from co-eluting compounds with similar absorption spectra.[1] In contrast, MS/MS provides exceptional selectivity through the specific fragmentation of the parent ion into product ions (Multiple Reaction Monitoring - MRM), minimizing the risk of matrix interference.[1][8]
Accuracy (% Recovery) 96.5% - 101.2%89.3% - 110.9%Both methods can achieve high accuracy when properly validated. The slightly wider range for MS/MS can be attributed to the complexity of the instrumentation and potential for matrix effects, which must be carefully controlled.[3][7][9]
Precision (%RSD) < 2.0%Typically < 15%Both techniques demonstrate excellent precision. The acceptance criteria for bioanalytical methods using MS/MS are generally wider (%RSD < 15%) to account for the inherent variability of analyzing complex biological samples.[10]
Run Time Variable (can be longer)As short as 2.0 minutesLC-MS/MS methods are often optimized for high throughput, with very short run times, making them ideal for studies with large numbers of samples.[1]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain, and the methodology is considered more robust and easier to implement.[1]

In-Depth Analysis of Detector Technologies

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Principle of Operation: HPLC-UV is a widely adopted and robust technique.[1] The fundamental principle lies in the absorption of ultraviolet or visible light by the analyte molecule. N-Demethyldiltiazem possesses a chromophore that allows it to absorb UV light at a specific wavelength (typically around 240 nm).[9][11] The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Expertise & Experience: The primary advantage of HPLC-UV is its simplicity, reliability, and cost-effectiveness.[1] For applications where high sensitivity is not a prerequisite, such as in the quality control of pharmaceutical formulations containing higher concentrations of the active pharmaceutical ingredient and its metabolites, HPLC-UV is an excellent choice.[1] However, its major limitation is its susceptibility to interference from other compounds in the sample matrix that may absorb at the same wavelength.[1] Chromatographic optimization, such as modifying the mobile phase composition or gradient, is crucial to ensure adequate separation from potential interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the precursor ion (the ionized N-Demethyldiltiazem molecule with a specific mass-to-charge ratio). This precursor ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity.

Expertise & Experience: For bioanalytical applications, such as quantifying N-Demethyldiltiazem in plasma or urine, LC-MS/MS is demonstrably the superior technique.[1][12] Its ability to achieve low limits of quantification and high throughput makes it the gold standard for pharmacokinetic and drug metabolism studies.[1][13] The exceptional selectivity of MRM minimizes the impact of matrix effects, which are a common challenge in the analysis of biological samples.[8] While the initial investment and operational complexity are higher than for HPLC-UV, the quality of the data generated for low-concentration samples justifies the cost for many research and development applications.

Experimental Workflow & Protocols

A robust analytical method is built upon a well-defined experimental workflow. The following diagram illustrates a typical workflow for the quantification of N-Demethyldiltiazem in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 a1 HPLC Separation (C18 Column) s4->a1 Injection a2 Ionization (ESI+) a1->a2 a3 Mass Analysis (MRM) a2->a3 a4 Detection a3->a4 d1 Peak Integration a4->d1 Signal Output d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 decision_logic cluster_requirements Analytical Requirements cluster_detectors Detector Choice Sensitivity High Sensitivity (low concentrations) LCMS LC-MS/MS Sensitivity->LCMS HPLUV HPLC-UV Sensitivity->HPLUV (less suitable) Selectivity High Selectivity (complex matrix) Selectivity->LCMS Selectivity->HPLUV (less suitable) Throughput High Throughput Throughput->LCMS Cost Low Cost & Simplicity Cost->HPLUV

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of N-Demethyldiltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the benchtop; it is a cornerstone of a safe and compliant laboratory environment. The proper disposal of chemical reagents, such as N-Demethyldiltiazem hydrochloride, is not merely a procedural formality but a critical component of environmental stewardship and occupational safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring you can navigate this process with confidence and scientific integrity.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is classified as harmful if swallowed (Acute toxicity - oral 4, H302)[1][2][3]. This classification underscores the importance of preventing its release into the environment and minimizing personnel exposure during handling and disposal. As a pharmaceutical compound, its disposal is subject to a stringent regulatory framework designed to protect both human health and ecosystems.

In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA)[4][5]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals, including the provision of Safety Data Sheets (SDSs) and appropriate employee training[6][7]. Adherence to these federal guidelines, in addition to any state and local regulations which may be more stringent, is imperative[4].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, a thorough hazard assessment is paramount. This begins with a careful review of the compound's Safety Data Sheet (SDS).

  • Action: Consult the SDS for this compound to fully understand its hazards, handling precautions, and emergency procedures[1][2].

  • Rationale: The SDS is the primary source of detailed safety information for a specific chemical. It provides critical data on physical and chemical properties, toxicity, and required safety measures.

  • Required PPE: Based on the hazard assessment, the following PPE is mandatory when handling this compound:

    • Eye Protection: Safety goggles or glasses with side shields[8].

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.

    • Body Protection: A lab coat or other protective clothing to prevent skin contact[8].

    • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities. All handling of the solid compound should ideally be conducted in a chemical fume hood[8].

Step 2: Segregation of Waste

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound waste. This includes any contaminated materials such as gloves, weighing papers, and pipette tips.

  • Rationale: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. Segregation ensures that different waste streams are managed appropriately according to their specific hazards. This compound should not be mixed with strong oxidizing or reducing agents, or strong acids and alkalis[2].

Step 3: Waste Container Management

The integrity and proper labeling of waste containers are fundamental to safe storage and transport.

  • Action:

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution[8][9][10].

    • Keep the container closed at all times, except when adding waste[11].

  • Rationale: Proper containment prevents spills and leaks, which could lead to personnel exposure and environmental contamination. Clear and accurate labeling is an OSHA and EPA requirement that communicates the hazards of the container's contents to everyone in the laboratory and to waste disposal personnel[6][10].

Step 4: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to specific regulations for its temporary storage.

  • Action:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[10][11].

    • The SAA should be a secondary containment area, such as a chemical-resistant tray, to contain any potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

  • Rationale: The concept of an SAA is to allow for the safe and compliant collection of hazardous waste in the laboratory before it is moved to a central storage area. Secondary containment provides an extra layer of protection against accidental releases.

Step 5: Final Disposal

The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Action:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste vendor.

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Rationale: Hazardous waste must be transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations. Licensed disposal facilities have the expertise and infrastructure to manage these wastes safely and in an environmentally responsible manner. Under no circumstances should this compound be disposed of down the drain or in the regular trash [12][13]. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals[12][14].

Quantitative Data Summary

PropertyValueSource
Chemical Name This compound[1]
CAS Number 130606-60-9[1]
Molecular Formula C₂₁H₂₄N₂O₄S · HCl[8]
Molecular Weight 437.0 g/mol [3][8]
Hazard Classification Acute toxicity - oral 4[1][2]
Hazard Statement H302: Harmful if swallowed[1][2][8]
Signal Word Warning[1][2][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Final Disposal A Step 1: Hazard Assessment & Don PPE B Step 2: Segregate Waste (N-Demethyldiltiazem HCl & contaminated items) A->B Handle with care C Step 3: Use Labeled, Compatible Hazardous Waste Container B->C Place in container D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D Secure and store E Step 5: Arrange Pickup by EHS or Licensed Vendor D->E When container is full or per institutional policy F Transport to a RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F Manifested transport

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is an integral part of the scientific endeavor.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of N-Desmethyl Diltiazem Hydrochloride: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Personal protective equipment for handling N-Desmethyl Diltiazem Hydrochloride.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Cayman Chemical. (2025, June 10). Safety Data Sheet - N-desmethyl Diltiazem (hydrochloride).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • MedChemExpress. (2025, December 29). N-Desmethyl diltiazem hydrochloride-SDS.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls.
  • New York State Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Ovid. (n.d.). Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
  • PubChem. (n.d.). This compound.
  • Pfizer. (2007, January 4). Material Safety Data Sheet - Diltiazem Hydrochloride Powder for Injection.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diltiazem hydrochloride.

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Personal protective equipment for handling N-Demethyldiltiazem hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of N-Demethyldiltiazem Hydrochloride

Hazard Identification and Risk Assessment

This compound is a primary metabolite of diltiazem, a potent calcium channel blocker.[1] Understanding its hazard profile is the foundation of safe handling. According to the Globally Harmonized System (GHS) classification, this compound is classified as "Acute toxicity, oral (Category 4)" with the hazard statement H302: Harmful if swallowed.[2][3][4]

While comprehensive toxicological data for the metabolite may be limited, it is prudent to consider the known effects of the parent compound, diltiazem. Diltiazem is an active pharmaceutical ingredient (API) that can cause significant physiological effects, including hypotension (low blood pressure) and bradycardia (slow heart rate).[5] Furthermore, some data suggests that diltiazem may cause harm to the unborn child.[5][6]

Given these factors, this compound should be handled as a high-potency active pharmaceutical ingredient (HPAPI), where even trace-level exposure could present a health risk.[7][8] This necessitates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.[9][10]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate specific exposure risks. For this compound, protection against inhalation of fine powders, dermal contact, and eye exposure is paramount.[8][11]

Table 1: Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale for Use
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)Fine powders can easily become airborne during handling.[8] An N95 respirator is the minimum requirement to prevent inhalation. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[7]
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against accidental skin contact. Double-gloving minimizes exposure risk from a potential tear or pinhole in the outer glove, a standard practice for handling potent compounds.[12]
Eye Protection Chemical splash goggles or a face shieldProtects against airborne particles or accidental splashes when preparing solutions.[13] A face shield worn over goggles offers superior protection.
Body Protection Disposable, solid-front lab coat with knit cuffsPrevents contamination of personal clothing. The solid front offers better protection than a standard buttoned coat, and knit cuffs create a secure interface with the inner glove.[12]

Procedural Discipline: Gowning and De-Gowning Workflow

The sequence of donning and doffing PPE is as important as the equipment itself. A disciplined procedure prevents the cross-contamination of clean areas and personal clothing.

GowningWorkflow cluster_gowning Gowning Procedure (Entering Lab) cluster_degowning De-Gowning Procedure (Exiting Lab) G1 1. Don Lab Coat G2 2. Don Respirator (Perform Seal Check) G1->G2 G3 3. Don Eye Protection G2->G3 G4 4. Don Inner Gloves (Over Cuffs) G3->G4 G5 5. Don Outer Gloves G4->G5 D1 1. Remove Outer Gloves (Turn Inside Out) D2 2. Remove Lab Coat (Roll Away from Body) D1->D2 D3 3. Remove Eye Protection D2->D3 D4 4. Remove Inner Gloves (Turn Inside Out) D3->D4 D5 5. Remove Respirator D4->D5 D6 6. Wash Hands Thoroughly D5->D6

Caption: Sequential workflow for gowning and de-gowning to prevent contamination.

Operational Plan: Engineering Controls and Safe Handling

PPE is the last line of defense; the first should always be engineering controls and safe work practices designed to minimize exposure at the source.[14]

Step-by-Step Handling Protocol:

  • Designate a Work Area : All manipulations of solid this compound must occur within a certified chemical fume hood, a powder containment hood, or a glovebox.[11] Cover the work surface with disposable absorbent paper to contain any spills.[11]

  • Weighing the Compound :

    • Perform all weighing operations within the designated containment device. Air currents in an open lab can aerosolize the powder, making a balance enclosure or fume hood essential.[11]

    • Use anti-static weigh boats to prevent the powder from "jumping" due to static charge.

    • Keep the container of the stock chemical closed as much as possible.[11]

  • Preparing Solutions :

    • When dissolving, add the solvent to the vessel containing the pre-weighed solid. This minimizes the potential for the powder to become airborne.

    • Ensure the vessel is capped or covered during sonication or vortexing.

  • Post-Handling Decontamination :

    • At the end of the procedure, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) as hazardous waste.

HandlingWorkflow cluster_workflow Safe Handling & Weighing Workflow W1 Prepare Containment Area (Fume Hood) W2 Don Full PPE (as per Table 1) W1->W2 W3 Tare Balance with Anti-Static Weigh Boat W2->W3 W4 Carefully Transfer Powder to Weigh Boat W3->W4 W5 Record Weight & Close Stock Container W4->W5 W6 Transfer Powder to Receiving Vessel W5->W6 W7 Decontaminate Surfaces & Equipment W6->W7 W8 Dispose of All Waste in Labeled Hazardous Bins W7->W8

Caption: A systematic workflow for the safe weighing of this compound.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. An established emergency plan is critical.[14]

Table 2: Emergency Response Protocol

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][15]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Minor Spill (in hood) Absorb with an inert material (e.g., vermiculite). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.[2]
Major Spill Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and all contaminated materials is mandatory to protect the environment and comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[16]

  • Solid Waste : Collect unused powder and contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste : Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Never pour this waste down the drain.[17]

  • Contaminated PPE : All disposable PPE, including gloves, lab coats, and respirator cartridges, should be collected in a labeled hazardous waste bag for disposal.[16]

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

Consult your institution's EHS department for specific disposal procedures, as local regulations may vary.[16]

References

  • Navigating the Safe Disposal of N-Desmethyl Diltiazem Hydrochloride: A Guide for Labor
  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
  • Handling HPAPIs safely – what does it take?. European Pharmaceutical Review.
  • Best Practices for Pharmaceutical PPE. Scribd.
  • N-Desmethyl diltiazem hydrochloride-SDS. MedChemExpress.
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
  • HPAPI Handling Protocols. Sigma-Aldrich.
  • AusPAR: Diltiazem hydrochloride.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley.
  • Diltiazem: Package Insert / Prescribing Inform
  • This compound. PubChem.
  • Material Safety Data Sheet - Diltiazem Hydrochloride. Pfizer.
  • Diltiazem.
  • Diltiazem - LiverTox. NCBI Bookshelf.
  • CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine.
  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software.
  • Safety Data Sheet - N-desmethyl Diltiazem (hydrochloride). Cayman Chemical.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • SAFETY DATA SHEET - N-(1-Naphthyl)ethylenediamine dihydrochloride. Sigma-Aldrich.
  • Safety Data Sheet: Diltiazem hydrochloride. Carl ROTH.
  • SAFETY DATA SHEET - Diltiazem hydrochloride. Fisher Scientific.
  • N-Desmethyl Diltiazem Hydrochloride. Santa Cruz Biotechnology.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Diltiazem Hydrochloride. Spectrum Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.